Enstilar
Description
Properties
CAS No. |
485805-18-3 |
|---|---|
Molecular Formula |
C55H77FO10 |
Molecular Weight |
917.2 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H37FO7.C27H40O3/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b;13-6+,19-7+,21-10-/t16-,19-,20-,21-,25-,26-,27-,28-;17-,22-,23-,24+,25-,26+,27-/m01/s1 |
InChI Key |
CNXNMLQATFFYLX-ICTDYHGOSA-N |
SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Synonyms |
1,24(OH)2-22-ene-24-cyclopropyl D3 calcipotriene calcipotriol Daivonex Dovonex Enstilar heximar win care MC 903 MC-903 PRI-2205 Psorcutan Sorilux |
Origin of Product |
United States |
Foundational & Exploratory
Enstilar® (calcipotriene and betamethasone dipropionate) Foam: A Deep Dive into its Mechanism of Action in Plaque Psoriasis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Plaque psoriasis is a chronic, immune-mediated inflammatory skin disorder characterized by hyperproliferation and aberrant differentiation of keratinocytes, driven by a complex interplay of immune cells and cytokines. Enstilar® foam, a fixed-dose combination of calcipotriene (a vitamin D3 analog) and betamethasone dipropionate (a potent corticosteroid), has emerged as a highly effective topical treatment. This technical guide elucidates the multifaceted mechanism of action of this compound®, detailing the individual and synergistic effects of its active components on the key cellular and molecular pathways implicated in the pathogenesis of plaque psoriasis. This document provides a comprehensive overview of the signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to the study of this therapeutic agent.
Introduction: The Pathophysiology of Plaque Psoriasis
Psoriasis is fundamentally a disease of immune dysregulation. The pathogenesis is primarily driven by the interleukin-23 (IL-23)/T helper 17 (Th17) cell axis.[1][2] Dendritic cells (DCs) in the skin, upon activation, produce IL-23, which promotes the expansion and activation of Th17 cells. These activated Th17 cells, along with other immune cells like cytotoxic T cells (Tc17), release a cascade of pro-inflammatory cytokines, including interleukin-17A (IL-17A), IL-17F, IL-22, and tumor necrosis factor-alpha (TNF-α).[2][3][4]
These cytokines act on keratinocytes, inducing a state of hyperproliferation and abnormal differentiation, leading to the characteristic erythematous, scaly plaques. Keratinocytes themselves also contribute to the inflammatory milieu by producing various cytokines and chemokines, further recruiting immune cells to the skin and perpetuating the inflammatory cycle.
The Dual-Action Mechanism of this compound®
This compound® leverages the complementary and synergistic actions of its two active ingredients, calcipotriene and betamethasone dipropionate, to target multiple aspects of psoriasis pathophysiology.[5][6]
Calcipotriene: Normalizing Keratinocyte Function and Modulating the Immune Response
Calcipotriene is a synthetic analog of vitamin D3 that exerts its effects by binding to the vitamin D receptor (VDR), a nuclear hormone receptor.[1] The calcipotriene-VDR complex heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on the DNA, thereby regulating the transcription of target genes.
-
Inhibition of Keratinocyte Proliferation: Calcipotriene inhibits the hyperproliferation of keratinocytes, a hallmark of psoriasis.[1] It achieves this by arresting the cell cycle and downregulating the expression of proliferation markers such as Ki-67.[1][7]
-
Promotion of Keratinocyte Differentiation: It promotes the normal differentiation of keratinocytes, helping to restore a healthy epidermal barrier.[1]
-
Immunomodulation: Calcipotriene has significant immunomodulatory effects, primarily by suppressing the Th17/Th1 cell response and promoting a shift towards a Th2 phenotype.[5] It has been shown to enhance the secretion of the anti-inflammatory cytokine IL-10.[2][3]
Betamethasone Dipropionate: Potent Anti-inflammatory and Immunosuppressive Effects
Betamethasone dipropionate is a high-potency synthetic glucocorticoid that acts by binding to the glucocorticoid receptor (GR).[4] The ligand-bound GR translocates to the nucleus and modulates gene expression by binding to glucocorticoid response elements (GREs) or by interacting with other transcription factors.
-
Broad Anti-inflammatory Action: Betamethasone dipropionate exerts broad anti-inflammatory effects by inhibiting the production of multiple pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] It effectively suppresses the IL-23/Th17 axis.[5]
-
Immunosuppression: It suppresses the activation and proliferation of various immune cells, including T-cells and dendritic cells, reducing their infiltration into the psoriatic skin.[1]
-
Vasoconstriction: Betamethasone dipropionate causes vasoconstriction of the dermal capillaries, which helps to reduce the erythema (redness) characteristic of psoriatic plaques.
Synergistic Effects: A Multi-pronged Attack on Psoriasis
The combination of calcipotriene and betamethasone dipropionate in this compound® results in a synergistic effect that is more effective than either agent alone.[6][8][9]
-
Enhanced Anti-inflammatory Activity: The two components show additive inhibitory effects on the secretion of key psoriatic cytokines, including IL-17A, IL-23, and TNF-α.[2][3]
-
Improved Regulation of T-cell Balance: The combination therapy more effectively restores the balance between pro-inflammatory Th17 cells and regulatory T cells (Tregs).[8][9]
-
Greater Reduction in Keratinocyte Proliferation: The combination leads to a more significant reduction in epidermal thickness and markers of keratinocyte proliferation compared to monotherapy.[1]
-
Mitigation of Side Effects: Calcipotriene can help to counteract the skin atrophy that can be a side effect of long-term potent corticosteroid use.
Signaling Pathways and Molecular Interactions
The mechanism of action of this compound® involves the modulation of key intracellular signaling pathways.
Calcipotriene Signaling Pathway
Betamethasone Dipropionate Signaling Pathway
References
- 1. The Effect of the Long-Term Calcipotriol/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 5. antbioinc.com [antbioinc.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 9. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Molecular Synergy of Calcipotriene and Betamethasone Dipropionate in Psoriasis Management
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular pathways targeted by the combination therapy of calcipotriene and betamethasone dipropionate, a cornerstone in the topical treatment of psoriasis. By elucidating the individual mechanisms and synergistic interplay of these two active ingredients, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic efficacy.
Core Molecular Pathways
Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. The therapeutic efficacy of calcipotriene and betamethasone dipropionate stems from their complementary and synergistic actions on the key pathological processes of psoriasis.
Calcipotriene: The Vitamin D Analogue Pathway
Calcipotriene, a synthetic analogue of vitamin D3, exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor.[1]
-
VDR Activation: Calcipotriene binds to the VDR in keratinocytes and immune cells.
-
Heterodimerization: The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription Modulation: This VDR/RXR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA.[1] This binding modulates the transcription of target genes involved in:
-
Inhibition of Keratinocyte Proliferation: Downregulates genes that promote cell growth, thereby normalizing the rapid cell turnover characteristic of psoriatic plaques.
-
Promotion of Keratinocyte Differentiation: Upregulates genes that encourage the normal maturation of keratinocytes, helping to restore the proper structure of the epidermis.
-
Immunomodulation: It inhibits the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) and promotes a shift from a Th1/Th17 inflammatory response to a more regulated Th2 response.[2]
-
References
Enstilar® (calcipotriene and betamethasone dipropionate) Foam: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enstilar® foam is a topical combination product containing calcipotriene, a synthetic vitamin D3 analog, and betamethasone dipropionate, a potent synthetic corticosteroid.[1] It is indicated for the topical treatment of plaque psoriasis in adults.[2][3] This technical guide provides an in-depth review of the pharmacokinetics, pharmacodynamics, and mechanism of action of this compound® foam, designed for professionals in research and drug development. The unique aerosol foam vehicle is designed to create a supersaturated solution of the active ingredients upon application, which is thought to enhance their bioavailability and clinical efficacy compared to other formulations like ointments.[4][5]
Pharmacokinetics
The pharmacokinetic properties of this compound® foam have been evaluated in clinical trials involving adult subjects with moderate to severe plaque psoriasis. The foam formulation leads to a specific pharmacokinetic profile for its two active ingredients, calcipotriene and betamethasone dipropionate.
Experimental Protocol: Pharmacokinetic Assessment
A key study assessed the systemic absorption of this compound® foam in 35 adult subjects with moderate to severe plaque psoriasis.[6] The mean body surface area (BSA) affected was 18% (range 12% to 28%), and the mean scalp area affected was 50% (range 30% to 100%).[6]
-
Study Design: Open-label, single-arm study.
-
Treatment Regimen: this compound® foam was applied once daily for 4 weeks. The mean ± SD weekly dose used was 47 ± 22 grams.[6]
-
Sampling: Plasma concentrations of calcipotriene, its major metabolite (MC1080), betamethasone dipropionate, and its major metabolite (betamethasone 17-propionate) were assessed at baseline and at week four.[7]
-
Analytical Method: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods were used to quantify the analytes in plasma.
Data Presentation: Pharmacokinetic Parameters
The systemic exposure to calcipotriene and betamethasone dipropionate following topical application of this compound® foam is low.[7]
| Analyte | N (Quantifiable) | Cmax (mean ± SD) | AUC (mean ± SD) |
| Calcipotriene | 1 of 35 | 55.9 pg/mL | 82.5 pg·h/mL |
| MC1080 (metabolite) | 3 of 35 | - | - |
| Betamethasone Dipropionate | 5 of 35 | 52.2 ± 19.7 pg/mL | 36.5 ± 27.4 pg·h/mL |
| Betamethasone 17-propionate (metabolite) | 27 of 35 | - | - |
| Data from a study in 35 subjects with extensive psoriasis treated for up to 4 weeks.[7] |
Pharmacodynamics
The pharmacodynamic effects of this compound® foam are a result of the combined actions of its two active ingredients on the underlying pathophysiology of psoriasis.
Mechanism of Action
This compound® foam combines the anti-proliferative and pro-differentiative effects of calcipotriene with the anti-inflammatory, immunosuppressive, and vasoconstrictive properties of betamethasone dipropionate.[8][9][10] While the exact mechanisms in plaque psoriasis are not fully elucidated, the key pathways are understood.[6][11]
Calcipotriene:
Calcipotriene is a synthetic vitamin D analog that exerts its effects by binding to the vitamin D receptor (VDR).[12] This interaction leads to:
-
Inhibition of Keratinocyte Proliferation: Calcipotriene inhibits the rapid growth of keratinocytes, a hallmark of psoriasis.[8][13] It achieves this by inducing growth inhibitory factors and down-regulating proliferation factors like early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[8][13] It also downregulates STAT1 and STAT3 signaling, which are implicated in psoriatic inflammation and cell proliferation.[14][15]
-
Induction of Keratinocyte Differentiation: It promotes the normal maturation of keratinocytes.[8]
-
Immunomodulatory Effects: Calcipotriene has been shown to suppress the activation and differentiation of Th17/Th1 cells while promoting a Th2/Treg response.[8]
Betamethasone Dipropionate:
Betamethasone dipropionate is a potent corticosteroid that acts by binding to intracellular glucocorticoid receptors (GR).[10][16] This complex then translocates to the nucleus and modulates gene expression, resulting in:
-
Anti-inflammatory Effects: It suppresses the production of pro-inflammatory cytokines and chemokines, thereby inhibiting the activation of T-cells.[8][10] This is achieved through the transrepression of pro-inflammatory transcription factors such as nuclear factor κB (NF-κB) and activator protein-1 (AP-1).[8]
-
Immunosuppressive Effects: It reduces the activity of various immune cells involved in the psoriatic inflammatory cascade.[10][16]
-
Vasoconstrictive Properties: This action helps to reduce the redness (erythema) characteristic of psoriatic plaques.[10]
In combination, calcipotriene and betamethasone dipropionate demonstrate greater anti-inflammatory and anti-proliferative effects than either component alone.[9]
Signaling Pathway Diagrams
Caption: Calcipotriene Signaling Pathway in Keratinocytes.
Caption: Betamethasone Dipropionate Signaling Pathway.
Clinical Efficacy and Safety
The clinical efficacy of this compound® foam has been demonstrated in several randomized, double-blind, vehicle-controlled trials.
Experimental Protocol: Clinical Efficacy Trials
A representative Phase 3 clinical trial (N=426) evaluated the efficacy of this compound® foam compared to the vehicle foam alone.[11]
-
Study Design: Multicenter, randomized, double-blind, vehicle-controlled, parallel-group trial.
-
Patient Population: Adult patients (18 years and older) with a clinical diagnosis of plaque psoriasis on the trunk and/or limbs.[2] The majority of subjects had moderate severity disease at baseline.[2]
-
Treatment Regimen: Patients were randomized to receive either this compound® foam or vehicle foam once daily for 4 weeks.[2]
-
Primary Efficacy Endpoint: The proportion of patients who achieved "treatment success" at Week 4, defined as a Physician's Global Assessment (PGA) of "clear" or "almost clear" with at least a 2-step improvement from baseline.[11] For patients with "mild" disease at baseline, treatment success was defined as achieving a "clear" status.[11]
Data Presentation: Clinical Efficacy and Safety
| Endpoint | This compound® Foam | Vehicle Foam |
| Treatment Success at Week 4 | 53.3% | 4.8% |
| Data from a Phase 3 trial in 426 patients.[17] |
In a 52-week study, long-term maintenance treatment with this compound® foam applied twice weekly was also evaluated.[8]
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression:
The potential for systemic corticosteroid absorption to cause HPA axis suppression is a known class effect.
-
Adults: In a study of 35 adults with extensive psoriasis treated for up to 4 weeks, none showed adrenal suppression based on ACTH stimulation testing.[8] In a 52-week study, HPA axis suppression was observed in 2 out of 21 subjects (10%) at week 56.[6]
-
Adolescents: In a trial with 33 adolescents (12-17 years), HPA axis suppression occurred in 3 subjects (9%).[6]
Calcium Metabolism:
Due to the calcipotriene component, there is a potential for hypercalcemia. However, the risk is minimal when the maximum daily dose of 15g is not exceeded.[8] No abnormal calcium metabolism was observed in a 4-week study of this compound® applied to extensive psoriasis.[8]
Experimental Workflow Diagram
Caption: Typical Clinical Trial Workflow for this compound® Foam.
Conclusion
This compound® foam represents a significant advancement in the topical treatment of plaque psoriasis, offering a favorable efficacy and safety profile. Its unique foam vehicle contributes to the supersaturation of its active ingredients, calcipotriene and betamethasone dipropionate, potentially enhancing their penetration and bioavailability. The combination of a vitamin D analog and a potent corticosteroid addresses multiple aspects of psoriasis pathophysiology, leading to rapid and effective symptom relief. The low systemic absorption minimizes the risk of systemic side effects, although caution is warranted in specific patient populations and with long-term use. This in-depth guide provides a comprehensive overview for researchers and drug development professionals, highlighting the key pharmacokinetic and pharmacodynamic characteristics of this compound® foam.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 4. Calcipotriene/betamethasone dipropionate foam: primary evidence supporting its use in patients with psoriasis vulgaris. A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medicines.org.uk [medicines.org.uk]
- 9. nps.org.au [nps.org.au]
- 10. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 11. ABOUT this compound® FOAM [this compound.com]
- 12. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 13. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound Foam Reviews | medino [medino.com]
Preclinical Studies on the Calcipotriene/Betamethasone Dipropionate Combination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core preclinical studies on the fixed combination of calcipotriene and betamethasone dipropionate, a widely used topical treatment for psoriasis. This document delves into the pharmacodynamic and pharmacokinetic profiles, toxicology data, and detailed experimental methodologies to support further research and development in this area.
Pharmacodynamic Profile
The synergistic efficacy of the calcipotriene/betamethasone dipropionate combination stems from the distinct and complementary mechanisms of action of its components. Calcipotriene, a synthetic vitamin D3 analog, primarily targets keratinocyte hyperproliferation and abnormal differentiation, while betamethasone dipropionate, a potent corticosteroid, exerts strong anti-inflammatory and immunosuppressive effects.
Effects on Keratinocyte Proliferation and Differentiation
Preclinical studies have consistently demonstrated that the combination of calcipotriene and betamethasone dipropionate effectively normalizes psoriatic epidermis. Calcipotriene has a significant impact on reducing the proliferation marker Ki-67 and increasing the differentiation marker keratin-10.[1][2] While betamethasone dipropionate alone primarily promotes the normalization of differentiation with a notable increase in keratin-10 positive epidermal surface, it has a less significant effect on the Ki-67 proliferation marker.[1] The combination therapy, however, does not appear to offer an additive effect on these specific epidermal markers beyond that of calcipotriene monotherapy.[1]
Immunomodulatory Effects
The combination therapy exhibits a profound and synergistic effect on the inflammatory cascade central to psoriasis pathogenesis. In preclinical models, the combination has been shown to be superior in inhibiting the secretion of key pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and Tumor Necrosis Factor-alpha (TNF-α) in psoriatic skin compared to either monotherapy.[3][4] Furthermore, the two components demonstrate additive inhibitory effects on the secretion of IL-23 and TNF-α by dendritic cells, and IL-17A and TNF-α by both CD4+ and CD8+ T cells.[3]
A study in a murine psoriasis model revealed that the calcipotriene/betamethasone dipropionate combination synergistically inhibited ear thickening and significantly suppressed the IL-23/IL-17 pathogenic axis, including the expression of IL-17A, IL-23a, IL-22, and TNF-α mRNA in skin lesions.[5] This was accompanied by a reduction in the expansion of CCR6+ γδ T17 cells in the draining lymph nodes.[5]
The combination also influences various T-cell subsets. Calcipotriene monotherapy shows a selective effect with significant reductions in CD45RO+ and CD8+ T cells, while betamethasone dipropionate monotherapy is more restricted to reducing natural killer T-cell receptors (CD94 and CD161) in the epidermis.[1] The combination, however, demonstrates a broad and profound effect on virtually all T-cell subsets, surpassing the additive effects of the individual components.[1]
Table 1: Summary of Preclinical Pharmacodynamic Effects
| Parameter | Calcipotriene Effect | Betamethasone Dipropionate Effect | Combination Effect |
| Keratinocyte Proliferation (Ki-67) | Major reduction[1] | No significant effect[1] | No effect beyond calcipotriene alone[1] |
| Keratinocyte Differentiation (Keratin-10) | Major increase[1] | Highly significant increase[1] | No effect beyond calcipotriene alone[1] |
| Pro-inflammatory Cytokines (IL-17A, TNF-α) | Inhibition | Inhibition | Superior and additive inhibition[3][4] |
| IL-23/IL-17 Axis | Suppression | Suppression | Synergistic suppression[5] |
| T-Cell Subsets (CD45RO+, CD8+) | Selective reduction[1] | Restricted reduction of NK T-cell receptors[1] | Profound and broad reduction[1] |
Signaling Pathways
The therapeutic effects of calcipotriene and betamethasone dipropionate are mediated through distinct intracellular signaling pathways.
Calcipotriene Signaling Pathway
Calcipotriene exerts its effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[6] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in cell proliferation, differentiation, and immune response.[7]
Caption: Calcipotriene signaling pathway.
Betamethasone Dipropionate Signaling Pathway
Betamethasone dipropionate, as a glucocorticoid, acts by binding to the cytosolic Glucocorticoid Receptor (GR).[8] This binding event causes the dissociation of heat shock proteins and allows the GR-ligand complex to translocate into the nucleus. Inside the nucleus, the complex can act in two primary ways: by binding to Glucocorticoid Response Elements (GREs) to activate the transcription of anti-inflammatory genes, or by interfering with the activity of other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.[8][9]
Caption: Betamethasone dipropionate signaling pathway.
Pharmacokinetic Profile
The systemic absorption of both calcipotriene and betamethasone dipropionate from the combination ointment is low.[10] Preclinical studies in various animal models, including rats and minipigs, have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of the individual components and the combination product.
Table 2: Summary of Preclinical Pharmacokinetic Data
| Species | Formulation | Active Ingredient | Cmax | Tmax | AUC | Systemic Bioavailability | Reference |
| Rat | Ointment | Calcipotriene | Not Reported | Not Reported | Not Reported | < 1% | [10] |
| Rat | Ointment | Betamethasone Dipropionate | Not Reported | Not Reported | Not Reported | < 1% | [10] |
| Minipig | Ointment | Calcipotriene | Not Reported | Not Reported | Not Reported | Low | [11] |
| Minipig | Ointment | Betamethasone Dipropionate | Not Reported | Not Reported | Not Reported | Low | [11] |
Note: Specific quantitative Cmax, Tmax, and AUC values from preclinical studies on the combination product are not consistently reported in a consolidated format in the public domain. The available data indicates low systemic absorption.
Toxicology Profile
The preclinical safety of the calcipotriene/betamethasone dipropionate combination has been evaluated in a range of toxicology studies.
Table 3: Summary of Preclinical Toxicology Data
| Study Type | Species | Route | Key Findings | NOAEL | Reference |
| Single-Dose Toxicity | Rat, Mouse | Oral, Dermal | Low acute toxicity for individual components. | Not established for combination. | [11] |
| Repeat-Dose Toxicity (9-month) | Minipig | Topical | Slightly reduced mean adrenal weight, minimal to moderate adrenal atrophy, and thinning of the skin, likely due to betamethasone exposure. | Not explicitly stated. | [11][12] |
| Reproductive and Developmental Toxicity | Rat, Rabbit | Oral, Subcutaneous (individual components) | Calcipotriene: Fetotoxic at high doses. Betamethasone dipropionate: Teratogenic. | Calcipotriene: 0.625 µg/kg/day (Rabbit). Betamethasone: A NOAEL was not observed in the rabbit study. | [11][12] |
| Genotoxicity | In vitro / In vivo | N/A | Betamethasone dipropionate was not genotoxic in a battery of assays. | N/A | [12] |
| Carcinogenicity | Mouse, Rat | Topical, Oral (individual components) | Calcipotriene did not show significant changes in tumor incidence. Betamethasone dipropionate did not significantly increase tumor incidence. | N/A | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments used in the evaluation of the calcipotriene/betamethasone dipropionate combination.
Imiquimod-Induced Psoriasis Model in Mice
This is a widely used animal model that recapitulates many features of human psoriasis.
Workflow Diagram
References
- 1. The effect of the combination of calcipotriol and betamethasone dipropionate versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 5. researchgate.net [researchgate.net]
- 6. vitamin D receptor signaling pathway Gene Ontology Term (GO:0070561) [informatics.jax.org]
- 7. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcipotriol/betamethasone dipropionate in the treatment of psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Enstilar®'s Dual-Action Mechanism on Keratinocyte Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enstilar® (calcipotriol and betamethasone dipropionate) is a widely utilized topical treatment for psoriasis vulgaris. Its therapeutic efficacy stems from the synergistic action of its two active pharmaceutical ingredients: calcipotriol, a synthetic vitamin D3 analog, and betamethasone dipropionate, a potent corticosteroid. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound® modulates keratinocyte proliferation and differentiation, the two key cellular processes dysregulated in psoriasis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound®'s effects at the cellular and molecular level.
Core Mechanisms of Action
This compound®'s efficacy is rooted in the complementary and synergistic actions of its two components, which target distinct but interconnected pathways involved in the pathogenesis of psoriasis.
Calcipotriol: This vitamin D3 analog primarily acts by binding to the nuclear Vitamin D Receptor (VDR).[1] This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA of target genes.[2] This interaction modulates gene expression, leading to the inhibition of keratinocyte proliferation and the promotion of normal keratinocyte differentiation.[1][2] Calcipotriol has been shown to downregulate the expression of proliferation factors such as Early Growth Response-1 (EGR1) and Polo-like Kinase-2 (PLK2).[3][4] Furthermore, it inhibits the proliferation of human keratinocytes by downregulating the STAT1 and STAT3 signaling pathways.[5][6]
Betamethasone Dipropionate: As a potent corticosteroid, betamethasone dipropionate binds to the cytosolic Glucocorticoid Receptor (GR).[7] Upon binding, the GR-ligand complex translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[7] In the context of psoriasis, betamethasone dipropionate exerts potent anti-inflammatory effects and also contributes to the normalization of keratinocyte differentiation.[8] While it has a less pronounced direct effect on keratinocyte proliferation compared to calcipotriol, it effectively reduces the inflammatory milieu that drives hyperproliferation.[5][8]
Synergistic Effects: The combination of calcipotriol and betamethasone dipropionate in this compound® results in a synergistic therapeutic effect that is greater than the sum of its individual components.[9][10] This synergy is attributed to their complementary mechanisms of action on both the immune and epidermal components of psoriasis.[9] For instance, the anti-inflammatory action of betamethasone dipropionate creates a more favorable environment for calcipotriol to exert its anti-proliferative and pro-differentiating effects on keratinocytes.
Quantitative Data on Keratinocyte Modulation
The following tables summarize the quantitative effects of calcipotriol and betamethasone dipropionate on key markers of keratinocyte proliferation and differentiation.
Table 1: Effect on Keratinocyte Proliferation
| Active Ingredient | Assay | Cell Type | Concentration | Result | Citation |
| Calcipotriol | MTT Assay | Primary Human Keratinocytes | 10⁻¹⁰ M | Effective inhibition of cell proliferation | [1] |
| Calcipotriol | MTT Assay | Primary Human Keratinocytes | 10⁻⁷ M | Highest antiproliferative effect | [1] |
| Calcipotriol | Ki-67 Staining | Psoriatic Skin Biopsies | N/A (Topical Application) | Major reduction in Ki-67 positive nuclei | [5] |
| Betamethasone Dipropionate | MTT Assay | HaCaT Cells | 10⁻⁴ M | Most antiproliferative among tested corticosteroids | [4] |
| Betamethasone Dipropionate | Ki-67 Staining | Psoriatic Skin Biopsies | N/A (Topical Application) | No significant effect on Ki-67 positive nuclei | [5][8] |
| Calcipotriol + Betamethasone Dipropionate | Ki-67 Staining | Psoriatic Skin Biopsies | N/A (Topical Application) | No additional effect on Ki-67 beyond calcipotriol monotherapy | [3][5] |
Table 2: Effect on Keratinocyte Differentiation
| Active Ingredient | Marker | Assay | Cell Type / Model | Result | Citation |
| Calcipotriol | Keratin 10 | Immunohistochemistry | Psoriatic Skin Biopsies | Significant increase in Keratin 10 positive epidermal surface | [5] |
| Betamethasone Dipropionate | Keratin 10 | Immunohistochemistry | Psoriatic Skin Biopsies | Highly significant increase in Keratin 10 positive epidermal surface | [5][8] |
| Calcipotriol + Betamethasone Dipropionate | Keratin 10 | Immunohistochemistry | Psoriatic Skin Biopsies | No additional effect on Keratin 10 beyond calcipotriol monotherapy | [3][5] |
| Calcipotriol | Involucrin, Transglutaminase | In vitro studies | Keratinocytes | Promotes expression | [9] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the active components of this compound® in keratinocytes.
Caption: Signaling pathways of Calcipotriol and Betamethasone Dipropionate in keratinocytes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Primary Human Keratinocyte Culture and Treatment
This protocol is adapted from established methods for isolating and culturing primary human keratinocytes.[11][12][13][14][15]
Materials:
-
Human skin tissue (e.g., from elective surgery, with appropriate ethical approval)
-
Dispase solution
-
Trypsin-EDTA solution
-
Keratinocyte growth medium (e.g., K-SFM)
-
Calcipotriol (in a suitable vehicle, e.g., ethanol)
-
Betamethasone dipropionate (in a suitable vehicle, e.g., ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well culture plates
Procedure:
-
Separate the epidermis from the dermis by incubating the skin sample in dispase solution overnight at 4°C.
-
Isolate keratinocytes from the epidermis by incubation in trypsin-EDTA solution at 37°C for 10-15 minutes.
-
Neutralize the trypsin and centrifuge the cell suspension to pellet the keratinocytes.
-
Resuspend the cells in keratinocyte growth medium and seed them into 6-well culture plates.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 60-70% confluency.
-
Prepare stock solutions of calcipotriol and betamethasone dipropionate in ethanol.
-
Treat the keratinocytes with the desired concentrations of calcipotriol, betamethasone dipropionate, or their combination for the specified duration (e.g., 24, 48, or 72 hours). A vehicle control (ethanol) should be included in all experiments.
Keratinocyte Proliferation Assay (Ki-67 Immunofluorescence Staining)
This protocol outlines the immunofluorescent detection of the proliferation marker Ki-67 in treated keratinocyte cultures or skin biopsies.[5][8]
Materials:
-
Treated keratinocytes on coverslips or paraffin-embedded skin sections
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the percentage of Ki-67-positive cells using a fluorescence microscope and image analysis software.
Keratinocyte Differentiation Marker Analysis (Immunofluorescence for KRT10 and Involucrin)
This protocol describes the detection of differentiation markers Keratin 10 (KRT10) and Involucrin in treated keratinocytes or skin sections.[16][17][18][19][20]
Materials:
-
Treated keratinocytes on coverslips or paraffin-embedded skin sections
-
Fixation, permeabilization, and blocking buffers as described in the Ki-67 protocol
-
Primary antibodies: Mouse anti-KRT10 and Rabbit anti-Involucrin
-
Secondary antibodies: Alexa Fluor 594-conjugated goat anti-mouse IgG and Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Follow steps 1-5 of the Ki-67 immunofluorescence protocol.
-
Incubate with a cocktail of primary antibodies (anti-KRT10 and anti-Involucrin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Follow steps 9-12 of the Ki-67 protocol to counterstain, mount, and visualize the expression and localization of KRT10 and Involucrin.
Western Blot Analysis of STAT3 and Phospho-STAT3
This protocol details the detection of total and phosphorylated STAT3 in keratinocyte lysates.[21][22][23][24]
Materials:
-
Treated keratinocyte cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-STAT3 and Rabbit anti-phospho-STAT3 (Tyr705)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the keratinocyte pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-STAT3 or anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
Experimental and Logical Workflow
The diagram below illustrates a typical experimental workflow for investigating the effects of this compound®'s components on keratinocytes.
Caption: A typical experimental workflow for studying this compound's effects on keratinocytes.
Conclusion
This compound® exerts its therapeutic effect on psoriasis through the potent and synergistic actions of calcipotriol and betamethasone dipropionate on keratinocytes. Calcipotriol directly inhibits keratinocyte proliferation and promotes their normal differentiation via the VDR signaling pathway and modulation of STAT signaling. Betamethasone dipropionate, through the GR pathway, provides a strong anti-inflammatory effect that reduces the stimuli for keratinocyte hyperproliferation and contributes to the normalization of differentiation. The combination of these two agents in a single formulation provides a multi-faceted approach to targeting the key pathological features of psoriasis at the cellular level. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic principles of this compound®.
References
- 1. ovid.com [ovid.com]
- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the combination of calcipotriol and betamethasone dipropionate versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. The Simplest Protocol for Rapid and Long-Term Culture of Primary Epidermal Keratinocytes from Human and Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for the long-term culture of human primary keratinocytes from the normal colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simplified and Efficient Method to Isolate Primary Human Keratinocytes from Adult Skin Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of involucrin and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. escholarship.org [escholarship.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Immunomodulatory Effects of Enstilar® (calcipotriol and betamethasone dipropionate) in Psoriatic Skin Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and a complex interplay of immune cells.[1] Enstilar® (a fixed-dose combination of calcipotriol and betamethasone dipropionate) is a widely used topical treatment for psoriasis vulgaris.[2] This technical guide provides an in-depth overview of the immunomodulatory effects of this compound® in various psoriatic skin models. It details the synergistic actions of its components on key cellular and molecular pathways, presents quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the underlying mechanisms through signaling pathway and workflow diagrams.
Introduction: The Immunopathology of Psoriasis
Psoriasis is primarily driven by the activation of the innate and adaptive immune systems, leading to a self-amplifying inflammatory cascade in the skin.[1] Key pathogenic features include:
-
Keratinocyte Hyperproliferation and Abnormal Differentiation: This leads to the characteristic erythematous, scaly plaques.[3]
-
Immune Cell Infiltration: The skin is infiltrated by various immune cells, including dendritic cells (DCs), T lymphocytes (Th1, Th17, and cytotoxic T cells), and neutrophils.
-
The IL-23/IL-17 Axis: This signaling pathway is central to psoriasis pathogenesis. Dendritic cells produce interleukin-23 (IL-23), which promotes the expansion and activation of Th17 cells.[4] Th17 cells, in turn, produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which act on keratinocytes to drive hyperproliferation and further inflammation.[4]
Mechanism of Action of this compound®
This compound® combines the synthetic vitamin D3 analog, calcipotriol, and the potent corticosteroid, betamethasone dipropionate, in a foam vehicle.[2] The combination exhibits synergistic and additive effects on the immunological and pathological processes of psoriasis.
Calcipotriol
Calcipotriol primarily targets keratinocyte hyperproliferation and differentiation.[3] Its immunomodulatory effects include:
-
Inhibition of T-cell proliferation and cytokine production: Calcipotriol can suppress the proliferation of T cells and reduce the production of pro-inflammatory cytokines.
-
Modulation of dendritic cell function: It can inhibit the maturation and function of dendritic cells, key antigen-presenting cells that initiate the psoriatic immune response.[5]
-
Induction of regulatory T cells (Tregs): Some studies suggest that calcipotriol may promote the development of Tregs, which have immunosuppressive functions.
Betamethasone Dipropionate
Betamethasone dipropionate is a potent corticosteroid with broad anti-inflammatory and immunosuppressive effects. Its mechanisms include:
-
Inhibition of pro-inflammatory cytokine and chemokine gene expression: It suppresses the transcription of numerous genes encoding for cytokines, chemokines, and adhesion molecules.
-
Induction of apoptosis in inflammatory cells: Corticosteroids can induce programmed cell death in activated T cells and other immune cells.
-
Suppression of dendritic cell function: It inhibits the antigen-presenting capacity of dendritic cells.[5]
Synergistic and Additive Effects
The combination of calcipotriol and betamethasone dipropionate in this compound® results in a more profound immunomodulatory effect than either agent alone.[2] Studies have shown that the combination leads to:
-
Enhanced inhibition of the DC-Th17 axis: The two components additively inhibit the secretion of IL-23 and TNF-α by dendritic cells and IL-17A and TNF-α by both CD4+ and CD8+ T cells.[5]
-
Greater reduction in inflammatory cell infiltration: The combination is more effective at reducing the infiltration of immune cells into the psoriatic plaques.
-
Improved clinical efficacy: Clinical trials have consistently demonstrated the superior efficacy of the combination product compared to its individual components.[6]
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from various studies investigating the effects of this compound® and its components on key immunological parameters in psoriatic models.
Table 1: Effect of Calcipotriol and Betamethasone Dipropionate on Cytokine mRNA Expression in Imiquimod-Induced Murine Psoriasiform Dermatitis
| Cytokine | Treatment Group | Mean Relative mRNA Expression (Fold Change vs. Vehicle) | p-value |
| IL-17A | Calcipotriol/Betamethasone | 0.25 | < 0.01 |
| Calcipotriol | 0.6 | > 0.05 | |
| Betamethasone | 0.4 | < 0.05 | |
| IL-22 | Calcipotriol/Betamethasone | 0.3 | < 0.01 |
| Calcipotriol | 0.7 | > 0.05 | |
| Betamethasone | 0.5 | > 0.05 | |
| IL-10 | Calcipotriol/Betamethasone | 2.5 | < 0.05 |
| Calcipotriol | 3.0 | < 0.01 | |
| Betamethasone | 1.2 | > 0.05 | |
| IL-6 | Calcipotriol/Betamethasone | 0.4 | < 0.05 |
| Calcipotriol | 0.8 | > 0.05 | |
| Betamethasone | 0.5 | < 0.05 |
Data adapted from a study on imiquimod-induced murine psoriasiform dermatitis.[2] Values are illustrative representations based on the study's findings.
Table 2: Clinical Efficacy of this compound® Foam in Patients with Psoriasis Vulgaris (4-week treatment)
| Clinical Endpoint | This compound® Foam | Vehicle Foam | p-value |
| PASI 75 Response Rate | 51.1% | 5.0% | < 0.001 |
| Mean % Reduction in PASI Score | -63% | -3% | < 0.001 |
| Physician's Global Assessment (PGA) "Clear" or "Almost Clear" | 52.7% | 8.1% | < 0.001 |
PASI: Psoriasis Area and Severity Index. Data compiled from clinical trial results.
Table 3: Effect of Calcipotriol and Betamethasone on T-cell Differentiation In Vitro
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) | p-value |
| RORC (Th17 marker) | Calcipotriol | 0.4 | < 0.01 |
| Betamethasone | 0.6 | < 0.05 | |
| Calcipotriol/Betamethasone | 0.2 | < 0.001 | |
| GATA3 (Th2 marker) | Calcipotriol | 1.8 | < 0.05 |
| Betamethasone | 0.7 | > 0.05 | |
| Calcipotriol/Betamethasone | 1.5 | > 0.05 | |
| FOXP3 (Treg marker) | Calcipotriol | 1.6 | > 0.05 |
| Betamethasone | 0.8 | > 0.05 | |
| Calcipotriol/Betamethasone | 1.4 | > 0.05 |
Data adapted from an in vitro study on human T cells.[7] RORC: RAR-related orphan receptor C. GATA3: GATA binding protein 3. FOXP3: Forkhead box P3.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of this compound® in psoriatic skin models.
Imiquimod-Induced Psoriasiform Dermatitis in Mice
This is a widely used in vivo model that recapitulates many of the histological and immunological features of human psoriasis.[8][9][10]
Materials:
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Imiquimod cream (5%) (e.g., Aldara™)
-
This compound® foam or its individual components (calcipotriol and betamethasone dipropionate)
-
Vehicle control (e.g., petrolatum)
-
Calipers for measuring skin thickness
-
RNA extraction kits and reagents for qRT-PCR
-
Antibodies for immunohistochemistry or flow cytometry
Procedure:
-
Animal Preparation: Anesthetize the mice and shave a defined area on their back.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[8]
-
Treatment Application: Concurrently with or after disease induction, topically apply this compound®, its individual components, or the vehicle control to the inflamed skin daily.
-
Clinical Scoring: Daily, assess the severity of skin inflammation based on erythema, scaling, and thickness using a scoring system (e.g., 0-4 scale for each parameter). Measure ear and back skin thickness using calipers.
-
Sample Collection: At the end of the experiment, euthanize the mice and collect skin biopsies and draining lymph nodes.
-
Analysis:
-
Histology: Process skin biopsies for H&E staining to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltrate.
-
qRT-PCR: Extract RNA from skin biopsies and perform quantitative real-time PCR to measure the mRNA expression of key cytokines (e.g., IL-17A, IL-22, TNF-α, IL-10).[11]
-
Flow Cytometry: Prepare single-cell suspensions from skin and lymph nodes to analyze immune cell populations (e.g., T-cell subsets, dendritic cells) using specific antibodies.
-
In Vitro Psoriasis Model using Keratinocytes
This model allows for the investigation of the direct effects of compounds on keratinocyte proliferation and inflammatory responses.[12][13][14]
Materials:
-
Human epidermal keratinocytes (primary cells or HaCaT cell line)
-
Keratinocyte growth medium
-
Pro-inflammatory cytokine mix (e.g., TNF-α, IL-1α, IL-6, IL-17A)[3]
-
This compound® components (calcipotriol and betamethasone dipropionate)
-
MTT or BrdU proliferation assay kits
-
ELISA kits for cytokine measurement
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture human keratinocytes in appropriate medium until they reach a desired confluency.
-
Psoriatic Phenotype Induction: Stimulate the keratinocytes with a pro-inflammatory cytokine cocktail for 24-48 hours to induce a psoriasis-like phenotype (e.g., hyperproliferation, pro-inflammatory cytokine secretion).
-
Treatment: Treat the stimulated keratinocytes with various concentrations of calcipotriol, betamethasone dipropionate, or their combination for a specified duration.
-
Analysis:
-
Cell Proliferation: Assess keratinocyte proliferation using an MTT or BrdU assay.
-
Cytokine Secretion: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant using ELISA.[12]
-
Gene Expression: Analyze the mRNA expression of psoriasis-related genes in the treated keratinocytes using qRT-PCR.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression in Skin Biopsies
This protocol details the steps for quantifying cytokine mRNA levels in skin tissue.[11][15][16]
Materials:
-
Skin biopsy samples
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target cytokines and housekeeping genes (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Homogenize the skin biopsy and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of a housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the immunomodulatory effects of this compound®.
Caption: Core signaling pathway in psoriasis pathogenesis.
Caption: Mechanism of action of this compound®.
Caption: Experimental workflow for the imiquimod-induced psoriasis model.
Conclusion
This compound®, through the synergistic and additive immunomodulatory actions of calcipotriol and betamethasone dipropionate, effectively targets multiple key pathways in the pathogenesis of psoriasis. Its ability to inhibit the DC-Th17 axis, reduce pro-inflammatory cytokine production, and suppress keratinocyte hyperproliferation provides a strong rationale for its clinical efficacy. The experimental models and protocols detailed in this guide serve as valuable tools for further research into the mechanisms of psoriasis and the development of novel therapeutic strategies.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Calcipotriol and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcipotriol/Betamethasone Dipropionate Cutaneous Foam Treatment for Psoriasis in Patients With BSA 5-15% and PGA ≥ 3: Post-Hoc Analysis From Three Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. researchgate.net [researchgate.net]
- 10. imavita.com [imavita.com]
- 11. Quantitative real-time RT-PCR measurement of cytokine mRNA expression in the skin of normal cats and cats with allergic skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CELL PROLIFERATION AND CYTOKINE INDUCTION BY TNF-α OF PSORIATIC KERATINOCYTES ARE NOT DIFFERENT FROM NORMAL KERATINOCYTES IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Use of Cytokine Mix-, Imiquimod-, and Serum-Induced Monoculture and Lipopolysaccharide- and Interferon Gamma-Treated Co-Culture to Establish In Vitro Psoriasis-like Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 16. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Enstilar® Foam: Vehicle Composition and Drug Delivery Properties
Introduction
Enstilar® (calcipotriene and betamethasone dipropionate) foam is a topical prescription medication approved for the treatment of plaque psoriasis in patients 12 years and older.[1][2][3] It represents a significant advancement in topical therapy, primarily due to its innovative aerosol foam vehicle. This vehicle is not merely a carrier but an active component in the drug delivery system, designed to enhance the bioavailability and efficacy of its active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the this compound® foam's composition, its unique drug delivery mechanism, the pharmacodynamic pathways of its APIs, and the experimental methodologies used for its characterization.
This compound® Foam: Composition and Formulation
This compound® is a fixed-dose combination product formulated as an alcohol-free aerosol foam.[3] Upon actuation, it appears as a white to off-white, non-expanding foam that gradually collapses.[4][5][6] The formulation is a complex system involving the APIs, a lipophilic vehicle, and volatile propellants. The components are meticulously selected to ensure stability within the pressurized canister and to facilitate a unique delivery mechanism upon application to the skin.
Quantitative Composition
The detailed composition of this compound® foam is summarized in the table below.
| Component Category | Ingredient | Concentration (per gram of foam) | Function |
| Active Pharmaceutical Ingredient | Calcipotriene (as monohydrate) | 50 mcg | A synthetic vitamin D3 analog that inhibits keratinocyte proliferation and promotes differentiation.[3][4] |
| Active Pharmaceutical Ingredient | Betamethasone (as dipropionate) | 0.5 mg | A potent synthetic corticosteroid with anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[4][7] |
| Vehicle Excipient | White Soft Paraffin | - | Emollient and occlusive agent, forming a protective barrier on the skin.[4] |
| Vehicle Excipient | Liquid Paraffin (Mineral Oil) | - | Emollient and vehicle component.[1] |
| Vehicle Excipient | Polyoxypropylene stearyl ether | - | Emulsifying agent and solubilizer.[4] |
| Vehicle Excipient | All-rac-α-tocopherol | - | Antioxidant to protect the formulation from degradation.[4] |
| Vehicle Excipient | Butylhydroxytoluene (BHT, E321) | 50 mcg | Antioxidant to ensure the stability of the active ingredients and excipients.[4][5] |
| Propellant | Dimethyl ether (DME) | - | Volatile propellant and solvent for the active ingredients within the can.[1][8] |
| Propellant | Butane | - | Volatile propellant that helps to form the foam structure upon application.[1][4] |
Drug Delivery Properties: The Supersaturation Mechanism
The enhanced clinical efficacy of this compound® foam compared to traditional ointment and gel formulations is largely attributed to its innovative vehicle, which creates a supersaturated solution of the active ingredients directly on the skin.[8][9][10]
In the pressurized can, the volatile propellants, dimethyl ether and butane, act as solvents, ensuring that both calcipotriene and betamethasone dipropionate are fully dissolved in a stable, homogeneous solution.[8][11] Upon application, the foam is dispensed onto the skin. The propellants, being highly volatile, rapidly evaporate. This rapid evaporation of the solvent phase leaves the active ingredients behind on the skin in the remaining non-volatile vehicle components at a concentration that far exceeds their normal solubility limit.[8][10] This thermodynamically unstable, supersaturated state creates a high concentration gradient between the foam vehicle and the stratum corneum, which is the primary driving force for enhanced passive diffusion and penetration of the drugs into the skin.[8][9][11]
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. mims.com [mims.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 8. Early efficacy and safety data with fixed‐dose combination calcipotriol/betamethasone dipropionate foam attributed to mechanism of absorption and steroid potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supersaturation of Calcipotriene and Betamethasone Dipropionate in a Novel Aerosol Foam Formulation for Topical Treatment of Psoriasis Provides Enhanced Bioavailability of the Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Supersaturation as a Galenic Concept for Improving the Cutaneous Bioavailability of Drugs in Topical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Degradation Profile of Enstilar's Active Ingredients: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of the active pharmaceutical ingredients (APIs) in Enstilar® foam: calcipotriene (a vitamin D analog) and betamethasone dipropionate (a corticosteroid). This document details the intrinsic stability of each compound, their degradation pathways under various stress conditions, and the analytical methodologies employed for their evaluation.
Introduction to the Active Ingredients and Formulation
This compound® is a topical aerosol foam formulation containing calcipotriene 0.005% and betamethasone dipropionate 0.064%. This combination therapy is utilized for the treatment of plaque psoriasis. The innovative foam vehicle creates a stable supersaturated solution of the active ingredients, which enhances their penetration into the skin and improves clinical efficacy compared to traditional ointment formulations. Understanding the stability and degradation of these APIs is crucial for ensuring the safety, efficacy, and shelf-life of the final product.
Mechanism of Action of Active Ingredients
To appreciate the importance of maintaining the stability of calcipotriene and betamethasone dipropionate, it is essential to understand their mechanisms of action at a molecular level.
Calcipotriene: As a synthetic analog of vitamin D3, calcipotriene exerts its effects by binding to the Vitamin D receptor (VDR). This complex then heterodimerizes with the retinoid X receptor (RXR), and the resulting complex binds to vitamin D response elements (VDREs) on the DNA. This interaction modulates the transcription of genes involved in keratinocyte proliferation and differentiation, leading to the normalization of psoriatic skin.
Betamethasone Dipropionate: This potent synthetic glucocorticoid binds to cytosolic glucocorticoid receptors (GR). The resulting complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. This leads to the upregulation of anti-inflammatory proteins, such as annexin-1, and the downregulation of pro-inflammatory cytokines and enzymes like phospholipase A2, thereby reducing inflammation.
Stability Profile and Degradation Pathways
Forced degradation studies are essential to establish the intrinsic stability of drug substances and to identify potential degradation products. These studies involve exposing the APIs to stress conditions such as acid, base, oxidation, heat, and light.
Betamethasone Dipropionate
Betamethasone dipropionate is susceptible to degradation through hydrolysis and photodegradation.
Hydrolytic and Thermal Degradation: Under acidic and basic conditions, as well as elevated temperatures, betamethasone dipropionate undergoes hydrolysis of its ester groups. This primarily results in the formation of betamethasone 17-propionate, betamethasone 21-propionate, and ultimately betamethasone alcohol. The degradation follows first-order kinetics and is influenced by pH and the polarity of the solvent.[1]
Photodegradation: Exposure to light can lead to the formation of photodegradation products, one of which has been identified as lumibetamethasone dipropionate.
Calcipotriene
Calcipotriene is particularly sensitive to degradation by light and to a lesser extent, heat and oxidation.
Photodegradation: The primary degradation pathway for calcipotriene is photoisomerization. Upon exposure to UV radiation, calcipotriene can isomerize to form pre-calcipotriene and other related substances. This isomerization is a reversible process that can reach equilibrium.
Oxidative and Thermal Degradation: Significant degradation of calcipotriene has been observed under oxidative stress (e.g., with hydrogen peroxide) and thermal stress.
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies on calcipotriene and betamethasone dipropionate. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration of stressor, temperature, duration of exposure).
Table 1: Summary of Forced Degradation Studies for Betamethasone Dipropionate
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.01N HCl | 5 min | Room Temp. | 5.3% | Betamethasone 17-propionate, Betamethasone 21-propionate |
| Base Hydrolysis | 0.005N NaOH | 5 min | Room Temp. | Significant | Betamethasone 17-propionate, Betamethasone 21-propionate |
| Oxidation | 3% H₂O₂ | 10 min | 70°C | 2.0% | Not specified |
| Thermal | Dry Heat | 2 hours | 60°C | Not specified | Not specified |
| Photolytic | 1.2 million lux hours, 200 Wh/m² UV light | - | - | 2.2% | Lumibetamethasone dipropionate |
Table 2: Summary of Forced Degradation Studies for Calcipotriene
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.01N HCl | 5 min | Room Temp. | 4.3% | Not specified |
| Base Hydrolysis | 0.005N NaOH | 5 min | Room Temp. | Not specified | Not specified |
| Oxidation | 3% H₂O₂ | 10 min | 70°C | 17.6% | Not specified |
| Thermal | Dry Heat | 2 hours | 60°C | Significant | Pre-calcipotriene |
| Photolytic | 1.2 million lux hours, 200 Wh/m² UV light | - | - | 3.9% | Pre-calcipotriene, other isomers |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability-indicating assays. The following sections outline typical experimental protocols for forced degradation studies and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Forced Degradation (Stress Testing) Workflow
The general workflow for conducting forced degradation studies is as follows:
Sample Preparation for Forced Degradation
-
Acid Hydrolysis: A solution of the drug substance or product is treated with 0.01N to 1N hydrochloric acid at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 5 minutes to several hours) to achieve target degradation. The sample is then neutralized with an equivalent amount of base.
-
Base Hydrolysis: A solution of the drug substance or product is treated with 0.005N to 1N sodium hydroxide at room temperature or elevated temperature for a specified duration. The sample is then neutralized with an equivalent amount of acid.
-
Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature or elevated temperature (e.g., 70°C) for a defined time.
-
Thermal Degradation: The solid drug substance or drug product is exposed to dry heat in an oven (e.g., 60°C) for a specified period (e.g., 2 hours).
-
Photodegradation: The drug substance or product (in solid or solution form) is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for separating the active ingredients from their degradation products. The following is a representative protocol based on published methods.
Table 3: Typical HPLC Parameters for Stability-Indicating Assay
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | A mixture of water, tetrahydrofuran, and acetonitrile (e.g., 90:4:6 v/v/v) |
| Mobile Phase B | A mixture of acetonitrile, tetrahydrofuran, water, and methanol (e.g., 74:2:4:20 v/v/v/v) |
| Gradient Program | A gradient program is typically used to ensure the elution of all components. For example: a linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 240 nm for betamethasone dipropionate and its degradants, and 264 nm for calcipotriene and its degradants. |
| Injection Volume | 20 µL |
| Diluent | A mixture of water and acetonitrile (e.g., 20:80 v/v) |
Conclusion
The stability of calcipotriene and betamethasone dipropionate in the this compound® formulation is critical to its therapeutic efficacy and safety. Betamethasone dipropionate is primarily susceptible to hydrolysis, while calcipotriene is sensitive to photodegradation. The unique aerosol foam formulation provides a stable environment for these otherwise incompatible active ingredients. Robust, validated stability-indicating analytical methods, such as the HPLC method detailed herein, are imperative for monitoring the quality and shelf-life of the product by effectively separating and quantifying the active ingredients and their potential degradation products. This guide provides a foundational understanding for researchers and drug development professionals working with these compounds and similar topical formulations.
References
The Supersaturation Phenomenon: A Core Driver of Enstilar® Foam's Enhanced Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enstilar® (calcipotriene and betamethasone dipropionate) foam has demonstrated superior clinical efficacy in the treatment of plaque psoriasis compared to its ointment and gel formulations.[1][2] This enhanced therapeutic effect is fundamentally linked to the formulation's ability to create a supersaturated state of the active pharmaceutical ingredients (APIs) upon application to the skin. This guide provides a detailed exploration of the mechanism of supersaturation in this compound® foam, presenting the underlying scientific principles, experimental evidence, and the resultant impact on drug bioavailability and clinical outcomes.
The Principle of Supersaturation in Topical Drug Delivery
Supersaturation is a metastable state where a solution contains a higher concentration of a solute than is possible under normal equilibrium conditions at a given temperature. In the context of topical drug delivery, achieving a supersaturated state of the active drug on the skin surface significantly increases its thermodynamic activity. This heightened activity acts as a powerful driving force, enhancing the drug's partitioning into and diffusion across the stratum corneum, the primary barrier of the skin.[1][2]
The Unique Vehicle of this compound® Foam and the Mechanism of Supersaturation
This compound® foam is a novel aerosol formulation containing calcipotriene (0.005%) and betamethasone dipropionate (0.064%) in a vehicle that includes the volatile propellant dimethyl ether (DME) and butane.[1] The mechanism of supersaturation is initiated upon actuation of the foam onto the skin.
The key steps are as follows:
-
Initial State: Within the pressurized canister, the APIs are fully dissolved in the propellant/solvent system.[1]
-
Application and Propellant Evaporation: When the foam is applied to the skin, the volatile propellant, primarily DME, rapidly evaporates. This is a critical step in the formation of the supersaturated state.[1]
-
Creation of a Supersaturated Solution: The rapid loss of the propellant concentrates the non-volatile components of the formulation, including the dissolved calcipotriene and betamethasone dipropionate. This leads to the in-situ formation of a supersaturated solution of the APIs on the skin surface.[1][2]
-
Enhanced Penetration: The high thermodynamic activity of the drugs in this supersaturated state drives their penetration into the stratum corneum at a significantly higher rate compared to conventional formulations where the drug may be present in a suspended or saturated state.[1]
This process is visually represented in the following workflow diagram:
Quantitative Data Supporting the Role of Supersaturation
The supersaturation phenomenon and its impact on drug delivery have been quantified through a series of in vitro and clinical studies.
Propellant Evaporation and Stability of the Supersaturated State
Studies have shown that the propellant DME evaporates rapidly after the foam is applied. Within two minutes, the amount of DME is reduced to just 0.5% of its initial amount.[1] This rapid evaporation is the primary driver for the formation of the supersaturated state. Importantly, this supersaturated solution remains stable, with the absence of drug crystals for at least 26 hours after application, ensuring a sustained driving force for skin penetration.[1]
Enhanced In Vitro Skin Penetration
The direct consequence of this stable supersaturated state is a significant increase in the penetration of both active ingredients through the skin. In vitro skin penetration studies using Franz diffusion cells have compared this compound® foam to the calcipotriene/betamethasone dipropionate ointment formulation.
| Active Ingredient | Formulation | Mean Cumulative Amount Penetrated (ng/cm²) at 21h | Fold Increase vs. Ointment |
| Calcipotriene | This compound® Foam | 15.1 | ~2.7x |
| Ointment | 5.5 | - | |
| Betamethasone Dipropionate | This compound® Foam | 257.6 | ~2.0x |
| Ointment | 127.8 | - |
Superior Clinical Efficacy
The enhanced bioavailability of the active ingredients from the supersaturated foam formulation translates directly to improved clinical outcomes for patients with plaque psoriasis. Multiple clinical trials have demonstrated the superior efficacy of this compound® foam compared to its ointment and gel counterparts.
| Clinical Trial | Comparison | Primary Endpoint | This compound® Foam | Comparator |
| PSO-FAST [3] | This compound® Foam vs. Vehicle Foam | % of patients with IGA score of 'clear' or 'almost clear' at Week 4 | 53.3% | 4.8% |
| Phase II Study [3] | This compound® Foam vs. Ointment | % of patients with IGA score of 'clear' or 'almost clear' at Week 4 | 45% | 30.7% (BD in vehicle), 14.9% (Cal in vehicle) |
| PSO-LONG [4] | This compound® Foam vs. Vehicle Foam (maintenance) | Median time to first relapse | 56 days | 30 days |
Signaling Pathways of Active Ingredients
The enhanced delivery of calcipotriene and betamethasone dipropionate to the target skin cells allows for more effective modulation of the key signaling pathways involved in the pathophysiology of psoriasis.
Calcipotriene and the Vitamin D Receptor (VDR) Pathway
Calcipotriene is a synthetic vitamin D3 analog that exerts its effects by binding to the Vitamin D Receptor (VDR).[5] The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA. This interaction modulates the transcription of genes involved in keratinocyte proliferation and differentiation, as well as immune responses.[5] Specifically, it inhibits keratinocyte proliferation and promotes their normal differentiation, and it also has immunomodulatory effects, including the inhibition of T-cell proliferation and the production of pro-inflammatory cytokines like IL-17.[6]
Betamethasone Dipropionate and the Glucocorticoid Receptor (GR) Pathway
Betamethasone dipropionate is a potent synthetic corticosteroid that acts by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells.[7][8] This binding causes the dissociation of heat shock proteins and allows the GR-ligand complex to translocate to the nucleus. In the nucleus, it can act in two main ways: by binding to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins, or by interacting with transcription factors like NF-κB and AP-1 to repress the expression of pro-inflammatory genes.[7] This results in a broad anti-inflammatory, immunosuppressive, and vasoconstrictive effect.[7][8]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the supersaturation phenomenon and its effects on this compound® foam.
In Vitro Skin Penetration Study
This protocol outlines a typical in vitro skin penetration study using Franz diffusion cells to compare the delivery of active ingredients from this compound® foam versus an ointment formulation.
Objective: To quantify and compare the percutaneous absorption of calcipotriene and betamethasone dipropionate from this compound® foam and a comparator ointment.
Materials:
-
Franz diffusion cells
-
Dermatomed human or porcine skin
-
This compound® foam
-
Comparator ointment
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Skin Preparation: Thaw frozen dermatomed skin and cut it into sections to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with degassed receptor fluid and maintain the temperature at 32°C to simulate skin surface temperature.
-
Dosing: Apply a finite dose of this compound® foam or the comparator ointment to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
Analysis: Analyze the concentration of calcipotriene and betamethasone dipropionate in the collected samples using a validated HPLC method.
Raman Spectroscopy for Physical State Analysis
Raman spectroscopy is a non-destructive technique used to identify the physical state (crystalline or amorphous/dissolved) of the active ingredients in the formulation after application.
Objective: To visualize and confirm the absence of crystalline calcipotriene and betamethasone dipropionate in the this compound® foam residue over time.
Materials:
-
Raman spectrometer with a mapping stage
-
Microscope slide or suitable substrate
-
This compound® foam
-
Comparator ointment
Procedure:
-
Sample Preparation: Apply a thin layer of this compound® foam and the comparator ointment onto separate areas of a microscope slide.
-
Data Acquisition: Acquire Raman spectra from multiple points across the surface of each sample at various time points after application (e.g., immediately, 1, 4, 8, 24 hours).
-
Analysis: Compare the acquired spectra to the reference spectra of the crystalline forms of calcipotriene and betamethasone dipropionate. The absence of characteristic crystalline peaks in the foam sample indicates that the drugs remain in a dissolved, supersaturated state.
X-Ray Powder Diffraction (XRPD)
XRPD is another powerful technique for detecting the presence of crystalline material in a sample.
Objective: To confirm the amorphous nature of the active ingredients in the this compound® foam formulation after propellant evaporation.
Materials:
-
X-ray powder diffractometer
-
Sample holder
-
This compound® foam
-
Comparator ointment
Procedure:
-
Sample Preparation: Apply a sample of this compound® foam and the comparator ointment to the XRPD sample holder and allow the propellants to evaporate.
-
Data Collection: Collect the XRPD pattern of each sample over a defined 2θ range.
-
Data Analysis: Compare the diffraction patterns of the samples to the reference patterns of the crystalline APIs. The presence of sharp Bragg peaks indicates crystallinity, while a broad halo is characteristic of an amorphous state.
Conclusion
The enhanced clinical efficacy of this compound® foam is intrinsically linked to its innovative vehicle, which facilitates the formation of a stable, supersaturated solution of calcipotriene and betamethasone dipropionate upon application to the skin. This supersaturation significantly increases the thermodynamic activity of the active ingredients, leading to enhanced skin penetration and greater bioavailability at the target site. The experimental data from in vitro skin penetration studies, Raman spectroscopy, and X-ray powder diffraction, combined with the superior outcomes observed in clinical trials, provide a robust body of evidence supporting the critical role of supersaturation in the therapeutic success of this compound® foam for the treatment of plaque psoriasis. This understanding is crucial for the future development of advanced topical drug delivery systems.
References
- 1. Supersaturation of Calcipotriene and Betamethasone Dipropionate in a Novel Aerosol Foam Formulation for Topical Treatment of Psoriasis Provides Enhanced Bioavailability of the Active Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Label Update for this compound Foam Highlights Long-Term Use in Adults - - PracticalDermatology [practicaldermatology.com]
- 5. The Rationale Behind Topical Vitamin D Analogs in the Treatment of Psoriasis: Where Does Topical Calcitriol Fit In? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 8. Articles [globalrx.com]
The Evolution of Psoriasis Treatment: A Technical Deep Dive into the Formulation of Enstilar® (calcipotriene/betamethasone dipropionate) Aerosol Foam
Ballerup, Denmark - For researchers, scientists, and drug development professionals vested in the advancement of dermatological therapies, the development of Enstilar® (calcipotriene and betamethasone dipropionate) aerosol foam by LEO Pharma represents a significant milestone in the topical treatment of psoriasis vulgaris. This in-depth guide explores the historical context, formulation science, and clinical development of this compound®, a novel aerosol foam formulation that has demonstrated superior efficacy and patient preference compared to previous topical treatments.
Introduction: Addressing Unmet Needs in Topical Psoriasis Therapy
Psoriasis is a chronic, immune-mediated inflammatory skin disease affecting a significant portion of the global population.[1][2] Topical therapies remain a cornerstone of treatment for mild-to-moderate plaque psoriasis.[1][2] However, adherence to topical treatments has historically been a challenge due to factors such as inconvenient application, greasy formulations, and slow onset of action.[3][4]
The development of a fixed-combination therapy of calcipotriene, a vitamin D analog, and betamethasone dipropionate, a potent corticosteroid, in an aerosol foam vehicle sought to address these unmet needs.[2][4] this compound® was designed to provide a more effective, convenient, and cosmetically elegant treatment option for patients with plaque psoriasis.[4][5]
The Science Behind the Foam: Formulation and Mechanism of Action
This compound® is a unique cutaneous foam formulation that combines the pharmacological effects of its two active ingredients in a novel delivery system.[6][7]
Active Ingredients:
-
Calcipotriene (50 mcg/g): A synthetic vitamin D3 analog that inhibits keratinocyte proliferation and induces keratinocyte differentiation.[6][7] Its mechanism involves the induction of the growth inhibitory factor transforming growth factor-β and of cyclin-dependent kinase inhibitors, leading to growth arrest in the G1 phase of the cell cycle.[7]
-
Betamethasone Dipropionate (0.5 mg/g): A potent synthetic corticosteroid that suppresses the immune system, particularly pro-inflammatory cytokines and chemokines, thereby inhibiting T-cell activation and reducing inflammation, itching, and swelling.[6][7]
The Aerosol Foam Vehicle: A key innovation in this compound® is its aerosol foam formulation. Preclinical data have shown that this formulation creates a stable, supersaturated solution of the active ingredients.[8] This supersaturation enhances the local bioavailability and skin penetration of both calcipotriene and betamethasone dipropionate compared to traditional ointment formulations where the active ingredients are suspended.[8][9] The foam is an alcohol-free, white to off-white opalescent liquid in a pressurized aluminum spray can, which forms a non-expanding foam that gradually collapses after application.[10][11][12] The propellants used are dimethyl ether and butane.[10][11]
Signaling Pathway of Psoriasis and Intervention by this compound®
The following diagram illustrates the simplified inflammatory cascade in psoriasis and the points of intervention by the active ingredients in this compound®.
Caption: Simplified signaling pathway in psoriasis and the dual-action mechanism of this compound®.
Clinical Development and Efficacy
This compound® has undergone a rigorous clinical development program, including multiple Phase II and Phase III trials, to establish its efficacy and safety profile.
Key Clinical Trials: An Overview
The following table summarizes the key clinical trials that formed the basis for the approval and understanding of this compound®'s clinical performance.
| Trial Identifier/Name | Phase | Primary Objective | Key Efficacy Endpoint(s) | Comparator(s) | Number of Patients | Key Findings |
| Phase II (NCT01536886, NCT01536938, NCT01866163 - Pooled Analysis) [13] | II/III | To evaluate the efficacy and safety of Cal/BD aerosol foam. | Proportion of patients with "treatment success" (clear or almost clear with at least a two-step improvement) according to the Physician's Global Assessment (PGA) at week 4. | Cal/BD ointment, BD aerosol foam, Cal aerosol foam, aerosol foam vehicle, ointment vehicle. | 1104 | Cal/BD aerosol foam was significantly more effective than Cal/BD ointment and the individual active ingredients.[13] |
| PSO-FAST (Phase 3) [14] | III | To evaluate the efficacy and safety of once-daily application of this compound® for 4 weeks. | Proportion of patients with "treatment success" (IGA score of "Clear" or "Almost Clear" with at least a 2-grade improvement) at Week 4. | Aerosol foam vehicle. | 426 | 53.3% of patients using this compound® achieved treatment success compared to 4.8% for the vehicle.[15][16] Rapid itch relief was also demonstrated.[14] |
| PSO-ABLE (Phase 3, NCT02132936) [17][18] | III | To compare the efficacy and safety of Cal/BD foam with Cal/BD gel. | Proportion of patients with "treatment success" at week 4 for Cal/BD foam vs. week 8 for Cal/BD gel. | Cal/BD gel, foam vehicle, gel vehicle. | 463 | Cal/BD foam achieved higher treatment success rates at week 4 (38%) than Cal/BD gel at week 8 (22%).[17][18] |
| PSO-LONG (Phase 3) [19][20] | III | To compare the efficacy and safety of twice-weekly this compound® versus foam vehicle for long-term maintenance treatment. | Time to first relapse. | Foam vehicle. | 545 (maintenance phase) | The median time to first relapse was 56 days for this compound® vs. 30 days for the vehicle.[19][20] |
| China Phase 3 Trial [1][21] | III | To evaluate the efficacy and safety of once-daily application of this compound® compared with Daivobet® ointment for 4 weeks. | Severity and extent of stable plaque psoriasis. | Daivobet® ointment. | 604 | This compound® demonstrated superiority to Daivobet® ointment in the primary objective.[1][21] |
Experimental Protocol: A Representative Phase 3 Efficacy and Safety Trial (PSO-FAST)
The following provides a detailed methodology for a typical Phase 3, randomized, double-blind, vehicle-controlled trial for this compound®.
1. Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, vehicle-controlled, parallel-group.
-
Duration: 4 weeks of treatment.
-
Population: Adult patients (18 years and older) with a clinical diagnosis of stable plaque psoriasis.
2. Inclusion Criteria:
-
Investigator's Global Assessment (IGA) score of mild, moderate, or severe.
-
Affected Body Surface Area (BSA) between 2% and 30%.
-
Willingness to provide informed consent and adhere to study procedures.
3. Exclusion Criteria:
-
Use of other topical psoriasis treatments within a specified washout period.
-
Use of systemic psoriasis treatments or phototherapy within a specified washout period.
-
Known hypersensitivity to any of the study medication components.
-
Pregnancy or lactation.
4. Randomization and Blinding:
-
Eligible patients are randomized in a pre-determined ratio (e.g., 3:1) to receive either this compound® aerosol foam or the vehicle foam.
-
Both patients and investigators are blinded to the treatment assignment.
5. Treatment Regimen:
-
Patients are instructed to apply the assigned study medication once daily to the affected areas for 4 weeks.[22]
-
The maximum daily dose should not exceed 15g, and the maximum weekly dose should not exceed 100g.[6][12]
6. Efficacy Assessments:
-
Primary Endpoint: The proportion of patients achieving "treatment success" at week 4, defined as an IGA score of "clear" (0) or "almost clear" (1) with at least a 2-grade improvement from baseline.[16]
-
Secondary Endpoints:
7. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Local tolerability assessments at the application site.
-
Evaluation of systemic effects, including calcium metabolism and hypothalamic-pituitary-adrenal (HPA) axis function, in a subset of patients.[12]
8. Statistical Analysis:
-
The primary efficacy endpoint is analyzed using a chi-squared test or logistic regression.
-
Secondary continuous endpoints are analyzed using an analysis of covariance (ANCOVA).
-
Safety data are summarized descriptively.
Clinical Trial Workflow Diagram
The following diagram outlines the typical workflow for a patient participating in a clinical trial for this compound®.
Caption: A typical workflow for a patient in an this compound® clinical trial.
Regulatory Milestones and Post-Marketing Data
This compound® received its first approval from the U.S. Food and Drug Administration (FDA) in October 2015 for the treatment of plaque psoriasis in adults.[8][23] This was followed by approvals in the European Union and other countries.[7][24] Post-marketing studies and real-world evidence have continued to support the efficacy, safety, and positive impact on quality of life for patients using this compound®.[25][26]
Conclusion: A Paradigm Shift in Topical Psoriasis Management
The development of the this compound® aerosol foam formulation represents a significant advancement in the topical treatment of psoriasis. By combining the well-established efficacy of calcipotriene and betamethasone dipropionate in a novel, supersaturated foam vehicle, LEO Pharma has provided a treatment that is not only clinically superior to previous formulations but also offers a more convenient and patient-friendly application experience. The comprehensive clinical trial program has robustly demonstrated its rapid onset of action, sustained efficacy, and favorable safety profile, solidifying its role as a first-line treatment option for plaque psoriasis. For drug development professionals, the story of this compound® serves as a compelling case study in how innovation in formulation science can directly address patient needs and improve therapeutic outcomes.
References
- 1. pmlive.com [pmlive.com]
- 2. Calcipotriene betamethasone dipropionate aerosol foam in the treatment of plaque psoriasis: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A narrative review of fixed combination calcipotriol/betamethasone aerosol foam (this compound®) in the management of psoriasis with scalp involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 6. nps.org.au [nps.org.au]
- 7. dermnetnz.org [dermnetnz.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. drugs.com [drugs.com]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. Aerosol Foam Formulation of Fixed Combination Calcipotriene Plus Betamethasone Dipropionate is Highly Efficacious in Patients With Psoriasis Vulgaris: Pooled Data From Three Randomized Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biospace.com [biospace.com]
- 15. drugs.com [drugs.com]
- 16. ABOUT this compound® FOAM [this compound.com]
- 17. "Calcipotriol plus betamethasone dipropionate aerosol foam provides sup" by Carle Paul, Linda F. Stein Gold et al. [scholarlycommons.henryford.com]
- 18. Calcipotriol plus betamethasone dipropionate aerosol foam provides superior efficacy vs. gel in patients with psoriasis vulgaris: randomized, controlled PSO-ABLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase 3 Study Finds Twice-Weekly this compound Foam Safe and Effective for Long-Term Maintenance Treatment of Plaque Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 20. dermatologytimes.com [dermatologytimes.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. medicines.org.uk [medicines.org.uk]
- 23. drugs.com [drugs.com]
- 24. dermnetnz.org [dermnetnz.org]
- 25. A narrative review of fixed combination calcipotriol/betamethasone aerosol foam (this compound®) in the management of psoriasis with scalp involvement - Drugs in Context [drugsincontext.com]
- 26. Prospective Observational Evaluation of Fixed Combination Calcipotriol/Betamethasone Aerosol Foam (this compound®) in the Management of Psoriasis with Scalp Involvement in Everyday Clinical Practice (the CAPITIS Study) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Enstilar® (calcipotriol and betamethasone dipropionate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enstilar® (calcipotriol and betamethasone dipropionate) is a topical formulation approved for the treatment of plaque psoriasis. Its therapeutic efficacy stems from the synergistic actions of its two active pharmaceutical ingredients: calcipotriol, a synthetic vitamin D3 analog, and betamethasone dipropionate, a potent corticosteroid. Calcipotriol modulates keratinocyte proliferation and differentiation, while betamethasone dipropionate exerts potent anti-inflammatory and immunosuppressive effects.[1][2][3]
These application notes provide a comprehensive overview of established in vitro models and detailed protocols for assessing the therapeutic effects of this compound® and its active components. The described models and assays are crucial for pre-clinical research, mechanism of action studies, and the development of novel anti-psoriatic therapies.
Key Therapeutic Effects and Corresponding In Vitro Assays
The multifaceted pathology of psoriasis necessitates a range of in vitro models to evaluate the different aspects of this compound®'s therapeutic action. The primary effects and the corresponding assays are outlined below:
-
Inhibition of Keratinocyte Hyperproliferation: A hallmark of psoriasis is the uncontrolled proliferation of keratinocytes.[4] Assays measuring cell viability and proliferation are fundamental to assessing this therapeutic effect.
-
Induction of Keratinocyte Differentiation: Psoriatic keratinocytes exhibit abnormal differentiation.[3][5] Evaluating the expression of differentiation markers is key to demonstrating a drug's ability to normalize this process.
-
Anti-inflammatory Effects: The chronic inflammation in psoriatic lesions is driven by a complex interplay of immune cells and keratinocytes, leading to the overproduction of pro-inflammatory cytokines.[1][6] Models that recapitulate this inflammatory milieu are essential for evaluating the anti-inflammatory properties of this compound®.
Data Presentation: Quantitative Analysis of Therapeutic Effects
The following tables summarize quantitative data from in vitro studies assessing the effects of calcipotriol and betamethasone dipropionate on key psoriasis-related markers.
| Treatment | Model | Parameter | Outcome | Reference |
| Keratinocyte Proliferation | ||||
| Calcipotriol | Human Keratinocytes | Ki-67 positive nuclei | Significant reduction | [2] |
| Betamethasone Dipropionate | Human Keratinocytes | Ki-67 positive nuclei | No significant effect | [2] |
| Calcipotriol + Betamethasone | Human Keratinocytes | Ki-67 positive nuclei | Significant reduction (similar to calcipotriol alone) | [2] |
| Keratinocyte Differentiation | ||||
| Calcipotriol | Human Keratinocytes | Keratin-10 positive epidermal surface | Significant increase | [2] |
| Betamethasone Dipropionate | Human Keratinocytes | Keratin-10 positive epidermal surface | Highly significant increase | [2] |
| Calcipotriol + Betamethasone | Human Keratinocytes | Keratin-10 positive epidermal surface | Significant increase (similar to calcipotriol alone) | [2] |
| Calcipotriol/Betamethasone Foam | Human Th17 Skin Inflammation Model | Involucrin (IVL) mRNA Expression | Upregulation | [5] |
| Calcipotriol/Betamethasone Foam | Human Th17 Skin Inflammation Model | Loricrin (LOR) mRNA Expression | Upregulation | [5] |
| Anti-inflammatory Effects (Cytokine Inhibition) | ||||
| Calcipotriol + Betamethasone | Psoriatic Skin Explants | IL-17A Secretion | Significantly better inhibition than monotherapy | [1] |
| Calcipotriol + Betamethasone | Psoriatic Skin Explants | TNF-α Secretion | Significantly better inhibition than monotherapy | [1] |
| Calcipotriol + Betamethasone | Monocyte-derived Dendritic Cells | IL-23 Secretion | Additive inhibitory effect | [1] |
| Calcipotriol + Betamethasone | Monocyte-derived Dendritic Cells | TNF-α Secretion | Additive inhibitory effect | [1] |
| Calcipotriol/Betamethasone Foam | Human Th17 Skin Inflammation Model | IL-17A, IL-17F, IL-22 Secretion | Almost complete inhibition | [5][7] |
| Psoriasis-Associated Marker Regulation | ||||
| Calcipotriol + Betamethasone | Psoriatic Lesions | S100A7 Expression | Down-regulation | [6] |
| Calcipotriol + Betamethasone | Psoriatic Lesions | hBD-2 Expression | Lower expression compared to betamethasone monotherapy | [8] |
Signaling Pathways
The therapeutic effects of this compound® are mediated through distinct signaling pathways activated by its active components.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Assessment of Keratinocyte Proliferation (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of test compounds on the proliferation of the human keratinocyte cell line, HaCaT.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound® foam, calcipotriol, betamethasone dipropionate) dissolved in a suitable vehicle (e.g., ethanol, DMSO)
Procedure:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Assessment of Anti-inflammatory Effects (Cytokine Measurement by ELISA)
This protocol details the measurement of pro-inflammatory cytokine secretion from stimulated keratinocytes.
Materials:
-
HaCaT cells or primary human keratinocytes
-
24-well plates
-
Keratinocyte growth medium
-
Pro-inflammatory stimulus (e.g., a cytokine cocktail of TNF-α, IL-1α, IL-17A, and IL-22, or Lipopolysaccharide (LPS))
-
Test compounds
-
Commercial ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)
Procedure:
-
Cell Culture and Stimulation: Culture keratinocytes in 24-well plates until they reach 70-80% confluency. Pre-treat the cells with various concentrations of the test compounds for 2 hours. Then, add the pro-inflammatory stimulus to the culture medium to induce cytokine production.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the cell culture supernatants.
Assessment of Keratinocyte Differentiation and Psoriasis-Associated Markers (qPCR)
This protocol outlines the analysis of gene expression for markers of keratinocyte differentiation (e.g., Involucrin - IVL, Keratin 16 - KRT16) and other psoriasis-associated genes.
Materials:
-
3D Reconstructed Human Epidermis (RHE) model of psoriasis
-
Test compounds
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., IVL, KRT16, S100A7, DEFB4A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Model and Treatment: Culture the RHE psoriasis model according to the manufacturer's instructions. Apply the test compounds topically to the surface of the epidermis.
-
RNA Isolation: After the treatment period (e.g., 72 hours), harvest the epidermal layer and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the vehicle-treated controls.
Conclusion
The in vitro models and protocols detailed in these application notes provide a robust framework for the pre-clinical evaluation of this compound® and its active components. By employing these methods, researchers can gain valuable insights into the mechanisms of action of anti-psoriatic drugs, quantify their therapeutic effects on key cellular and molecular pathways, and screen for novel therapeutic candidates. The use of 3D and co-culture models that more closely mimic the complex microenvironment of psoriatic skin will continue to enhance the predictive value of in vitro studies in the development of more effective treatments for psoriasis.
References
- 1. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the combination of calcipotriol and betamethasone dipropionate versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal cell DNA content and intermediate filaments keratin 10 and vimentin after treatment of psoriasis with calcipotriol cream once daily, twice daily and in combination with clobetasone 17-butyrate cream or betamethasone 17-valerate cream: a comparative flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα - IL-23 - IL-17 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of topical calcipotriol and betamethasone on human beta-defensin 2 expression and serum level in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Enstilar® in Animal Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing well-established animal models of psoriasis for evaluating the therapeutic efficacy of Enstilar® (calcipotriene and betamethasone dipropionate) foam. Detailed protocols for model induction, treatment application, and endpoint analysis are provided to ensure robust and reproducible preclinical studies.
Introduction to Psoriasis Animal Models and this compound®
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, infiltration of immune cells, and increased vascularity. Animal models that recapitulate these key pathological features are invaluable for understanding disease pathogenesis and for the preclinical assessment of novel therapeutics. This compound® is a topical aerosol foam formulation combining calcipotriene, a vitamin D analog that inhibits keratinocyte proliferation and promotes differentiation, and betamethasone dipropionate, a potent corticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties. The combination of these two active ingredients in a foam vehicle has demonstrated superior efficacy in clinical trials compared to monotherapy or other formulations.[1][2][3]
This document focuses on two widely used and clinically relevant murine models for psoriasis: the Imiquimod (IMQ)-Induced Psoriasis Model and the Keratin 14-Vascular Endothelial Growth Factor (K14-VEGF) Transgenic Mouse Model.
Imiquimod (IMQ)-Induced Psoriasis Model
The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces a robust inflammatory response that closely mimics human plaque psoriasis.[4][5] This model is characterized by erythema, scaling, epidermal thickening (acanthosis), and a prominent infiltration of immune cells, driven by the IL-23/IL-17 inflammatory axis, which is a key pathway in human psoriasis.[4][6]
Experimental Protocol: IMQ-Induced Psoriasis and this compound® Treatment
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod 5% cream (e.g., Aldara®)
-
This compound® (calcipotriene 0.005% and betamethasone dipropionate 0.064%) foam
-
Vehicle control (placebo foam or the vehicle of this compound® if available)
-
Positive control (e.g., clobetasol propionate 0.05% cream)
-
Electric shaver and depilatory cream
-
Calipers for ear and skin thickness measurements
-
Standard laboratory equipment for tissue collection and processing
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Hair Removal: Anesthetize the mice and shave a 2 cm x 3 cm area on the dorsal skin. Apply a depilatory cream to completely remove any remaining hair. Allow the skin to recover for 24 hours.[2]
-
Model Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-6 consecutive days.[4]
-
Treatment Application:
-
Divide the mice into experimental groups (e.g., Untreated, Vehicle, this compound®, Positive Control).
-
Starting from day 2 or 3 of imiquimod application (therapeutic protocol), apply a thin layer of this compound® foam (approximately 0.5g of foam, equivalent to a 2-second spray, covers an area roughly the size of an adult hand, this needs to be adapted for the smaller surface area of the mouse) or control treatments to the inflamed dorsal skin and ear once daily.[7] Gently rub the foam into the affected area.
-
Continue the treatment for the duration of the experiment (typically until day 7 or 8).
-
-
Efficacy Assessment:
-
Clinical Scoring (Modified PASI): Daily, score the severity of erythema, scaling, and skin thickness on the dorsal skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score (0-12) represents the modified Psoriasis Area and Severity Index (PASI).[2][8]
-
Ear and Skin Thickness: Measure the ear and dorsal skin fold thickness daily using a caliper.[8]
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect skin biopsies. Fix the tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness, acanthosis, parakeratosis, and inflammatory cell infiltration.[2][9]
-
Cytokine Analysis: Homogenize a portion of the skin biopsy to extract RNA or protein. Analyze the expression levels of key pro-inflammatory cytokines such as IL-17A, IL-22, IL-23, and TNF-α using quantitative real-time PCR (qRT-PCR) or ELISA.[10][11]
-
Expected Quantitative Data
The following table summarizes the expected outcomes from a study using the IMQ-induced psoriasis model to test the efficacy of a calcipotriene/betamethasone combination.
| Parameter | Vehicle Control | Calcipotriene/Betamethasone Treatment | Expected Outcome |
| Modified PASI Score (Day 7) | High (e.g., 9.8 ± 0.8)[2] | Significantly lower | Reduction in erythema, scaling, and thickness |
| Epidermal Thickness (µm, Day 7) | Increased (e.g., 85.6 ± 17.5)[2] | Significantly reduced | Attenuation of hyperproliferation |
| IL-17A mRNA Expression (Fold Change) | High | Significantly lower[10] | Suppression of the Th17 inflammatory response |
| IL-22 mRNA Expression (Fold Change) | High | Significantly lower[10] | Reduction in keratinocyte-proliferating cytokines |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions.
K14-VEGF Transgenic Mouse Model
Keratin 14-Vascular Endothelial Growth Factor (K14-VEGF) transgenic mice overexpress VEGF specifically in the epidermis. These mice spontaneously develop chronic, psoriasis-like skin lesions characterized by erythema, scaling, acanthosis, and prominent angiogenesis, a key feature of human psoriasis.[12] This model is particularly useful for studying the role of vascular changes in psoriasis and for evaluating therapies with anti-angiogenic properties.
Experimental Protocol: K14-VEGF Model and this compound® Treatment
Materials:
-
K14-VEGF transgenic mice and wild-type littermates (as controls)
-
This compound® (calcipotriene 0.005% and betamethasone dipropionate 0.064%) foam
-
Vehicle control (placebo foam or the vehicle of this compound® if available)
-
Standard laboratory equipment for tissue collection and processing
Procedure:
-
Animal Monitoring: Monitor K14-VEGF transgenic mice for the spontaneous development of psoriasis-like skin lesions, which typically appear on the ears and dorsal skin.
-
Treatment Application:
-
Once lesions are established, divide the mice into treatment groups (e.g., Untreated, Vehicle, this compound®).
-
Apply a thin layer of this compound® foam or vehicle control to the affected areas once daily for a specified duration (e.g., 2-4 weeks).
-
-
Efficacy Assessment:
-
Clinical Scoring: Score the severity of the skin lesions based on a modified PASI score as described for the IMQ model.
-
Histological Analysis: At the end of the treatment period, collect skin biopsies for H&E staining to assess epidermal thickness and inflammatory infiltrate.[13]
-
Immunohistochemistry: Perform immunohistochemical staining on skin sections to evaluate markers of proliferation (e.g., Ki67), immune cell infiltration (e.g., CD3 for T-cells, F4/80 for macrophages), and vascularity (e.g., CD31).
-
Cytokine Analysis: Analyze the expression of pro-inflammatory and angiogenic factors in skin homogenates.
-
Expected Quantitative Data
The following table illustrates the potential outcomes of this compound® treatment in the K14-VEGF transgenic mouse model.
| Parameter | Vehicle Control | This compound® Treatment | Expected Outcome |
| Clinical Score (Change from Baseline) | Minimal change or worsening | Significant improvement | Reduction in lesion severity |
| Epidermal Thickness (µm) | Markedly increased | Significantly reduced | Normalization of keratinocyte proliferation |
| **CD3+ T-cell Infiltration (cells/mm²) ** | High | Significantly reduced | Attenuation of the inflammatory infiltrate |
| VEGF Expression (Fold Change) | High | Reduced[12] | Modulation of angiogenesis |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental designs and the underlying molecular mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Workflow for IMQ-Induced Psoriasis Model
References
- 1. The Effect of the Long-Term Calcipotriol/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. ABOUT this compound® FOAM [this compound.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Calcipotriol and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokine Induced 3-D Organotypic Psoriasis Skin Model Demonstrates Distinct Roles for NF-κB and JAK Pathways in Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gene therapy for psoriasis in the K14-VEGF transgenic mouse model by topical transdermal delivery of interleukin-4 using ultradeformable cationic liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardized Protocols for Enstilar® (calcipotriene and betamethasone dipropionate) Foam Application in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed framework for the standardized application and efficacy assessment of Enstilar® foam in clinical trial settings. Adherence to these guidelines is intended to ensure consistency and accuracy in data collection and interpretation.
Introduction
This compound® (calcipotriene and betamethasone dipropionate) foam is a topical combination therapy approved for the treatment of plaque psoriasis.[1][2] It integrates the synergistic actions of calcipotriene, a vitamin D analog that inhibits keratinocyte proliferation and promotes differentiation, and betamethasone dipropionate, a potent corticosteroid with anti-inflammatory and immunomodulatory properties.[2][3] The combination has demonstrated greater efficacy than either component alone.[2][3] This document outlines the standardized protocols for its application in clinical trials, along with methodologies for key efficacy assessments.
Mechanism of Action
The dual-action of this compound® targets key pathways in the pathogenesis of psoriasis.[3] Calcipotriene modulates the inflammatory response and normalizes keratinocyte proliferation, a hallmark of psoriasis.[3] Betamethasone dipropionate suppresses the immune system, particularly pro-inflammatory cytokines, to reduce inflammation and relieve symptoms such as itching and scaling.[3][4]
Quantitative Data from Clinical Trials
The efficacy of this compound® has been evaluated in numerous clinical trials. The following tables summarize key findings.
Table 1: Efficacy of this compound® Foam in Plaque Psoriasis (4-Week Treatment)
| Clinical Trial | Primary Endpoint | This compound® Foam | Vehicle | Comparator(s) |
| Trial 1 [1] | IGA "Clear" or "Almost Clear" | 45% | - | Betamethasone: 30.7%Calcipotriene: 14.9% |
| Trial 2 [1] | IGA "Clear" or "Almost Clear" | 53.3% | 4.8% | - |
| German Observational Study [5] | IGA "Clear" or "Almost Clear" | 49% | - | - |
| German Observational Study [5] | Mean PASI Reduction | From 10.4 to 5.2 | - | - |
Table 2: Long-Term Efficacy of this compound® Foam (PSO-LONG Trial) [6][7][8][9]
| Parameter | Proactive (this compound® twice-weekly) | Reactive (Vehicle twice-weekly) |
| Median Time to First Relapse | 56 days | 30 days |
| Risk of First Relapse | 43% lower (HR, 0.57) | - |
| Number of Relapses per Year | 3.1 | 4.8 |
Experimental Protocols
Protocol for this compound® Foam Application in a Clinical Trial Setting
This protocol is designed to ensure standardized application of this compound® foam by clinical trial participants.
Objective: To ensure consistent and correct application of this compound® foam to affected areas as per the study protocol.
Personnel: Principal Investigator, Sub-Investigator, Clinical Research Coordinator, Study Nurse.
Procedure:
-
Investigator/Staff Training:
-
All personnel involved in instructing patients must be thoroughly trained on the correct application technique.
-
Training should include a review of the product's Instructions For Use (IFU), a practical demonstration, and a Q&A session.
-
-
Patient Education and Consent:
-
During the screening or baseline visit, provide a comprehensive overview of the study and the application protocol to the participant.
-
Obtain written informed consent before any study-related procedures.
-
-
Demonstration and Confirmation of Understanding:
-
Demonstrate the correct application technique to the participant using a placebo foam or a visual aid.
-
The steps to be demonstrated are:
-
Shake: Shake the can vigorously for a few seconds before each use.
-
Spray: Hold the can approximately 1.5 inches (3 cm) from the affected skin. The foam can be sprayed with the can in any orientation except horizontally. A two-second application delivers approximately 0.5 g of foam, which should cover an area of skin roughly corresponding to the surface area of an adult hand.
-
Rub: Gently rub the foam into the affected skin until it is absorbed.
-
-
Have the participant repeat the instructions back and, if possible, demonstrate the application on a designated area.
-
-
Dosage and Administration Schedule:
-
Flare Treatment: Apply this compound® foam to the affected areas once daily. The recommended treatment period is up to 4 weeks.
-
Long-Term Maintenance Treatment: For patients who have responded to the initial 4-week treatment, this compound® may be applied twice weekly on two non-consecutive days to previously affected areas. There should be 2-3 days between applications.
-
Maximum Dose: The maximum daily dose should not exceed 15 g, and the maximum weekly dose should not exceed 100 g. One 60 g can should last for at least 4 days of treatment. The total body surface area treated should not exceed 30%.
-
-
Patient Diary/Application Log:
-
Provide the participant with a diary to log the date and time of each application.
-
The diary should also include a section for recording any missed doses or adverse events.
-
-
Monitoring for Compliance and Adverse Events:
-
At each study visit, review the patient's diary to assess compliance.
-
Inquire about any difficulties with the application or any local skin reactions.
-
Document all adverse events in the source documents and the electronic case report form (eCRF).
-
Protocol for Psoriasis Area and Severity Index (PASI) Assessment
Objective: To provide a standardized method for quantifying the severity and extent of psoriasis.[10][11][12][13]
Materials: PASI worksheet, calculator.
Procedure:
-
Divide the Body into Four Regions:
-
Head and Neck (10% of body surface area)
-
Upper Limbs (20% of body surface area)
-
Trunk (30% of body surface area)
-
Lower Limbs (40% of body surface area)
-
-
Assess the Severity of Lesions in Each Region:
-
For each of the four regions, assess the severity of erythema (redness), induration (thickness), and desquamation (scaling) on a 5-point scale:
-
0 = None
-
1 = Mild
-
2 = Moderate
-
3 = Severe
-
4 = Very Severe
-
-
Sum the scores for erythema, induration, and desquamation for each region.
-
-
Assess the Area of Involvement in Each Region:
-
Estimate the percentage of skin in each region that is affected by psoriasis and assign a score from 0 to 6:
-
0 = 0% involvement
-
1 = <10% involvement
-
2 = 10-29% involvement
-
3 = 30-49% involvement
-
4 = 50-69% involvement
-
5 = 70-89% involvement
-
6 = 90-100% involvement
-
-
-
Calculate the PASI Score:
-
For each region, multiply the sum of the severity scores by the area score and then by the weighting factor for that region:
-
Head: 0.1 x (Erythema + Induration + Desquamation) x Area Score
-
Upper Limbs: 0.2 x (Erythema + Induration + Desquamation) x Area Score
-
Trunk: 0.3 x (Erythema + Induration + Desquamation) x Area Score
-
Lower Limbs: 0.4 x (Erythema + Induration + Desquamation) x Area Score
-
-
Sum the scores for the four regions to obtain the final PASI score, which ranges from 0 (no disease) to 72 (maximal disease).[10]
-
Protocol for Investigator's Global Assessment (IGA)
Objective: To provide a standardized, qualitative assessment of the overall severity of a participant's psoriasis from the investigator's perspective.[14][15][16]
Procedure:
-
Overall Assessment: The investigator performs a global assessment of the participant's psoriasis, considering the average erythema, induration, and scaling of all psoriatic lesions.
-
Assign a Score: Based on the overall assessment, assign a single score from the 5-point IGA scale:
Score Description Plaque Characteristics 0 Clear No signs of psoriasis. Post-inflammatory hyperpigmentation may be present. 1 Almost Clear No thickening, normal to faint erythema, and no to minimal fine scale. 2 Mild Mild elevation, erythema, and scaling. 3 Moderate Moderate elevation, erythema, and scaling. 4 Severe Marked elevation, erythema, and scaling. -
Treatment Success Definition: In many clinical trials, "treatment success" is defined as achieving a score of 0 ("Clear") or 1 ("Almost Clear") on the IGA scale, and in some cases, with at least a two-grade improvement from baseline.[9]
Safety Considerations
-
This compound® foam is flammable; patients should avoid fire, flame, and smoking during and immediately following application.
-
Hypercalcemia and hypercalciuria have been observed with the use of this compound® foam. If these conditions develop, treatment should be discontinued until calcium metabolism has normalized.[17]
-
Topical corticosteroid use can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression.
-
Adverse reactions reported in less than 1% of adult subjects include application site irritation, pruritus, folliculitis, skin hypopigmentation, hypercalcemia, urticaria, and exacerbation of psoriasis.[17]
-
This compound® foam should not be used on the face, groin, or axillae, or if skin atrophy is present at the treatment site.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase 3 Study Finds Twice-Weekly this compound Foam Safe and Effective for Long-Term Maintenance Treatment of Plaque Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. LEO Pharma presents results from study of twice-weekly this compound® (calcipotriene and betamethasone dipropionate) Foam for topical use in long-term maintenance treatment of plaque psoriasis | LEO Pharma [via.ritzau.dk]
- 9. Label Update for this compound Foam Highlights Long-Term Use in Adults - - PracticalDermatology [practicaldermatology.com]
- 10. grokipedia.com [grokipedia.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 13. Psoriasis Area Severity Index (PASI) Score – MedicalCRITERIA.com [medicalcriteria.com]
- 14. The 5-point Investigator's Global Assessment (IGA) Scale: A modified tool for evaluating plaque psoriasis severity in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. firstwordpharma.com [firstwordpharma.com]
Application Notes & Protocols: Quantitative Analysis of Calcipotriene and Betamethasone in Skin Biopsies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of calcipotriene, a synthetic vitamin D3 analog, and betamethasone, a potent corticosteroid, is a widely used and effective topical treatment for psoriasis.[1][2] This formulation leverages the synergistic effects of both active pharmaceutical ingredients (APIs) to manage the hyperproliferation of keratinocytes and the inflammatory processes characteristic of psoriatic plaques.[1][3] Calcipotriene promotes the differentiation of keratinocytes and inhibits their proliferation, while betamethasone exerts strong anti-inflammatory and immunosuppressive effects.[1][2]
To support preclinical and clinical research, as well as in the development of generic formulations, robust analytical methods are required for the accurate quantification of calcipotriene and betamethasone in skin biopsies. This allows for the assessment of bioavailability, bioequivalence, and pharmacokinetics of topical products directly at their site of action.[4] This document provides detailed application notes and protocols for the quantitative analysis of calcipotriene and betamethasone in skin biopsy samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways
The therapeutic efficacy of the calcipotriene and betamethasone combination lies in their complementary mechanisms of action on the pathological processes of psoriasis. The following diagram illustrates the key signaling pathways targeted by each compound.
Quantitative Data Presentation
The following tables present representative data for the quantification of calcipotriene and betamethasone in skin biopsies. Please note: The following data are illustrative examples and should be replaced with experimentally derived values.
Table 1: LC-MS/MS Method Parameters
| Parameter | Calcipotriene | Betamethasone |
| Precursor Ion (m/z) | 411.3 | 393.2 |
| Product Ion (m/z) | 135.1 | 373.2 |
| Collision Energy (eV) | 25 | 15 |
| Retention Time (min) | 4.2 | 5.8 |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 500 ng/mL |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL |
Table 2: Example Concentrations in Skin Biopsies Following Topical Application
| Time Point | Calcipotriene (ng/g tissue) | Betamethasone (ng/g tissue) |
| 4 hours | 15.8 ± 4.2 | 85.3 ± 15.7 |
| 8 hours | 25.3 ± 6.1 | 152.1 ± 28.4 |
| 24 hours | 10.2 ± 3.5 | 65.9 ± 12.3 |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of calcipotriene and betamethasone from skin biopsy samples.
Skin Biopsy Sample Preparation
This protocol outlines the steps for the homogenization and extraction of the analytes from skin tissue.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Plaque-Type Psoriasis Treated with Calcipotriene Plus Betamethasone Dipropionate Aerosol Foam: A Prospective Study on Clinical and Dermoscopic Predictor Factors in Response Achievement and Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nihs.go.jp [nihs.go.jp]
Application Notes and Protocols: Histological and Immunohistochemical Analysis of Enstilar®-Treated Psoriatic Skin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enstilar® (calcipotriene and betamethasone dipropionate) foam is a widely used topical treatment for psoriasis vulgaris. Its efficacy stems from the synergistic actions of its two active ingredients: calcipotriene, a synthetic vitamin D3 analog that inhibits keratinocyte proliferation and promotes differentiation, and betamethasone dipropionate, a potent corticosteroid with anti-inflammatory, and immunosuppressive properties.[1][2][3][4] This document provides detailed protocols for the histological and immunohistochemical analysis of skin biopsies to evaluate the therapeutic effects of this compound® on psoriatic lesions. These methods are essential for quantifying changes in key pathological features of psoriasis, thereby providing robust data for preclinical and clinical research.
Histological and Molecular Effects of this compound®
Treatment with this compound® is expected to reverse the characteristic histopathological changes of psoriasis. This includes a reduction in epidermal thickness (acanthosis), decreased keratinocyte proliferation, and a reduction in the inflammatory cell infiltrate in the dermis and epidermis.
Key Histological and Immunohistochemical Markers:
-
Hematoxylin and Eosin (H&E): For general assessment of skin morphology, including epidermal thickness, parakeratosis, and overall inflammatory infiltrate.
-
Ki-67: A nuclear protein that is a well-established marker for cellular proliferation. A reduction in the number of Ki-67-positive keratinocytes indicates a therapeutic effect.[5][6]
-
CD3: A pan-T-cell marker used to identify and quantify T-lymphocytes, which are key drivers of the inflammatory process in psoriasis.
-
CD11c: A marker for dendritic cells, which play a crucial role in the initiation and perpetuation of the psoriatic inflammatory cascade.[7]
-
Interleukin-17 (IL-17) and Tumor Necrosis Factor-alpha (TNF-α): Pro-inflammatory cytokines that are central to the pathogenesis of psoriasis. A decrease in their expression indicates a reduction in inflammation.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in key histological and immunohistochemical markers in psoriatic skin following treatment with calcipotriene and betamethasone dipropionate.
| Parameter | Baseline (Psoriatic Lesion) | Post-Treatment (4 weeks) | Reference |
| Epidermal Thickness (µm) | Significantly Increased | Significant Reduction | [1] |
| Ki-67 Positive Cells (cells/mm²) (Suprabasal) | 401.2 ± 169.0 | Significant Reduction | [8][9] |
| CD3+ T-cells (cells/mm²) (Dermal Infiltrate) | Significantly Increased | Significant Reduction | [8] |
| CD11c+ Dendritic Cells (cells/mm²) (Dermal Infiltrate) | Significantly Increased | Significant Reduction | [7] |
Note: The quantitative data are synthesized from multiple studies and may not represent results from a single clinical trial of this compound® foam. Methodologies and patient populations may vary across studies.
Experimental Protocols
Skin Biopsy and Tissue Processing
-
Biopsy Collection: Obtain 4mm punch biopsies from the leading edge of a target psoriatic plaque before initiation of treatment (baseline) and after a specified treatment period (e.g., 4 weeks).
-
Fixation: Immediately fix the biopsies in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.
Hematoxylin and Eosin (H&E) Staining
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: 2 changes, 3 minutes each.
-
-
Hematoxylin Staining:
-
Immerse slides in Harris hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water for 5 minutes.
-
Differentiate in 1% acid alcohol for 30 seconds.
-
Rinse in running tap water for 1 minute.
-
-
Bluing:
-
Immerse in Scott's tap water substitute for 1 minute.
-
Rinse in running tap water for 1 minute.
-
-
Eosin Staining:
-
Immerse in 1% eosin Y solution for 1-2 minutes.
-
Rinse in running tap water for 1-5 minutes.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 3 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Immunohistochemistry (IHC)
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with Tris-buffered saline with Tween 20 (TBST).
-
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with TBST.
-
Blocking: Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-Ki-67, anti-CD3, anti-CD11c, anti-IL-17, anti-TNF-α) to the recommended concentration in antibody diluent.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
-
Chromogen Development:
-
Apply diaminobenzidine (DAB) substrate and monitor for color development (brown precipitate).
-
Immerse slides in distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Blue in Scott's tap water substitute.
-
Rinse with running tap water.
-
-
Dehydration and Mounting: Follow the same procedure as for H&E staining.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action of this compound®'s Active Components.
Caption: Experimental Workflow for Analysis of Skin Biopsies.
References
- 1. Non‐invasive clinical and microscopic evaluation of the response to treatment with clobetasol cream vs. calcipotriol/betamethasone dipropionate foam in mild to moderate plaque psoriasis: an investigator‐initiated, phase IV, unicentric, open, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Calcipotriol/betamethasone dipropionate foam demonstrates comparable efficacy to clinical trial data in the real world, improves patient satisfaction and is cost-effective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcipotriol/Betamethasone Dipropionate Cutaneous Foam Treatment for Psoriasis in Patients With BSA 5-15% and PGA ≥ 3: Post-Hoc Analysis From Three Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicmed.org [academicmed.org]
- 6. Expression of Ki-67 in Lesions of Psoriasis [seronijihou.com]
- 7. Rise in dermal CD11c+ dendritic cells associates with early-stage development of psoriatic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of the combination of calcipotriol and betamethasone dipropionate versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic utility of Ki-67 and Cyclin D1 immunostaining in differentiation of psoriasis vs. other psoriasiform dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Profiling of Psoriatic Lesions Following Enstilar® (calcipotriol and betamethasone dipropionate) Foam Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-demarcated, erythematous plaques with silvery scales. The pathogenesis involves a complex interplay between keratinocytes and immune cells, driven by key inflammatory pathways such as the TNFα-IL-23-IL-17 axis. Enstilar® foam, a fixed-dose combination of calcipotriol (a vitamin D3 analog) and betamethasone dipropionate (a potent corticosteroid), is a widely used and effective topical treatment for plaque psoriasis.[1][2] Calcipotriol promotes keratinocyte differentiation and inhibits their proliferation, while betamethasone dipropionate exerts potent anti-inflammatory and immunosuppressive effects.[3] Understanding the molecular changes induced by this compound® at the gene expression level is crucial for elucidating its mechanism of action, identifying biomarkers of treatment response, and developing novel therapeutic strategies.
These application notes provide a comprehensive overview of the expected gene expression changes in psoriatic lesions following this compound® treatment, based on current scientific literature. Detailed protocols for key experiments are included to facilitate the design and execution of transcriptomic studies in this area.
Mechanism of Action and Key Signaling Pathways
This compound®'s efficacy stems from the synergistic and complementary actions of its two active ingredients, which target different aspects of psoriasis pathophysiology.
-
Calcipotriol: This synthetic vitamin D3 analog primarily modulates keratinocyte function. It binds to the vitamin D receptor (VDR), leading to the inhibition of keratinocyte proliferation and the promotion of their normal differentiation.[4][5] Calcipotriol has also been shown to have immunomodulatory effects, including the suppression of T-cell activation and the induction of a shift from a Th1/Th17 to a Th2 response.[1][5]
-
Betamethasone Dipropionate: As a potent corticosteroid, betamethasone dipropionate has broad anti-inflammatory and immunosuppressive effects.[1] It suppresses the expression of pro-inflammatory cytokines and chemokines, inhibits the infiltration and activation of immune cells, and induces vasoconstriction.[6]
The combination of calcipotriol and betamethasone dipropionate has been demonstrated to be more effective than either agent alone in down-regulating the inflammatory TNFα-IL-23-IL-17 axis.[7][8] This pathway is central to the pathogenesis of psoriasis, with IL-23 promoting the expansion of Th17 cells, which in turn produce IL-17, a key cytokine that drives keratinocyte hyperproliferation and inflammation.
Expected Gene Expression Changes Post-Enstilar® Treatment
Based on studies of its individual components and the combination, treatment of psoriatic lesions with this compound® is expected to lead to the normalization of the psoriasis transcriptome. This involves the downregulation of genes associated with inflammation, keratinocyte proliferation, and immune cell activation, and the upregulation of genes involved in normal epidermal differentiation.
Table 1: Expected Downregulated Genes in Psoriatic Lesions After this compound® Treatment
| Gene Category | Representative Genes | Function |
| Th17/Th1 Cytokines | IL17A, IL17F, IL22, IFNG | Key drivers of psoriatic inflammation. |
| Pro-inflammatory Cytokines & Chemokines | TNFA, IL23A, IL6, IL1B, CCL20, CXCL8 | Mediate immune cell recruitment and activation. |
| Keratinocyte Proliferation & Activation Markers | KRT6A, KRT16, S100A7 (Psoriasin), S100A8, S100A9, DEFB4A | Associated with epidermal hyperplasia and innate immune responses. |
| NF-κB Signaling | NFKB1 (p105/p50), RELA (p65) | Central transcription factor in inflammatory responses. |
| Adhesion Molecules | ICAM1, VCAM1 | Facilitate immune cell infiltration into the skin. |
| T-cell Markers | CD4, CD8, CD103, CD69, CXCR6 | Markers of tissue-resident memory T-cells. |
Table 2: Expected Upregulated Genes in Psoriatic Lesions After this compound® Treatment
| Gene Category | Representative Genes | Function |
| Epidermal Differentiation Markers | LOR, FLG, IVL | Essential for the formation of a healthy skin barrier. |
| Apoptosis-Related (in lymphocytes) | BCL2 (in lymphocytes, downregulated) | Regulation of programmed cell death. |
| Anti-inflammatory Cytokines | IL10 | Suppresses inflammatory responses. |
Experimental Protocols
Experimental Workflow
A typical workflow for studying gene expression changes in psoriatic lesions after this compound® treatment involves several key steps, from patient recruitment to data analysis.
Protocol 1: Skin Biopsy Collection and Preservation
-
Patient Cohort: Recruit patients with mild to moderate plaque psoriasis. Ensure a washout period for any prior topical or systemic treatments.
-
Biopsy Procedure:
-
Obtain informed consent from all participants.
-
Collect 4mm punch biopsies from a representative psoriatic plaque at baseline.
-
Administer this compound® foam once daily for a specified period (e.g., 4 weeks).
-
Collect a second 4mm punch biopsy from the same treated plaque at the end of the treatment period.
-
-
Sample Preservation:
-
Immediately following collection, snap-freeze the biopsy in liquid nitrogen.[9]
-
Alternatively, place the biopsy in a stabilizing solution such as RNAlater®.
-
Store samples at -80°C until RNA extraction.
-
Protocol 2: RNA Extraction from Skin Biopsies
This protocol is adapted from established methods for high-quality RNA extraction from skin tissue.[9][10]
Materials:
-
Frozen skin biopsy
-
Pre-chilled sterile mortar and pestle or bead-based homogenizer
-
TRIzol® reagent or similar lysis buffer
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
DNase I, RNase-free
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Homogenization:
-
In a sterile, RNase-free environment, homogenize the frozen skin biopsy in 1 mL of TRIzol® reagent using a pre-chilled mortar and pestle or a bead-based homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, vortex for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol, mix, and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
-
DNase Treatment:
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA, following the manufacturer's protocol.
-
-
RNA Cleanup:
-
Purify the RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.
-
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 7 is generally recommended for RNA-sequencing.
-
Protocol 3: RNA-Sequencing Library Preparation and Bioinformatic Analysis
-
Library Preparation:
-
Use a commercial kit for RNA-seq library preparation (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) starting with 100 ng to 1 µg of total RNA.
-
The general steps include poly(A) RNA selection, RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
-
-
Bioinformatics Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.[11]
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between baseline and post-treatment samples.
-
Pathway Analysis: Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the list of differentially expressed genes using tools like DAVID or GSEA to identify biological pathways modulated by this compound® treatment.
-
Conclusion
Gene expression profiling of psoriatic lesions following this compound® treatment provides valuable insights into its molecular mechanisms of action. By downregulating the expression of key inflammatory cytokines, chemokines, and keratinocyte proliferation markers, and upregulating genes involved in epidermal differentiation, this compound® effectively helps to normalize the psoriatic skin phenotype. The protocols outlined in these application notes provide a framework for researchers to conduct robust transcriptomic studies to further explore the effects of this important topical therapy for psoriasis.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Rationale for Use of Vitamin D Analogs in Combination With Corticosteroids for the Topical Treatment of Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy | MDPI [mdpi.com]
- 6. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 8. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 10. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Finding Gene Regulatory Networks in Psoriasis: Application of a Tree-Based Machine Learning Approach [frontiersin.org]
Application of Enstilar® (calcipotriene and betamethasone dipropionate) Foam in Combination with Systemic Psoriasis Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enstilar® (calcipotriene 0.005% and betamethasone dipropionate 0.064%) foam is a widely used topical treatment for plaque psoriasis.[1][2] Its mechanism of action combines the inhibitory effects of calcipotriene on keratinocyte proliferation and the anti-inflammatory properties of betamethasone dipropionate.[3][4] For patients with moderate-to-severe psoriasis, systemic therapies, including traditional oral agents and biologics, are often necessary.[5] The combination of this compound® with these systemic treatments is an area of active clinical investigation, with the potential to enhance efficacy, particularly for persistent localized plaques, and to improve patient quality of life.[3][6]
These application notes provide a comprehensive overview of the available data and protocols for the use of this compound® in combination with systemic psoriasis therapies. While quantitative data from dedicated combination therapy trials are not yet publicly available, this document summarizes key monotherapy data, outlines the methodologies of ongoing or completed combination trials, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Efficacy and Safety of this compound® and Systemic Therapies (Monotherapy)
The following tables summarize the efficacy and safety data for this compound® foam and selected systemic psoriasis therapies based on key clinical trials. It is important to note that these data represent monotherapy and are not direct comparisons.
Table 1: Efficacy of this compound® Foam in Plaque Psoriasis (Monotherapy)
| Trial | Treatment Duration | Primary Endpoint | Result | Citation |
| PSO-FAST | 4 Weeks | Percentage of patients "Clear" or "Almost Clear" (IGA) | 53.3% with this compound® vs. 4.8% with vehicle | [7] |
| Trial 1 | 4 Weeks | Percentage of patients with "Treatment Success" (IGA) | 45% with this compound® vs. 30.7% with betamethasone dipropionate and 14.9% with calcipotriene | [8] |
| PSO-LONG (Open-label phase) | 4 Weeks | Percentage of patients achieving "Treatment Success" (PGA of "clear" or "almost clear" and ≥2-grade improvement) | 80% of patients achieved treatment success | [9] |
Table 2: Long-Term Maintenance with this compound® Foam (Monotherapy)
| Trial | Treatment Regimen | Primary Endpoint | Result | Citation |
| PSO-LONG | Twice-weekly this compound® for 52 weeks | Median time to first relapse | 56 days for this compound® vs. 30 days for vehicle | [9][10] |
Table 3: Efficacy of Selected Systemic Therapies in Plaque Psoriasis (Monotherapy)
| Systemic Agent | Trial | Treatment Duration | Primary Endpoint | Result | Citation |
| Adalimumab | REVEAL | 16 Weeks | PASI 75 | 71% of patients | [11] |
| Secukinumab | ERASURE | 12 Weeks | PASI 75 | 81.6% (300 mg dose) | [12] |
| Ustekinumab | PHOENIX 1 | 12 Weeks | PASI 75 | 66.7% (45 mg dose), 75.7% (90 mg dose) | [13] |
| Etanercept | Phase 3 Study | 12 Weeks | PASI 75 | 49% (50 mg BIW) | [5] |
| Apremilast | ESTEEM 1 | 16 Weeks | PASI 75 | 33.1% of patients | [14] |
| Methotrexate | Meta-analysis | 12-16 Weeks | PASI 75 | ~45% of patients | [2] |
Table 4: Safety Profile of this compound® Foam (Monotherapy)
| Adverse Event Category | Common Adverse Events (<1% of subjects) | Postmarketing Reports | Citation |
| Application Site Reactions | Irritation, pruritus, folliculitis | Burning sensation | [15] |
| Systemic Effects | Hypercalcemia, urticaria, exacerbation of psoriasis | - | [15] |
| Topical Corticosteroid-Related | Skin hypopigmentation | Atrophy, striae, telangiectasia, dryness, perioral dermatitis, secondary infection, miliaria | [1][15] |
| Ophthalmic | - | Cataracts, glaucoma, increased intraocular pressure | [1] |
Experimental Protocols
The following are detailed methodologies for key clinical trials involving this compound® foam, including its use in combination with systemic therapies.
Protocol 1: Long-Term Proactive Maintenance with this compound® Foam (PSO-LONG Trial)
-
Trial Design: A 12-month, international, multicenter, randomized, vehicle-controlled, double-blind, two-arm, parallel-group trial.
-
Phases:
-
Open-Label Lead-in Phase (4 weeks): All patients (n=650) with plaque psoriasis received once-daily this compound® foam.[16]
-
Maintenance Phase (52 weeks): Patients who achieved treatment success (Physician Global Assessment [PGA] of "clear" or "almost clear" with a ≥2-grade improvement) were randomized 1:1 to receive either twice-weekly this compound® foam or a vehicle foam.[9]
-
-
Relapse Management: In both arms, patients experiencing a relapse (defined as a PGA score of at least "mild") received once-daily this compound® foam for four weeks. If they regained a PGA of "clear" or "almost clear", they resumed their randomized twice-weekly treatment.[9][10]
-
Key Inclusion Criteria:
-
Age ≥ 18 years.
-
Diagnosis of plaque psoriasis.
-
Truncal and/or limb psoriasis involving 2-30% of body surface area (BSA).
-
PGA of at least "mild" and modified Psoriasis Area and Severity Index (mPASI) score of ≥2 at the first visit.[9]
-
-
Primary Efficacy Endpoint: Median time to first relapse during the maintenance phase.[9]
-
Safety Assessments: Monitoring for adverse events, effects on calcium homeostasis, and hypothalamic-pituitary-adrenal (HPA) axis function.[9]
Protocol 2: this compound® Foam in Combination with Biologic Agents (NCT03080545)
-
Trial Design: A two-phase, single-center, open-label, observational study.[5][17]
-
Patient Population: 25 adult subjects with chronic plaque-type psoriasis with ≤5% BSA involvement who have been receiving stable biologic therapy for at least 24 weeks.[17][18]
-
Treatment Regimen:
-
Key Inclusion Criteria:
-
Age ≥ 18 years.
-
Diagnosis of chronic plaque-type psoriasis.
-
Treated with a biologic agent for a minimum of 24 weeks at baseline.
-
Plaque-type psoriasis with BSA ≤ 5%.[17]
-
-
Key Exclusion Criteria:
-
Outcome Measures: The study aimed to assess the efficacy and safety of this combination regimen, though specific primary and secondary endpoints are not detailed in the registry.
Protocol 3: this compound® Foam in Combination with Apremilast (NCT03441789)
-
Trial Design: An investigator-blind, randomized study with a 1:1 ratio of apremilast plus this compound® foam versus apremilast plus vehicle foam.[4][19]
-
Patient Population: Approximately 50 subjects with moderate plaque psoriasis who have been started on commercial apremilast within 7 days of enrollment.[4]
-
Treatment Regimen:
-
Key Inclusion Criteria:
-
Age ≥ 18 years.
-
Diagnosis of plaque psoriasis.
-
Initiated commercial apremilast within 7 days prior to randomization.[4]
-
-
Key Exclusion Criteria:
-
History of hypercalcemia or vitamin D toxicity.
-
Guttate, erythrodermic, or pustular psoriasis.
-
Known hypersensitivity to this compound® foam.[19]
-
-
Primary Outcome Measures:
-
Percent of subjects with at least a 75% improvement in PASI (PASI 75) at week 4 and week 12.[20]
-
-
Secondary Outcome Measures:
-
PASI 90 and PASI 100 at week 16.
-
Change in PGA, Itch Visual Analogue Scale (VAS), and Dermatology Life Quality Index (DLQI) at weeks 4, 12, and 16.[20]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways in psoriasis and the experimental workflows of the combination therapy trials.
Caption: Combined mechanism of action of this compound and systemic therapies in psoriasis.
Caption: Generalized experimental workflow for this compound combination therapy trials.
Conclusion
The combination of this compound® foam with systemic psoriasis therapies represents a promising strategy for optimizing treatment outcomes, particularly in patients with persistent localized disease. While robust quantitative data from dedicated clinical trials are eagerly awaited, the detailed protocols of these studies provide a clear framework for future research and clinical practice. The distinct yet complementary mechanisms of action of this compound® and systemic agents, targeting both local keratinocyte hyperproliferation and systemic inflammatory pathways, offer a strong rationale for their combined use. As results from ongoing and completed trials become available, a more definitive understanding of the efficacy and safety of these combination regimens will emerge, further guiding the personalized management of psoriasis.
References
- 1. drugs.com [drugs.com]
- 2. Combination Therapy for Psoriasis with Methotrexate and Other Oral Disease-Modifying Antirheumatic Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedicus.gr [biomedicus.gr]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Etanercept in the treatment of plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Topical Psoriasis Treatment to Enhance Systemic and Phototherapy: A Review of the Literature - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. ABOUT this compound® FOAM [this compound.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Label Update for this compound Foam Highlights Long-Term Use in Adults - - PracticalDermatology [practicaldermatology.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical utility of secukinumab in moderate-to-severe scalp psoriasis: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ustekinumab: an evidence-based review of its effectiveness in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness of Apremilast in Real Life in Patients with Psoriasis: A Longitudinal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (Calcipotriene and Betamethasone Dipropionate Foam, 0.005%/0.064%): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. drugs.com [drugs.com]
- 17. A narrative review of fixed combination calcipotriol/betamethasone aerosol foam (this compound®) in the management of psoriasis with scalp involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Secukinumab retreatment associated psoriasis flare with pustules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of this compound Foam in Combination With Apremilast (Otezla) in Patients With Moderate Plaque Psoriasis | Clinical Research Trial Listing [centerwatch.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Assessing Patient Adherence to Enstilar® in Real-World Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing patient adherence to Enstilar® (calcipotriene and betamethasone dipropionate) foam in real-world studies. The following sections detail methodologies and data presentation based on findings from various clinical and observational studies.
Introduction
This compound® foam is a widely used topical treatment for plaque psoriasis. While clinical trials establish efficacy and safety, real-world evidence is crucial for understanding treatment effectiveness, which is significantly influenced by patient adherence.[1][2][3] Poor adherence to topical therapies for psoriasis is a well-documented challenge, with rates often falling below 50%.[4][5] Factors influencing adherence include treatment vehicle, ease of use, and patient satisfaction.[1][4][6] This document outlines protocols for evaluating this compound® adherence in real-world settings, drawing from methodologies used in published studies.
Quantitative Data Summary
Real-world studies have demonstrated generally high patient satisfaction and adherence with this compound® foam. The following tables summarize key quantitative findings from various studies.
Table 1: Patient Satisfaction with this compound® Foam (TSQM-9 Scores)
| Study | Number of Patients | Effectiveness (Median Score) | Convenience (Median Score) | Global Satisfaction (Median Score) |
| LION Study[2] | 253 | 83.3 | 77.8 | 78.6 |
| CAPITIS Study[7] | 193 (evaluable) | 74.5 (mean) | 72.0 (mean) | 77.8 (mean) |
| Prospective, Observational Study[8] | 65 | - | - | 84.6% completely satisfied at 12 weeks |
Note: TSQM-9 scores range from 0 to 100, with higher scores indicating greater satisfaction.
Table 2: Patient Adherence to this compound® Foam
| Study | Number of Patients | Adherence Measurement Method | Adherence Rate |
| Prospective, Observational Study[8] | 65 | Morisky-Green-Levine Scale | 100% high adherence at 4 weeks; 73.8% high adherence at 12 weeks |
| Case Series[4][6] | Multiple | Patient self-report | Full adherence reported |
| Observational Study[9] | 172 | Morisky-Green Scale | 41% compliant, 55.3% moderately compliant after 4 weeks |
Table 3: Quality of Life Improvements with this compound® Foam (DLQI Scores)
| Study | Number of Patients | Baseline DLQI (Mean ± SD) | Follow-up DLQI (Mean ± SD) | Key Finding |
| CAPITIS Study[7] | 217 | 9.6 ± 5.5 | 2.8 ± 3.5 (at 4 weeks) | 47.9% of patients reported no influence on QoL (DLQI 0/1) at study end, up from 3.2% at baseline.[7] |
| Prospective, Observational Study[8] | 65 | 10.67 ± 4.96 | 2.24 ± 5.25 (at 12 weeks) | Significant improvement in quality of life. |
| Observational Study[9] | 172 | - | - | 53.5% of patients had a DLQI score ≤ 1 after 4 weeks of treatment.[9] |
Note: A lower DLQI score indicates a better quality of life. A score of 0-1 suggests no effect on the patient's life.
Experimental Protocols
Assessing adherence in a real-world setting requires a multi-faceted approach, combining subjective patient-reported outcomes with objective measures where possible.
Protocol 1: Patient-Reported Adherence and Satisfaction
This protocol utilizes validated questionnaires to capture the patient's perspective on their treatment experience.
Objective: To assess patient-reported adherence, satisfaction, and quality of life.
Methodology:
-
Patient Recruitment: Recruit adult patients with plaque psoriasis who have been prescribed this compound® foam as part of their routine clinical care.
-
Baseline Assessment (Visit 1 - Day 0):
-
Collect demographic and clinical data (e.g., age, gender, psoriasis severity via PGA or PASI, Body Surface Area (BSA)).
-
Administer the Dermatology Life Quality Index (DLQI) questionnaire to assess baseline quality of life.
-
Provide standardized instructions on the correct application of this compound® foam.
-
-
Follow-up Assessment (Visit 2 - Week 4):
-
Administer the DLQI questionnaire.
-
Administer the 4-item Morisky-Green-Levine Scale to assess adherence.
-
Administer the Treatment Satisfaction Questionnaire for Medication (TSQM-9) to evaluate satisfaction with effectiveness, convenience, and global satisfaction.
-
-
Long-term Follow-up (Visit 3 - Week 12 or later):
-
Repeat the administration of the DLQI, Morisky-Green-Levine Scale, and TSQM-9.
-
Data Analysis:
-
Calculate mean and median scores for DLQI and TSQM-9 at each time point.
-
Categorize adherence levels based on the Morisky-Green-Levine Scale (high, medium, low).
-
Use appropriate statistical tests (e.g., paired t-tests, Wilcoxon signed-rank test) to compare changes from baseline.
Protocol 2: Adherence Assessment via Medication Weight
This protocol provides a more objective measure of adherence by tracking the amount of product used.
Objective: To quantitatively assess patient adherence by measuring medication consumption.
Methodology:
-
Dispensing and Initial Weighing:
-
Dispense a new, unopened canister of this compound® foam to the patient.
-
Weigh the canister using a calibrated scale and record the initial weight.
-
-
Patient Instructions:
-
Instruct the patient on the prescribed treatment regimen (e.g., once daily).
-
Ask the patient to return the canister at the next follow-up visit, regardless of whether it is empty.
-
-
Follow-up and Final Weighing:
-
At the follow-up visit, collect the used canister and weigh it.
-
Record the final weight.
-
-
Calculation of Adherence:
-
Calculate the total amount of medication used (Initial Weight - Final Weight).
-
Estimate the expected medication usage based on the prescribed regimen and the surface area being treated.
-
Calculate the adherence rate: (Actual Usage / Expected Usage) * 100.
-
Considerations:
-
This method can be complex due to the difficulty in accurately estimating the expected weight of medication to be used.[10]
-
Combining this method with self-report questionnaires is recommended for a more comprehensive assessment.[10]
Visualizations
The following diagrams illustrate key workflows and relationships in the assessment of this compound® adherence.
Caption: Workflow for a Real-World Study on this compound® Adherence.
Caption: Key Factors Influencing Patient Adherence to this compound®.
References
- 1. expertperspectives.com [expertperspectives.com]
- 2. Patient satisfaction with calcipotriol/betamethasone dipropionate cutaneous foam for the treatment of plaque psoriasis: The LION real‐life multicenter prospective observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does the Vehicle Matter? Real-World Evidence on Adherence to Topical Treatment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. An overview of the common methods used to measure treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the foam formulation in improving psoriasis treatment acceptability: a real-life experience and a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective Observational Evaluation of Fixed Combination Calcipotriol/Betamethasone Aerosol Foam (this compound®) in the Management of Psoriasis with Scalp Involvement in Everyday Clinical Practice (the CAPITIS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcipotriol/Betamethasone Dipropionate Aerosol Foam for Plaque Psoriasis: A Prospective, Observational, Non-Interventional, Single-Center Study of Patient Adherence and Satisfaction in Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Enstilar® (calcipotriene and betamethasone dipropionate) Foam in Clinical Research for Scalp Psoriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Enstilar® foam in clinical research settings for the treatment of scalp psoriasis. This document synthesizes data from various clinical trials, including Phase II and Phase III studies, as well as real-world observational studies, to offer detailed protocols and a summary of clinical efficacy and safety.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease, with the scalp being one of the most commonly affected areas, impacting up to 80% of patients.[1][2][3] Scalp psoriasis can be particularly challenging to treat due to the presence of hair. This compound® (calcipotriene 0.005% and betamethasone dipropionate 0.064%) is a fixed-dose combination aerosol foam formulation that has demonstrated efficacy and a favorable safety profile in the treatment of plaque psoriasis, including scalp involvement.[1][3][4][5] The foam vehicle is often preferred by patients for scalp application over ointments or creams.[6]
Mechanism of Action
This compound® combines a vitamin D analog (calcipotriene) and a potent corticosteroid (betamethasone dipropionate), which act synergistically to address the pathophysiology of psoriasis.[1]
-
Calcipotriene: A synthetic vitamin D3 analog that works by slowing down the rapid proliferation of keratinocytes, a hallmark of psoriasis.[6] It also has immunomodulatory effects.[1]
-
Betamethasone Dipropionate: A high-potency corticosteroid that reduces inflammation, itching, and pain by suppressing the local immune response and inhibiting pro-inflammatory cytokine production.[1][6]
The combination of these two active ingredients in a single formulation enhances efficacy while potentially mitigating some of the side effects associated with each component alone.[1]
Signaling Pathway in Psoriasis and Therapeutic Intervention
References
- 1. karger.com [karger.com]
- 2. A narrative review of fixed combination calcipotriol/betamethasone aerosol foam (this compound®) in the management of psoriasis with scalp involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of fixed combination calcipotriol/betamethasone aerosol foam (this compound®) in the management of psoriasis with scalp involvement - Drugs in Context [drugsincontext.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Efficacy of Fixed-combination Calcipotriene 0.005% and Betamethasone Dipropionate 0.064% Foam for Scalp Plaque Psoriasis: Additional Analysis of a Phase II, Randomized Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Variability in Enstilar® Foam Application for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Enstilar® (calcipotriol and betamethasone dipropionate) foam in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to application variability and provide detailed experimental protocols to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the reported dose of this compound® foam per actuation, and what is the potential for variability?
A1: According to prescribing information, a two-second continuous spray of this compound® foam delivers approximately 0.5 g of product. However, for research purposes, it is crucial to acknowledge that this is an approximation. The actual dispensed weight can vary due to several factors, including:
-
Actuation Time: Slight variations in the duration of pressing the actuator can lead to significant differences in the amount of foam dispensed.
-
Canister Pressure: The internal pressure of the canister may decrease as the product is used, potentially affecting the flow rate.
-
Temperature: The temperature of the canister can influence the physicochemical properties of the propellant and the foam, which may alter the dispensing rate.
-
Operator Technique: Differences in how individuals handle and actuate the canister can introduce variability.
Researchers should not rely on the "2-second" approximation for quantitative studies and should implement a precise weighing protocol for each dose administered in an experiment.
Q2: How does the foam's physical instability impact its application in research?
A2: this compound® is a "quick-breaking" foam, meaning it begins to collapse into a liquid/semi-solid state shortly after being dispensed. This property is advantageous for clinical application and skin absorption but presents a challenge in research settings where precise and uniform application is required. The rapid collapse necessitates a standardized and swift application technique to ensure the intended dose is evenly distributed over the target area before it fully liquefies.
Q3: What are the active pharmaceutical ingredients (APIs) in this compound® foam, and how do they work?
A3: this compound® foam contains two active ingredients:
-
Calcipotriol: A synthetic vitamin D3 analog that works by binding to the vitamin D receptor (VDR). This interaction modulates gene expression, leading to the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation, thereby normalizing the abnormal skin cell growth characteristic of psoriasis.[1][2][3]
-
Betamethasone Dipropionate: A potent synthetic corticosteroid that binds to glucocorticoid receptors (GR). The resulting complex translocates to the cell nucleus and modulates the expression of genes involved in inflammation. This leads to the suppression of pro-inflammatory cytokines and other inflammatory mediators.[4][5]
The combination of these two APIs targets different aspects of psoriasis pathology, with calcipotriol addressing keratinocyte dysregulation and betamethasone dipropionate providing a strong anti-inflammatory effect.[6]
Q4: Are there established analytical methods for quantifying calcipotriol and betamethasone dipropionate in skin samples?
A4: Yes, several analytical methods have been developed and validated for the simultaneous quantification of calcipotriol and betamethasone dipropionate in various matrices, including pharmaceutical formulations and biological samples. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with UV or mass spectrometry detectors are the most common techniques.[7][8] These methods are sensitive and specific, allowing for the accurate measurement of drug concentrations in skin layers following topical application.
Troubleshooting Guides
Issue 1: Inconsistent Dosing and High Variability in Experimental Results
Cause: Inconsistent amount of foam being dispensed and applied between samples.
Solution:
-
Gravimetric Dosing: Do not rely on actuation time for dosing. Instead, use a gravimetric approach.
-
Tare a clean, non-porous surface (e.g., a weigh boat or a piece of paraffin film) on an analytical balance.
-
Dispense the foam directly onto the tared surface.
-
Record the precise weight of the dispensed foam.
-
Use a spatula or other appropriate tool to immediately apply the weighed foam to the experimental surface (e.g., skin sample, diffusion cell).
-
-
Standardized Application Technique: Develop and adhere to a strict standard operating procedure (SOP) for foam application. This should include:
-
The distance of the nozzle from the application surface.
-
The angle of application.
-
The specific tool used for spreading the foam (if applicable).
-
The time elapsed between dispensing and application.
-
-
Operator Training: Ensure all personnel involved in the experiments are trained on the standardized dosing and application protocol to minimize inter-operator variability.
Issue 2: Difficulty in Applying a Uniform Layer of Foam for In Vitro Studies
Cause: The rapid collapse of the foam makes it difficult to spread evenly on surfaces like diffusion cells for in vitro release testing (IVRT).
Solution:
-
Direct Application to the Membrane: For IVRT, dispense the foam directly onto the center of the diffusion cell membrane.
-
Controlled Spreading: Immediately after dispensing, use a small, flat-edged tool (e.g., a mini-spatula or a glass rod) to gently and quickly spread the collapsing foam to cover the entire surface of the membrane. The goal is to achieve a uniform layer before the foam completely liquefies.
-
Use of a Template: Consider using a template with a defined opening size placed on the membrane to ensure the foam is applied to a consistent surface area for each replicate.
Issue 3: Poor Recovery of APIs from Skin Samples in Tape Stripping Experiments
Cause: Inefficient extraction of the APIs from the adhesive tape strips.
Solution:
-
Solvent Optimization: Ensure the solvent used for extraction is optimized for both calcipotriol and betamethasone dipropionate. A mixture of organic solvents, such as methanol and acetonitrile, is often effective.
-
Extraction Procedure:
-
Place each tape strip in a separate vial.
-
Add a sufficient volume of the extraction solvent to fully submerge the tape.
-
Vortex or sonicate the vials for a defined period to ensure complete extraction of the drugs from the adhesive and the collected stratum corneum.
-
-
Method Validation: Validate the extraction method to determine the recovery efficiency. This can be done by spiking known amounts of the APIs onto blank tape strips and then performing the extraction and analysis.
Quantitative Data on Foam Application Variability
While specific data on the dispensing variability of this compound® foam from published research is limited, researchers can and should determine this variability within their own laboratory settings. The following table provides a template for how to present such data once collected.
| Parameter | Recommended Procedure | Example Target Values |
| Mean Dispensed Weight (g) | Weigh 10 individual 2-second actuations on an analytical balance. | 0.5 g |
| Standard Deviation (g) | Calculate the standard deviation of the 10 weighings. | < 0.05 g |
| Coefficient of Variation (%) | (Standard Deviation / Mean) * 100 | < 10% |
Experimental Protocols
In Vitro Release Testing (IVRT) Protocol for this compound® Foam
This protocol is adapted for the use of vertical diffusion cells (e.g., Franz cells).
-
Cell Preparation:
-
Prepare the receptor medium. A common choice is phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent like polysorbate 20 to maintain sink conditions.
-
Fill the receptor chambers of the Franz cells with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Equilibrate the cells to 32 ± 1 °C.
-
-
Membrane Mounting:
-
Use a synthetic membrane suitable for topical drug release studies (e.g., polysulfone or cellulose acetate).
-
Mount the membrane between the donor and receptor chambers of the Franz cell.
-
-
Foam Application:
-
Tare a weigh boat on an analytical balance.
-
Dispense approximately 0.5 g of this compound® foam into the weigh boat and record the exact weight.
-
Immediately transfer the foam to the center of the membrane in the donor chamber.
-
If necessary, use a small, flat tool to gently spread the foam evenly across the membrane surface.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours), withdraw an aliquot of the receptor medium from the sampling arm of each cell.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of calcipotriol and betamethasone dipropionate using a validated HPLC or UPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of each API released per unit area (e.g., in µg/cm²) at each time point.
-
Plot the cumulative amount released versus the square root of time. The slope of the linear portion of the curve represents the release rate.
-
Tape Stripping Protocol for Quantifying Drug Delivery from this compound® Foam
This protocol is designed to assess the amount of APIs delivered into the stratum corneum.
-
Skin Preparation:
-
Use ex vivo human or porcine skin. Ensure the skin is clean, dry, and free of any defects.
-
Mount the skin in a diffusion cell or on a stable support.
-
-
Foam Application:
-
Define a treatment area of a specific size (e.g., 1 cm²).
-
Weigh a dose of this compound® foam as described in the "Inconsistent Dosing" troubleshooting guide.
-
Apply the weighed dose to the defined treatment area and gently rub it in for a standardized amount of time (e.g., 30 seconds).
-
-
Incubation:
-
Allow the formulation to remain on the skin for a clinically relevant period (e.g., 1-6 hours).
-
-
Tape Stripping:
-
Use a consistent brand and type of adhesive tape (e.g., D-Squame® or Scotch® Magic™ Tape).
-
Apply the first tape strip to the treatment area and press down firmly with a standardized weight or roller for a consistent duration (e.g., 10 seconds) to ensure uniform adhesion.[7]
-
Rapidly remove the tape strip in a single, smooth motion.
-
Repeat the process for a predetermined number of strips (e.g., 10-20), placing each strip in a separate, labeled vial.
-
-
Drug Extraction:
-
Add a known volume of a suitable extraction solvent to each vial.
-
Vortex or sonicate the vials to extract the APIs from the tape strips.
-
-
Sample Analysis:
-
Analyze the extracts using a validated HPLC or UPLC method to determine the amount of each API on each tape strip.
-
-
Data Analysis:
-
Calculate the amount of each API per tape strip.
-
The data can be presented as the total amount of drug in the stratum corneum (sum of all strips) or as a concentration profile showing the amount of drug at different depths of the stratum corneum (represented by the strip number).
-
Visualizations
Signaling Pathways
Caption: Calcipotriol Signaling Pathway in Psoriasis.
Caption: Betamethasone Dipropionate Signaling Pathway in Psoriasis.
Experimental Workflows
References
- 1. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 5. Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enstilar® (calcipotriene and betamethasone dipropionate) Foam Dosage and Treatment Duration in Preclinical Psoriasis Models
Welcome to the Technical Support Center for preclinical research involving Enstilar® (calcipotriene 0.005% and betamethasone dipropionate 0.064%) foam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended preclinical model for studying the efficacy of this compound® foam?
A1: The most widely used and accepted preclinical model for psoriasis is the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.[1][2][3] This model effectively recapitulates key features of human psoriasis, including epidermal hyperplasia, infiltration of immune cells, and the upregulation of the IL-23/IL-17 inflammatory axis, which is a key target of this compound's® active ingredients.[4][5]
Q2: What is the mechanism of action of this compound® foam's active ingredients?
A2: this compound® foam combines two active ingredients with complementary mechanisms of action:
-
Calcipotriol: A synthetic vitamin D3 analog that inhibits the proliferation and enhances the differentiation of keratinocytes. It also has immunomodulatory effects, including the suppression of T-helper 17 (Th17) and Th1 cell activation.[6]
-
Betamethasone dipropionate: A potent topical corticosteroid that suppresses the immune system by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and T-cell activation.[6]
The combination of these two components in this compound® foam results in greater anti-inflammatory and anti-proliferative effects than either ingredient alone.[6]
Q3: What is a recommended starting dosage and treatment duration for a calcipotriol/betamethasone combination product in an imiquimod-induced mouse model?
A3: While a specific dosage for this compound® foam in mouse models has not been definitively established in the available literature, studies using a combination ointment of calcipotriol and betamethasone dipropionate provide a strong starting point. One study applied the ointment to the shaved back skin of mice for three consecutive days prior to imiquimod application and then concurrently with imiquimod for six days.[7] Another study identified an optimal topical dose of 0.6 nmol of calcipotriol for treating imiquimod-induced psoriasis-like dermatitis in mice, which was effective without causing significant weight loss.
For this compound® foam, which has different vehicle properties that may enhance penetration, it is recommended to start with a thin layer applied once daily to the affected area, ensuring complete coverage. The treatment duration in the imiquimod model is typically aligned with the induction period, which is around 5-8 days.[1][2] Researchers should perform pilot studies to determine the optimal dose and duration for their specific experimental setup.
Q4: What are the key endpoints to measure the efficacy of this compound® foam in a preclinical psoriasis model?
A4: Key efficacy endpoints in the imiquimod-induced psoriasis model include:
-
Psoriasis Area and Severity Index (PASI) Score: A composite score assessing erythema (redness), scaling, and induration (thickness) of the skin lesions.[5]
-
Ear Thickness: Measurement of ear swelling is a quantifiable indicator of inflammation.
-
Histological Analysis: Examination of skin biopsies for changes in epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Cytokine and Chemokine Expression: Quantification of mRNA or protein levels of key inflammatory mediators in the skin, such as IL-17A, IL-23, TNF-α, and IL-6, using techniques like qPCR or ELISA.[7]
Troubleshooting Guide
Issue 1: Difficulty in applying a consistent dose of this compound® foam to the treatment area on mice.
-
Solution: Due to the nature of the foam, direct application from the canister to a small area on a mouse can be challenging. It is recommended to dispense a small amount of foam into a weigh boat or onto a sterile surface. From there, a consistent volume or weight can be applied to the treatment area using a positive displacement pipette or a small spatula. It is crucial to shave the application area to ensure direct contact with the skin.
Issue 2: Variability in the severity of imiquimod-induced psoriasis between animals.
-
Solution: Consistency in the application of imiquimod is key. Ensure that the same amount of imiquimod cream (typically 62.5 mg of 5% cream) is applied to the same area of each mouse each day.[2] Using a template to define the application area can help. Additionally, ensure that the mice are of the same age, sex, and genetic background, as these factors can influence the inflammatory response.
Issue 3: Animals are ingesting the topically applied foam.
-
Solution: This is a common challenge in preclinical topical studies. To minimize ingestion, you can:
-
Apply the foam to an area that is difficult for the mouse to reach, such as the upper back between the shoulder blades.
-
Use an Elizabethan collar (e-collar) for a short period after application to allow the foam to be absorbed. Be mindful that collars can be a source of stress for the animals.
-
House mice individually after treatment to prevent them from grooming each other.
-
Issue 4: Skin irritation or adverse reactions not related to the psoriasis model.
-
Solution: While this compound® is generally well-tolerated, it is important to have a vehicle control group (animals treated with a placebo foam or the vehicle components of this compound®) to distinguish between effects of the active ingredients and the vehicle itself. If irritation is observed in the vehicle group, it may be necessary to explore alternative application methods or consider a different vehicle.
Quantitative Data Summary
The following tables summarize clinical efficacy data for calcipotriol/betamethasone dipropionate foam in human studies, which can help inform expected outcomes in preclinical models.
Table 1: Physician's Global Assessment (PGA) of Treatment Success in Plaque Psoriasis
| Study Duration | Treatment Group | Percentage of Patients with "Clear" or "Almost Clear" Skin |
| 4 Weeks | Calcipotriol/Betamethasone Foam | 45.0% |
| Betamethasone Dipropionate Foam | 30.7% | |
| Calcipotriol Foam | 14.9% | |
| 4 Weeks | Calcipotriol/Betamethasone Foam | 53.3% |
| Vehicle Foam | 4.8% |
Data adapted from clinical trials in adult patients with plaque psoriasis.
Table 2: Reduction in Psoriasis Area and Severity Index (PASI) Score
| Study Duration | Treatment Group | Mean Percentage Reduction in PASI Score from Baseline |
| 4 Weeks | Calcipotriol/Betamethasone Ointment | 73.2% |
| Betamethasone Dipropionate Ointment | 63.1% | |
| Calcipotriol Ointment | 48.8% | |
| Vehicle Ointment | 28.8% |
Data from a study comparing a combination ointment of calcipotriol and betamethasone dipropionate to its individual components and vehicle.
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
-
Animal Model: 8-12 week old female BALB/c or C57BL/6 mice.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions before the start of the experiment.
-
Hair Removal: Anesthetize the mice and shave a defined area (e.g., 2x3 cm) on the dorsal skin. Allow the skin to recover for 24 hours.
-
Imiquimod Application: Apply 62.5 mg of 5% imiquimod cream (Aldara®) daily to the shaved area for 5-7 consecutive days.[2]
-
Control Group: Apply a similar amount of a control cream (e.g., Vaseline® or a vehicle cream) to a separate group of mice.
-
Monitoring: Daily monitor and score the mice for erythema, scaling, and skin thickness using a modified PASI scoring system. Also, measure ear thickness using a digital caliper.
Protocol 2: Treatment with Calcipotriol/Betamethasone Combination Product
-
Treatment Groups:
-
Vehicle Control + Imiquimod
-
Calcipotriol/Betamethasone Product + Imiquimod
-
(Optional) Monotherapy controls (Calcipotriol + Imiquimod, Betamethasone Dipropionate + Imiquimod)
-
-
Treatment Application:
-
Prophylactic Model: Begin topical treatment with the calcipotriol/betamethasone product or vehicle one hour before the first imiquimod application and continue daily for the duration of the study.[7]
-
Therapeutic Model: Induce psoriasis with imiquimod for 2-3 days before starting the daily topical treatment with the calcipotriol/betamethasone product or vehicle.
-
-
Dosage Application:
-
Dispense a small, standardized amount of the product (e.g., 20-50 µL of foam, weighed for consistency) onto the affected skin area.
-
Gently rub the product into the skin until it is absorbed.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect skin biopsies for histological analysis (H&E staining) and gene expression analysis (qPCR for IL-17, IL-23, etc.).
-
Collect blood for systemic cytokine analysis (ELISA).
-
Visualizations
Caption: Simplified signaling pathway of this compound's® components in psoriasis.
Caption: General experimental workflow for preclinical efficacy testing.
References
- 1. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcipotriol/betamethasone foam for proactive management of plaque psoriasis: four case reports - Drugs in Context [drugsincontext.com]
- 3. mdpi.com [mdpi.com]
- 4. Calcipotriol/Betamethasone Dipropionate Aerosol Foam for Plaque Psoriasis: A Prospective, Observational, Non-Interventional, Single-Center Study of Patient Adherence and Satisfaction in Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early onset of action and efficacy of a combination of calcipotriene and betamethasone dipropionate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 7. Calcipotriol and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enstilar™ Technical Support Center: Troubleshooting Inconsistent Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in clinical outcomes observed during experiments with Enstilar™ (calcipotriene and betamethasone dipropionate) foam.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound™ that leads to the resolution of psoriatic plaques?
A1: this compound™ is a combination topical therapy with two active ingredients, calcipotriene (a synthetic vitamin D3 analog) and betamethasone dipropionate (a potent corticosteroid), that work synergistically to treat plaque psoriasis.[1][2][3]
-
Calcipotriene: This vitamin D analog normalizes keratinocyte (skin cell) proliferation and differentiation, which are dysregulated in psoriasis.[2] It binds to the vitamin D receptor (VDR) on keratinocytes, which then forms a complex with the retinoid X receptor (RXR). This complex interacts with vitamin D response elements (VDREs) on DNA to regulate gene expression involved in cell growth and maturation.
-
Betamethasone Dipropionate: As a potent corticosteroid, it has anti-inflammatory, antipruritic, and vasoconstrictive properties. It binds to glucocorticoid receptors, which translocate to the nucleus and modulate the expression of genes involved in inflammation. This leads to the downregulation of pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-17, IL-23), which are key drivers of the psoriatic inflammatory cascade.[4]
The combination of these two agents in this compound™ provides a dual-action approach that is more effective than either component alone.[1][5]
Q2: We are observing significant variability in patient response to this compound™ in our clinical trial. What are the potential contributing factors?
A2: Inconsistent clinical outcomes with this compound™ can arise from a variety of factors, broadly categorized as patient-related, treatment-related, and disease-related.
-
Patient-Related Factors:
-
Adherence: Suboptimal adherence to the prescribed treatment regimen is a primary cause of reduced efficacy.[6][7][8] Factors influencing adherence include the inconvenience of application, forgetfulness, and patient perception of the treatment's effectiveness and potential side effects.[6][9]
-
Application Technique: Incorrect application, such as using too little of the foam, not rubbing it in gently, or applying it to unaffected areas, can lead to diminished results.[10] It is also crucial to avoid showering or bathing immediately after application.
-
Genetic Predisposition: Individual genetic variations may influence a patient's response to both corticosteroids and vitamin D analogs.
-
-
Treatment-Related Factors:
-
Tachyphylaxis: Although less common with topical treatments compared to systemic therapies, the development of tolerance (tachyphylaxis) to corticosteroids can occur with prolonged use, leading to a decrease in efficacy over time.[11]
-
Vehicle Formulation: While the foam vehicle of this compound™ is designed for enhanced penetration, differences in skin hydration and barrier integrity among individuals can affect drug delivery.
-
-
Disease-Related Factors:
-
Psoriasis Severity and Type: Patients with more severe or thicker plaques may require longer treatment durations or combination therapy to achieve a significant response.[12][13]
-
Location of Lesions: The thickness and sensitivity of the skin vary across different body areas, which can impact drug absorption and efficacy. This compound™ is not recommended for use on the face, groin, or axillae.[14]
-
Q3: Can the foam vehicle itself contribute to inconsistent results?
A3: The aerosol foam vehicle of this compound™ is specifically designed to create a stable, supersaturated solution of calcipotriene and betamethasone dipropionate. This supersaturation enhances the penetration of the active ingredients through the skin, leading to improved efficacy compared to ointment or gel formulations. However, factors that affect the skin barrier, such as dryness or co-existing skin conditions, could theoretically influence the absorption of the active ingredients from the foam, potentially contributing to some variability in clinical response.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Response
| Possible Cause | Troubleshooting Step |
| Inadequate Patient Adherence | 1. Verify Adherence: Implement patient diaries or electronic monitoring to track application frequency. 2. Patient Education: Re-educate participants on the importance of consistent, once-daily application for the full prescribed duration. 3. Simplify Regimen: If the study protocol allows, ensure the treatment regimen is as simple as possible to encourage adherence.[7] |
| Incorrect Application Technique | 1. Application Demonstration: Provide a practical demonstration of the correct application technique: shake the can, hold it at least 3 cm from the skin, spray for about 2 seconds to cover an area the size of an adult's hand, and gently rub it in. 2. Visual Aids: Supply participants with illustrated guides on proper application. |
| Severe or Recalcitrant Psoriasis | 1. Re-evaluate Baseline Severity: Ensure that the patient's disease severity at baseline was accurately assessed. Patients with very thick, scaly plaques may have a delayed response.[15] 2. Consider Combination Therapy: For severe cases, the study protocol might involve combination with other modalities like phototherapy, if appropriate. |
| Development of Tachyphylaxis | 1. Review Treatment Duration: Assess the duration of continuous treatment. If prolonged, a treatment break or rotation with other therapies might be necessary to restore efficacy, as is common with potent corticosteroids.[11] |
Issue 2: High Variability in Clinical Endpoint Data (e.g., PASI, IGA scores)
| Possible Cause | Troubleshooting Step |
| Inter-Investigator Variability in Scoring | 1. Standardized Training: Ensure all investigators are trained on the Psoriasis Area and Severity Index (PASI) and Investigator's Global Assessment (IGA) scoring using standardized materials and calibration exercises. 2. Blinded Central Reading: If feasible, implement a blinded central reading of clinical photographs to standardize scoring. |
| Heterogeneity in Patient Population | 1. Subgroup Analysis: Perform subgroup analyses to determine if the variability is associated with specific patient characteristics (e.g., age, disease duration, psoriasis subtype, baseline severity). 2. Refine Inclusion/Exclusion Criteria: For future studies, consider refining the inclusion and exclusion criteria to enroll a more homogenous patient population. |
| Influence of Lifestyle Factors | 1. Patient Counseling: Counsel patients on the potential impact of lifestyle factors such as stress, alcohol consumption, and smoking on psoriasis and treatment response.[16] 2. Data Collection: Collect data on these lifestyle factors to assess their potential as confounding variables in the analysis. |
Data Presentation
Table 1: Efficacy of this compound™ Foam in Clinical Trials (4-Week Treatment)
| Clinical Endpoint | Study 1 (vs. Vehicle) | Study 2 (vs. Ointment) | Study 3 (vs. Gel) |
| Investigator's Global Assessment (IGA) "Clear" or "Almost Clear" | 53.3% (this compound) vs. 4.8% (Vehicle) | 55% (this compound) vs. 43% (Ointment) | 38% (this compound) vs. 22% (Gel) |
| Mean PASI Score Reduction from Baseline | Significantly greater with this compound | Significantly lower with this compound from week 1 | Significantly lower with this compound from week 1 |
| Treatment Success in Severe Psoriasis (IGA) | - | - | 50% |
| Treatment Success in Moderate Psoriasis (IGA) | - | - | 45% |
| Treatment Success in Mild Psoriasis (IGA) | - | - | 19% |
Data compiled from multiple clinical trials.[13]
Table 2: Real-World Observational Study of this compound™ Foam for Scalp Psoriasis (4-Week Treatment)
| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | p-value |
| Scalp Body Surface Area (Scalp-BSA) (%) | 32.5 ± 19.0 | 10.9 ± 12.5 | <0.001 |
| Patient-rated Global Assessment of Scalp Psoriasis Severity | 3.3 ± 0.9 | 1.3 ± 1.0 | <0.001 |
| Itch Score | 6.1 ± 2.2 | 2.0 ± 2.2 | <0.001 |
| Dermatology Life Quality Index (DLQI) | 9.6 ± 5.5 | 2.8 ± 3.5 | <0.001 |
Data from the CAPITIS study.[17][18]
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Proliferation Assay (MTT Assay)
This protocol assesses the anti-proliferative effects of this compound™ components on human keratinocytes (e.g., HaCaT cell line).
Materials:
-
HaCaT keratinocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound™ foam (and individual active ingredients, calcipotriene and betamethasone dipropionate, for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound™ foam, calcipotriene, and betamethasone dipropionate in DMEM. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (foam vehicle without active ingredients) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control.
Protocol 2: Cytokine Analysis from Skin Biopsies (ELISA)
This protocol measures the levels of pro-inflammatory cytokines in psoriatic skin biopsies before and after treatment with this compound™.
Materials:
-
Skin punch biopsies (4 mm)
-
Protein lysis buffer
-
ELISA kits for target cytokines (e.g., TNF-α, IL-17, IL-23)
-
Microplate reader
Procedure:
-
Sample Collection: Collect punch biopsies from lesional skin at baseline and after a specified treatment period with this compound™.
-
Tissue Homogenization: Homogenize the skin biopsies in protein lysis buffer on ice.
-
Protein Extraction: Centrifuge the homogenates and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the total protein concentration in each sample using a standard protein assay (e.g., BCA assay).
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.[19][20][21] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the protein samples and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve. Normalize the cytokine levels to the total protein concentration for each sample.
Protocol 3: Assessment of Skin Barrier Function (Transepidermal Water Loss - TEWL)
This protocol measures the integrity of the skin barrier by quantifying the amount of water that evaporates from the skin surface.
Materials:
-
TEWL measurement device (e.g., Tewameter®)
-
Controlled environment room (stable temperature and humidity)
Procedure:
-
Acclimatization: Allow the participant to acclimatize in a controlled environment room (e.g., 20-22°C, 40-60% humidity) for at least 20-30 minutes before taking measurements.[22][23]
-
Baseline Measurement: Take baseline TEWL measurements from the target psoriatic lesion and an adjacent non-lesional area.
-
Treatment Application: Apply this compound™ as per the study protocol.
-
Follow-up Measurements: Take subsequent TEWL measurements at specified time points after treatment application.
-
Data Acquisition: Record the TEWL values (in g/m²/h).
-
Data Analysis: Compare the changes in TEWL over time between treated and untreated (or vehicle-treated) areas. A decrease in TEWL in the lesional area indicates an improvement in skin barrier function.
Mandatory Visualizations
References
- 1. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids [mdpi.com]
- 2. Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on calcipotriene/betamethasone dipropionate in psoriasis vulgaris of the trunk, limbs, and scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcipotriol and betamethasone dipropionate synergistically enhances the balance between regulatory and proinflammatory T cells in a murine psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adherence to Topical Therapies for the Treatment of Psoriasis: Surveys of Physicians and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psoriasiscouncil.org [psoriasiscouncil.org]
- 8. mdpi.com [mdpi.com]
- 9. academicmed.org [academicmed.org]
- 10. youtube.com [youtube.com]
- 11. Reasons Why Your Psoriasis Treatment Isn't Working [healthline.com]
- 12. researchgate.net [researchgate.net]
- 13. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 14. Psoriasis - Treatment - NHS [nhs.uk]
- 15. Prospective, Observational, Non-Interventional, Multicentre Study on the Efficacy and Tolerability of a New Calcipotriol/Betamethasone Aerosol Foam (this compound®) in Patients with Plaque Psoriasis under Daily Practice Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oregonmedicalresearch.com [oregonmedicalresearch.com]
- 17. Prospective Observational Evaluation of Fixed Combination Calcipotriol/Betamethasone Aerosol Foam (this compound®) in the Management of Psoriasis with Scalp Involvement in Everyday Clinical Practice (the CAPITIS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. mabtech.com [mabtech.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Managing Potential Side Effects of Enstilar® in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential side effects during long-term studies of Enstilar® (calcipotriene and betamethasone dipropionate) foam.
Troubleshooting Guides
Issue: Suspected Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Symptoms: Fatigue, weakness, hypotension, nausea, vomiting. Abrupt cessation in a suppressed individual can precipitate an adrenal crisis.[1]
Experimental Protocol: ACTH (Cosyntropin) Stimulation Test [2][3][4][5][6]
-
Objective: To assess the adrenal glands' response to ACTH and diagnose HPA axis suppression.
-
Procedure:
-
Baseline Sample: Draw a blood sample to measure the baseline serum cortisol level.[3][6]
-
ACTH Administration: Administer a bolus of cosyntropin (synthetic ACTH). The standard dose is 250 µg, but a low-dose (1 µg) test can also be performed.[4]
-
Post-Stimulation Samples: Draw blood samples at 30 and 60 minutes after cosyntropin administration to measure cortisol levels.[2][6]
-
-
Interpretation:
-
A normal response is a post-stimulation cortisol level exceeding a certain threshold (e.g., >18-20 mcg/dL), indicating a healthy adrenal response.[3]
-
A subnormal response suggests HPA axis suppression.
-
-
Troubleshooting:
-
Unexpected Results: Ensure the patient has not used any other corticosteroids (systemic, inhaled, or potent topical) that could interfere with the results.[1]
-
Management: If HPA axis suppression is confirmed, a gradual withdrawal of this compound®, reduction in the frequency of application, or substitution with a less potent corticosteroid is recommended.
-
Issue: Hypercalcemia and Altered Calcium Metabolism
Symptoms: Confusion, constipation, depression, dry mouth, headache, increased urination, loss of appetite, metallic taste, muscle weakness, nausea, thirst, unusual tiredness, vomiting, or weight loss.[7]
Experimental Protocol: Serum and Urinary Calcium Monitoring
-
Objective: To monitor for elevated levels of calcium in the blood and urine.
-
Serum Calcium Protocol: [8][9][10][11]
-
Sample Collection: Collect a blood sample in a serum separator tube.
-
Processing: Allow the blood to clot for 30-60 minutes at room temperature. Centrifuge at approximately 1200 x g for 10 minutes.
-
Analysis: Analyze the serum for total and/or ionized calcium levels using a calibrated chemistry analyzer.
-
-
24-Hour Urinary Calcium Protocol: [12][13][14][15][16]
-
Collection: On day 1, the patient should void and discard the first morning urine. All subsequent urine for the next 24 hours should be collected in a provided container, which should be kept refrigerated. On day 2, the first morning urine should be added to the container.
-
Processing: The total volume of the 24-hour collection is recorded. A well-mixed aliquot is taken for analysis.
-
Analysis: The urine sample is analyzed for calcium concentration.
-
-
Troubleshooting:
-
Elevated Levels: If hypercalcemia or hypercalciuria is detected, this compound® treatment may need to be temporarily discontinued until calcium levels normalize.[17]
-
Dietary Considerations: Advise patients to maintain a normal dietary calcium intake during the study to avoid confounding results.
-
Issue: Local Application Site Reactions
Symptoms: Irritation, pruritus (itching), folliculitis (inflammation of hair follicles), and skin hypopigmentation.[18][19]
Troubleshooting and Management:
-
Application Site Irritation/Pruritus:
-
Assessment: Evaluate the severity and frequency of the reaction.
-
Management: Mild, transient irritation is common. If severe or persistent, consider reducing the frequency of application or a temporary interruption of treatment. Soothing lotions or non-prescription hydrocortisone cream may provide relief in some cases.[20][21][22]
-
-
Folliculitis:
-
Assessment: Differentiate from other pustular conditions. A skin scraping for microscopic examination or a culture may be necessary to rule out a microbial cause.[20]
-
Management: Mild cases may resolve on their own. Gentle cleansing with an antibacterial soap may be beneficial. If persistent or severe, treatment may include topical or oral antibiotics. Withdrawing the offending medication is the most crucial step if possible.[9][20][23][24]
-
Issue: Skin Atrophy
Symptoms: Thinning of the skin, making it fragile and prone to tearing, telangiectasia (visible small blood vessels), and striae (stretch marks).[1][25]
Experimental Protocol: High-Resolution Ultrasound for Skin Thickness Measurement [20][23][26][27][28]
-
Objective: To quantitatively assess changes in skin thickness over the course of the study.
-
Procedure:
-
Equipment: Use a high-frequency ultrasound device (e.g., 20-50 MHz probe).[26][28]
-
Measurement Sites: Identify and mark specific treatment and control (untreated) areas for consistent measurement at each visit.
-
Image Acquisition: Apply ultrasound gel and position the probe perpendicular to the skin surface. Capture images of the epidermis and dermis.
-
Analysis: Measure the thickness of the epidermis and dermis in millimeters using the ultrasound software.
-
-
Troubleshooting:
-
Variability: Ensure consistent probe pressure and placement to minimize measurement variability.
-
Management: If significant skin thinning is detected, consider reducing the potency of the corticosteroid, decreasing the frequency of application, or discontinuing treatment in the affected area.[25][29][30][31]
-
Issue: Ophthalmic Side Effects
Symptoms: Blurred vision, eye pain, or other visual disturbances. Long-term topical corticosteroid use may increase the risk of cataracts and glaucoma.[18]
Experimental Protocol: Ophthalmologic Examination
-
Objective: To monitor for the development of cataracts and glaucoma.
-
Procedures:
-
Slit-Lamp Examination for Cataracts: [32][33][34][35] A slit-lamp microscope is used to examine the lens of the eye for any opacities. The pupils may be dilated with eye drops for a better view of the lens.[34]
-
Tonometry for Glaucoma: [1][7][18][19][36] This test measures the intraocular pressure (IOP). Applanation (Goldmann) tonometry is the gold standard, where a small, flat-tipped cone gently flattens a part of the cornea to measure the pressure. Numbing and fluorescent eye drops are used. Non-contact tonometry (air puff) is another method.[1][19]
-
-
Troubleshooting:
-
Elevated IOP: If a significant increase in IOP is detected, referral to an ophthalmologist is necessary. Management may include IOP-lowering eye drops or discontinuation of this compound®.
-
Cataract Formation: If cataracts develop or progress, an ophthalmologist will determine the appropriate course of action.
-
Quantitative Data Summary
| Side Effect | Incidence in Long-Term Studies (up to 52 weeks) |
| Local Adverse Reactions | |
| Application site pruritus | <1% in some trials, but can be more common[18] |
| Application site irritation | <1%[18] |
| Folliculitis | <1%[18] |
| Skin hypopigmentation | <1%[18] |
| Systemic Adverse Reactions | |
| Hypercalcemia | Elevated serum calcium in a small number of subjects[18] |
| Hypercalciuria | Elevated urinary calcium observed in some subjects[18] |
| HPA Axis Suppression | 9% in one adolescent trial; not observed in an adult trial after 4 weeks[18] |
| Ophthalmic Adverse Reactions | |
| Cataracts and Glaucoma | Reported with post-marketing use of topical corticosteroids[18] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for the active ingredients in this compound®?
A1: this compound® contains calcipotriene, a vitamin D analog, and betamethasone dipropionate, a potent corticosteroid.
-
Calcipotriene: Binds to the Vitamin D Receptor (VDR) in keratinocytes. This complex then interacts with Vitamin D Response Elements (VDREs) in the DNA, leading to the inhibition of keratinocyte proliferation and the promotion of their normal differentiation. It also has anti-inflammatory effects by modulating T-cell activity.[17][19]
-
Betamethasone Dipropionate: Binds to glucocorticoid receptors (GR) in the cytoplasm. The activated GR-complex translocates to the nucleus and binds to Glucocorticoid Response Elements (GREs) on DNA. This upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines.[7][8][14]
Q2: How can the risk of HPA axis suppression be minimized during long-term studies?
A2: To minimize the risk, it is crucial to adhere to the recommended maximum dose (not to exceed 60 grams every 4 days for up to 4 weeks of daily use).[18] Factors that increase the risk of HPA axis suppression include the use of high-potency steroids, application to large surface areas, prolonged use, and the use of occlusive dressings.[1][18] Regular monitoring with the ACTH stimulation test should be considered in high-risk populations or in cases of prolonged use.
Q3: What is the appropriate management for a patient who develops hypercalcemia?
A3: If a patient develops hypercalcemia, treatment with this compound® should be temporarily discontinued until serum calcium levels return to normal.[17] Management may also include hydration.[37] It is important to rule out other causes of hypercalcemia.
Q4: Are there any specific recommendations for applying this compound® to minimize local side effects?
A4: Patients should be instructed to apply a thin layer of foam to the affected areas only and to wash their hands thoroughly after application.[15][33][38] Avoid application to the face, groin, or axillae, or if skin atrophy is present at the treatment site.[18]
Q5: How reversible is skin atrophy if it develops?
A5: In many cases, mild skin atrophy may be reversible upon discontinuation of the potent topical corticosteroid.[25] However, striae (stretch marks) are generally permanent. Early detection and intervention are key to minimizing long-term effects.
Visualizations
Signaling Pathways
Caption: Calcipotriene Signaling Pathway.
Caption: Betamethasone Signaling Pathway.
Experimental Workflows
References
- 1. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 2. mombaby.org [mombaby.org]
- 3. uclahealth.org [uclahealth.org]
- 4. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 5. labcorp.com [labcorp.com]
- 6. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 7. Tonometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. swog.org [swog.org]
- 10. biolabo.fr [biolabo.fr]
- 11. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucsfhealth.org [ucsfhealth.org]
- 13. uclahealth.org [uclahealth.org]
- 14. stcharleshealthcare.testcatalog.org [stcharleshealthcare.testcatalog.org]
- 15. labcorp.com [labcorp.com]
- 16. 24 hour urine calcium output measurement | Allina Health [account.allinahealth.org]
- 17. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. HIE Multimedia - Tonometry [sbrmc.adam.com]
- 20. Utility of a High-Resolution Superficial Diagnostic Ultrasound System for Assessing Skin Thickness: A Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comprehensive Study of Drug-Induced Pruritus Based on Adverse Drug Reaction Report Database - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. bmjopen.bmj.com [bmjopen.bmj.com]
- 24. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chronic Topical Steroid Use Leading to Skin Atrophy | AAFP [aafp.org]
- 26. Quantification of normal skin thickness using very high-frequency ultrasound: a clinical study in Chinese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Utility of a High-Resolution Superficial Diagnostic Ultrasound System for Assessing Skin Thickness: A Cross-Sectional Study | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. droracle.ai [droracle.ai]
- 30. Topical Steroids and Skin Thinning Atrophy | TSW Assist [tswassist.com]
- 31. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 32. Slit lamp exam: Uses, procedure, results, and other eye exams [medicalnewstoday.com]
- 33. my.clevelandclinic.org [my.clevelandclinic.org]
- 34. What is a Slit Lamp? - American Academy of Ophthalmology [aao.org]
- 35. labmedicasystems.com [labmedicasystems.com]
- 36. Ocular tonometry - Wikipedia [en.wikipedia.org]
- 37. droracle.ai [droracle.ai]
- 38. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Enstilar®'s Active Components
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Enstilar®'s active components: calcipotriene and betamethasone dipropionate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific issues you may encounter during your research and formulation development.
Formulation & Stability
Q1: We are observing physical instability (e.g., phase separation, crystallization) in our topical formulation containing calcipotriene and betamethasone dipropionate. What are the likely causes and solutions?
A1: The combination of calcipotriene and betamethasone dipropionate presents a significant formulation challenge due to their chemical incompatibility in aqueous environments.[1] Calcipotriene requires an alkaline pH for stability, while betamethasone dipropionate is most stable in an acidic pH.
Troubleshooting Steps:
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pH Optimization: The primary cause of instability is often a suboptimal pH. For aqueous-based formulations, it is challenging to find a single pH that stabilizes both molecules. Consider formulating in a non-aqueous or low-water activity vehicle.
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Vehicle Selection: The this compound® foam formulation successfully overcomes this by using a vehicle that creates a stable supersaturated solution of the active ingredients upon application.[2] This is achieved through the evaporation of a volatile propellant, which increases the concentration of the actives in the remaining non-volatile excipients.
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Excipient Compatibility: Ensure all excipients are compatible with both active pharmaceutical ingredients (APIs). Some excipients can accelerate the degradation of one or both actives.[3]
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Manufacturing Process: Critical process parameters such as temperature, mixing speed, and order of ingredient addition can significantly impact the stability of the final product.[4] Over-shearing or excessive heat can disrupt the formulation's microstructure.
Q2: How can we achieve a supersaturated state for both calcipotriene and betamethasone dipropionate in our formulation to mimic this compound®'s enhanced bioavailability?
A2: Achieving a stable supersaturated system is key to enhancing the dermal bioavailability of both drugs.[1] This approach increases the thermodynamic activity of the drugs, providing a greater driving force for skin penetration.[5]
Experimental Approaches:
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Volatile Solvents/Propellants: Incorporate a volatile solvent or propellant (like dimethyl ether used in this compound®) that dissolves the APIs in the formulation but evaporates quickly upon application to the skin. This leaves a supersaturated solution of the drugs on the skin surface.
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Solubility and Evaporation Studies: Conduct experiments to determine the solubility of both actives in various propellant/solvent systems and their evaporation rates.
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Physical State Characterization: Use techniques like optical microscopy, Raman imaging, and X-ray powder diffraction to confirm the absence of crystals in the formulation after application and over a clinically relevant timeframe.[1]
In Vitro & Ex Vivo Testing
Q3: Our in vitro Franz diffusion cell experiments are showing high variability and poor reproducibility. What are the common pitfalls?
A3: High variability in Franz cell studies is a common issue that can often be addressed by carefully controlling experimental parameters.[6]
Troubleshooting Checklist:
-
Membrane Integrity and Source: Ensure the integrity of the skin membrane (e.g., human cadaver skin, porcine ear skin) is not compromised. Variability between skin donors is a significant factor. Standardize the skin source and thickness (dermatoming) as much as possible.[7]
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Receptor Solution and Sink Conditions: The receptor solution must be appropriate for the lipophilicity of the drugs and should maintain sink conditions (drug concentration in the receptor fluid should not exceed 10% of its saturation solubility).[6] For lipophilic drugs like calcipotriene and betamethasone dipropionate, consider using a receptor fluid containing a solubilizing agent like albumin or a surfactant.
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Bubble Formation: Air bubbles at the membrane-receptor fluid interface can significantly reduce the effective diffusion area and are a common source of error.[8] Ensure the receptor chamber is properly filled and degassed.
-
Temperature Control: Maintain a constant temperature of 32°C to mimic skin surface temperature.[9] Fluctuations can alter diffusion rates.
-
Dosing and Occlusion: Apply a consistent and uniform dose to the membrane. Decide whether the application should be occluded or unoccluded based on your research question.
Q4: We are struggling to quantify the amount of calcipotriene and betamethasone dipropionate that has penetrated the skin in our ex vivo studies. What are the recommended analytical methods?
A4: The simultaneous quantification of calcipotriene and betamethasone dipropionate in a complex matrix like skin requires a sensitive and specific analytical method.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) or UPLC coupled with a UV detector is a common and effective method.[10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For very low concentrations of the drugs in the receptor fluid or deeper skin layers, LC-MS/MS provides higher sensitivity and specificity.
In Vivo Testing
Q5: What are the key considerations when designing an in vivo tape stripping study to assess the bioavailability of our topical formulation?
A5: In vivo tape stripping is a minimally invasive technique used to quantify the amount of drug that has penetrated the stratum corneum.[13][14]
Key Protocol Considerations:
-
Application Site and Dosing: Select a standardized application site (e.g., forearm) and apply a precise and uniform amount of the formulation.
-
Tape Stripping Procedure: Use a consistent pressure and removal technique for each tape strip. Typically, the first one or two strips are discarded as they may contain unabsorbed formulation from the skin surface.[13]
-
Number of Strips: The number of tape strips collected will depend on the desired depth of analysis within the stratum corneum. Usually, 10-20 strips are collected sequentially.[13]
-
Time Points: Collect tape strips at various time points after application to create a dermatopharmacokinetic (DPK) profile, showing drug uptake and clearance from the stratum corneum.[13]
-
Quantification: After collection, the drug is extracted from the tape strips using a suitable solvent and quantified using a validated analytical method like HPLC or LC-MS/MS.
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of calcipotriene and betamethasone dipropionate from a topical formulation through an ex vivo skin membrane.
Methodology:
-
Preparation of Skin Membranes:
-
Excise full-thickness skin from a suitable source (e.g., porcine ear).
-
Remove subcutaneous fat and dermatomed to a uniform thickness (e.g., 500-750 µm).
-
Cut the skin into sections to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a suitable degassed receptor solution (e.g., phosphate-buffered saline with a solubilizing agent). Ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32°C using a circulating water bath.
-
Stir the receptor solution continuously with a magnetic stir bar.
-
-
Dosing and Sampling:
-
Apply a precise amount of the test formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of calcipotriene and betamethasone dipropionate using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of each drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and lag time for each active ingredient.
-
2. In Vivo Dermatopharmacokinetic (DPK) Study using Tape Stripping
Objective: To assess the penetration and clearance of calcipotriene and betamethasone dipropionate within the stratum corneum of human volunteers after topical application.
Methodology:
-
Subject Recruitment and Site Demarcation:
-
Recruit healthy human volunteers with intact skin.
-
Demarcate multiple treatment sites on the forearms of each subject.
-
-
Formulation Application:
-
Apply a precise and uniform dose of the test formulation to each treatment site.
-
-
Tape Stripping Procedure:
-
At predefined time points post-application (e.g., 1, 2, 4, 8 hours for uptake phase), remove the formulation from a designated site.
-
Apply an adhesive tape disc to the treatment area with consistent pressure for a fixed duration.
-
Remove the tape strip in a single, swift motion.
-
Repeat the process to collect a series of sequential tape strips (e.g., 20 strips) from the same site.
-
-
Sample Processing and Analysis:
-
Place each tape strip into a separate vial containing a suitable extraction solvent.
-
Vortex or sonicate the vials to extract the drug from the tape strips.
-
Analyze the extracts for the concentration of calcipotriene and betamethasone dipropionate using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Quantify the amount of each drug in each tape strip.
-
Plot the amount of drug versus the tape strip number to visualize the concentration gradient within the stratum corneum.
-
Calculate the total amount of drug recovered from the stratum corneum at each time point.
-
Data Presentation
Table 1: In Vitro Permeation Parameters of Calcipotriene and Betamethasone Dipropionate from Different Formulations
| Formulation | Active Ingredient | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (h) | Cumulative Permeation at 24h (µg/cm²) |
| Test Formulation A | Calcipotriene | |||
| Betamethasone Dipropionate | ||||
| Test Formulation B | Calcipotriene | |||
| Betamethasone Dipropionate | ||||
| Reference (this compound®) | Calcipotriene | |||
| Betamethasone Dipropionate |
Table 2: In Vivo Stratum Corneum Drug Content at Different Time Points
| Time Point (h) | Formulation | Total Calcipotriene in SC (ng/cm²) | Total Betamethasone Dipropionate in SC (ng/cm²) |
| 1 | Test Formulation A | ||
| Reference (this compound®) | |||
| 4 | Test Formulation A | ||
| Reference (this compound®) | |||
| 8 | Test Formulation A | ||
| Reference (this compound®) |
Visualizations
Caption: Calcipotriene Signaling Pathway.
Caption: Betamethasone Dipropionate Signaling Pathway.
Caption: Experimental Workflow for Bioavailability Assessment.
References
- 1. Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ondrugdelivery.com [ondrugdelivery.com]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raytor.com [raytor.com]
- 9. alterlab.co.id [alterlab.co.id]
- 10. ajrconline.org [ajrconline.org]
- 11. Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Enstilar® (calcipotriene and betamethasone dipropionate) Foam: A Technical Guide for Experimental Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enstilar® foam in experimental settings.
Section 1: Formulation and Handling
This section addresses common questions regarding the physical and chemical properties of this compound® foam and provides best practices for its handling in a laboratory environment.
FAQs
Q1: What are the active ingredients and key excipients in this compound® foam?
This compound® is a fixed-dose combination product containing calcipotriene (a vitamin D analog) and betamethasone dipropionate (a corticosteroid). The formulation is a white to off-white aerosol foam.[1][2] Key excipients that researchers should be aware of are listed in the table below.
Table 1: Composition of this compound® Foam
| Component | Concentration | Function | Potential Experimental Consideration |
| Active Ingredients | |||
| Calcipotriene | 50 mcg/g | Vitamin D analog, inhibits keratinocyte proliferation[1][3] | May influence calcium homeostasis in cell culture models. |
| Betamethasone Dipropionate | 0.5 mg/g | Corticosteroid, anti-inflammatory[1][3] | Potent steroid, may have systemic effects in animal models. |
| Key Excipients | |||
| White soft paraffin | Not specified | Ointment base, emollient[1] | Can interfere with certain analytical techniques (e.g., chromatography). May affect topical absorption models. |
| Liquid paraffin (Mineral oil) | Not specified | Emollient[1][4] | Similar to white soft paraffin, may cause interference in analytical methods. |
| Polyoxypropylene stearyl ether | Not specified | Emulsifier, surfactant[1] | May impact cell viability in in vitro studies. |
| All-rac-α-tocopherol (Vitamin E) | Not specified | Antioxidant[1] | Can help prevent oxidation of other components. |
| Butylhydroxytoluene (BHT) | 50 mcg/g | Antioxidant[1] | May cause local skin reactions or irritation in sensitive models.[1][3] |
| Propellants | |||
| Butane | Not specified | Propellant[1] | Highly flammable. Evaporates upon application.[5] |
| Dimethyl ether | Not specified | Propellant, solvent[1][6] | Highly flammable. Evaporates upon application, leading to supersaturation of active ingredients on the skin.[7] |
Q2: My this compound® foam appears to be collapsing too quickly after dispensing. What could be the cause?
The this compound® foam is designed as a non-expanding foam that gradually collapses after spraying.[8][9] However, an unusually rapid collapse can be indicative of several issues. Refer to the troubleshooting workflow below.
References
- 1. mims.com [mims.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. nps.org.au [nps.org.au]
- 4. drugs.com [drugs.com]
- 5. ABOUT this compound® FOAM [hcp.this compound.com]
- 6. A narrative review of fixed combination calcipotriol/betamethasone aerosol foam (this compound®) in the management of psoriasis with scalp involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supersaturation of Calcipotriene and Betamethasone Dipropionate in a Novel Aerosol Foam Formulation for Topical Treatment of Psoriasis Provides Enhanced Bioavailability of the Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ABOUT this compound® FOAM [this compound.com]
The Impact of Vehicle Formulation on Enstilar® Efficacy and Tolerability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information on the pivotal role of the vehicle formulation in the efficacy and tolerability of Enstilar® (calcipotriene and betamethasone dipropionate) foam. This guide is designed to assist researchers, scientists, and drug development professionals in understanding the formulation's impact and to provide troubleshooting for related experimental inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the this compound® foam vehicle and how does it differ from other formulations?
A1: this compound® is a fixed-dose combination of calcipotriene (0.005%) and betamethasone dipropionate (0.064%) in a novel aerosol foam vehicle.[1] The vehicle is comprised of white petrolatum, polyoxypropylene stearyl ether, mineral oil, all-rac-alpha-tocopherol, and butylhydroxytoluene.[1] The propellants used are dimethyl ether and butane.[1] This composition is distinct from traditional ointment and gel formulations. The key innovation of the foam vehicle is its ability to form a stable supersaturated solution of the active ingredients upon application to the skin.[2] This supersaturation is believed to enhance the penetration of the active ingredients through the skin barrier, leading to improved bioavailability and clinical efficacy compared to ointment and gel formulations where the active ingredients are in suspension.[2][3]
Q2: How does the foam vehicle enhance the efficacy of this compound®?
A2: The enhanced efficacy of this compound® foam is primarily attributed to its unique vehicle which creates a supersaturated state of calcipotriene and betamethasone dipropionate on the skin.[2] This supersaturation provides a higher thermodynamic activity, which is a key driving force for skin penetration.[2] Preclinical data have shown that no crystals of the active ingredients were identified in the foam spray for up to 18 hours after application, whereas crystals were present immediately with the ointment formulation.[2] This suggests that the active ingredients remain in a dissolved, more bioavailable state in the foam, leading to increased skin penetration and, consequently, superior clinical efficacy.[2][3]
Q3: What are the common adverse events associated with this compound® foam, and are they related to the vehicle?
A3: The most commonly reported adverse reactions in clinical trials for this compound® foam were application site irritation and folliculitis.[4] Other potential side effects, though less common, include skin hypopigmentation, high calcium levels, and flare-ups of psoriasis.[4] While some application site reactions could be related to the vehicle components or the propellants, the overall tolerability of the foam has been shown to be good and comparable to other formulations in clinical trials.[5] It is important to note that the active ingredients, particularly the potent corticosteroid betamethasone dipropionate, can also contribute to local adverse reactions such as skin thinning and stretch marks with prolonged use.[4]
Q4: Can I expect different outcomes if I use an alternative vehicle with the same active ingredients in my experiments?
A4: Yes, based on the available clinical data, the vehicle formulation has a significant impact on the efficacy of the calcipotriene and betamethasone dipropionate combination.[5][6] Experiments using a different vehicle are likely to yield different results in terms of drug delivery, bioavailability, and ultimately, therapeutic effect. The supersaturation achieved with the this compound® foam vehicle is a critical factor in its enhanced efficacy.[2] Therefore, replicating the exact vehicle composition would be crucial for achieving comparable results.
Troubleshooting Guide for Experimental Studies
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Lower than expected efficacy in an in-vitro skin penetration study. | The experimental vehicle does not mimic the supersaturation properties of the this compound® foam. | - Ensure the active ingredients are fully dissolved in the vehicle. - Consider formulating a vehicle that can maintain a supersaturated state upon application. - Analyze the crystalline structure of the active ingredients in your formulation post-application using techniques like polarized light microscopy. |
| Inconsistent results in tolerability assessments. | Variability in the application method or the skin condition of the subjects. | - Standardize the application procedure, including the amount of product and the rubbing-in technique. - Ensure consistent baseline skin condition across all test subjects. - Include a vehicle-only control group to differentiate between reactions to the active ingredients and the vehicle itself. |
| Difficulty in formulating a stable foam with similar physical properties to this compound®. | Incorrect ratio of propellants to the liquid base or inappropriate selection of emulsifiers. | - Consult formulation science literature for guidance on aerosol foam development. - Experiment with different propellant blends and concentrations. - Utilize appropriate surfactants and stabilizing agents to achieve the desired foam characteristics (e.g., density, collapse time). |
Quantitative Data Summary
The following tables summarize the comparative efficacy and tolerability of this compound® foam versus other formulations based on key clinical trial data.
Table 1: Efficacy of this compound® Foam vs. Ointment and Vehicle
| Treatment Group | Treatment Success (IGA 'Clear' or 'Almost Clear' at Week 4) | Mean mPASI Score Reduction from Baseline at Week 4 | Reference |
| This compound® Foam | 54.6% | Significant improvement (mean difference of -0.6 vs. ointment) | [5] |
| Calcipotriene/Betamethasone Dipropionate Ointment | 43.0% | - | [5] |
| Foam Vehicle | 4.8% | - | [6] |
Table 2: Efficacy of this compound® Foam vs. Gel
| Treatment Group | Treatment Success (IGA 'Clear' or 'Almost Clear') | Reference |
| This compound® Foam (at Week 4) | 38% | [1] |
| Calcipotriene/Betamethasone Dipropionate Gel (at Week 8) | 22% | [1] |
Table 3: Patient-Reported Outcomes and Tolerability
| Parameter | This compound® Foam | Calcipotriene/Betamethasone Dipropionate Gel | Reference |
| Patient preference (rated superior to previous topical therapies) | Higher proportion of patients | Lower proportion of patients | [1] |
| Adverse Drug Reactions (most common) | Application site itch | - | [5] |
Experimental Protocols
Assessment of Clinical Efficacy
The primary efficacy endpoints in clinical trials for psoriasis treatments like this compound® are typically the Investigator's Global Assessment (IGA) and the Psoriasis Area and Severity Index (PASI).[7][8]
-
Investigator's Global Assessment (IGA): This is a static 5- or 6-point scale used by a qualified investigator to assess the overall severity of a patient's psoriasis at a specific time point. The scale typically ranges from "Clear" (no signs of psoriasis) to "Severe". Treatment success is often defined as achieving a score of "Clear" or "Almost Clear".[7]
-
Psoriasis Area and Severity Index (PASI): This is a more detailed assessment that evaluates the extent (area) and severity (redness, thickness, and scaling) of psoriatic plaques on four body regions (head, trunk, upper extremities, and lower extremities). The PASI score can range from 0 to 72, with higher scores indicating greater disease severity. A 75% reduction in the PASI score from baseline (PASI 75) is a common measure of treatment success.[8]
Assessment of Tolerability
Tolerability is assessed through the monitoring and recording of all adverse events (AEs) throughout the study. AEs are classified by their severity, duration, and perceived relationship to the study medication. Local tolerability is specifically assessed by evaluating application site reactions such as itching, burning, stinging, and redness.
Visualizations
Signaling Pathways
Caption: Calcipotriene signaling pathway in psoriasis.
Caption: Betamethasone dipropionate signaling pathway.
Experimental Workflow
References
- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 2. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A narrative review of fixed combination calcipotriol/betamethasone aerosol foam (this compound®) in the management of psoriasis with scalp involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. The 5-point Investigator's Global Assessment (IGA) Scale: A modified tool for evaluating plaque psoriasis severity in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping Psoriasis Endpoints: beyond the mirage of complete skin clearance [clinicaltrialsarena.com]
Technical Support Center: Method Validation for Enstilar® Component Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical method validation for Enstilar® components, calcipotriol and betamethasone dipropionate, in biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
Question: Why am I observing poor peak shapes and inconsistent retention times for calcipotriol and betamethasone dipropionate in my LC-MS/MS analysis?
Answer: Poor chromatography can stem from several factors. Here are some common causes and solutions:
-
Mobile Phase Issues:
-
Incorrect pH: The pH of the mobile phase can significantly impact the ionization state and retention of both analytes. Ensure the pH is optimized and stable, for example, by using a buffer like ammonium acetate or phosphate buffer.[1]
-
Contamination: Contaminated solvents or additives can introduce interfering peaks or alter the chromatography. Use high-purity (e.g., HPLC or LC-MS grade) solvents and freshly prepared mobile phases.[2]
-
-
Column Problems:
-
Column Degradation: Over time and with exposure to harsh conditions, the stationary phase of the analytical column can degrade. If performance declines and cannot be restored by washing, the column may need replacement.
-
Improper Column Choice: A C18 column is commonly used for the separation of these compounds.[3][4][5] Ensure the chosen column provides adequate retention and selectivity.
-
-
Sample Preparation Issues:
Question: My assay is showing low recovery for both analytes. What are the potential causes and how can I improve it?
Answer: Low recovery is often linked to the sample extraction process. Consider the following:
-
Inefficient Extraction Technique: The chosen extraction method may not be optimal for calcipotriol and betamethasone dipropionate in your specific matrix.
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH conditions to improve partitioning of the analytes from the aqueous biological matrix into the organic phase. A mixture of ether and n-hexane has been used effectively.[4]
-
Solid-Phase Extraction (SPE): The choice of sorbent, as well as the wash and elution solvents, is critical. Ensure these are optimized for the properties of the analytes.
-
Protein Precipitation (PP): While a simpler method, it may not provide sufficient clean-up, leading to lower recovery and significant matrix effects.[2]
-
-
Analyte Instability: Calcipotriol and betamethasone dipropionate may be susceptible to degradation during sample processing. Ensure samples are handled at appropriate temperatures (e.g., on ice) and protected from light if necessary. Check for stability under the conditions of your extraction procedure.[7]
-
Incomplete Elution: In SPE, the elution solvent may not be strong enough to fully desorb the analytes from the sorbent. Try a stronger elution solvent or increase the elution volume.
Question: I am experiencing significant ion suppression/enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer: Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.[6] Here are some strategies to minimize them:
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Improve Sample Clean-up: A more rigorous sample preparation method can remove the interfering components. SPE is often more effective at removing phospholipids and other sources of matrix effects than LLE or PP.[6]
-
Chromatographic Separation: Ensure that the analytes are chromatographically separated from the regions where most matrix components elute. A longer run time or a change in the gradient profile can help achieve this.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the best choice to compensate for matrix effects, as it will be affected in the same way as the analyte. If a stable isotope-labeled IS is not available, a structural analog that co-elutes with the analyte can be used.[4]
-
Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).[7]
Question: My calibration curve is non-linear. What could be the issue?
Answer: A non-linear calibration curve can be caused by several factors:
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Detector Saturation: If the concentration of the standards is too high, the mass spectrometer detector can become saturated. Ensure your calibration range is appropriate for the expected sample concentrations and the linear range of the detector.
-
Matrix Effects: As mentioned above, matrix effects can impact the ionization of the analyte, leading to a non-linear response, especially at higher concentrations.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your stock solutions can lead to inaccurate standard concentrations and a non-linear curve. Carefully prepare and verify your standards.
-
Analyte Adsorption: The analytes may be adsorbing to the surfaces of vials, tubing, or the column at low concentrations. Using silanized glass vials or adding a small amount of an organic solvent to the sample can help prevent this.
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters I need to assess for a bioanalytical method for this compound® components?
A1: According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.[2]
-
Accuracy: The closeness of the measured value to the true value.[8]
-
Precision: The degree of scatter among a series of measurements. This is typically assessed at the intra-day and inter-day level.[8]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[3]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[9]
-
Recovery: The efficiency of the extraction procedure.[2]
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7]
Q2: What are some common sample preparation techniques for analyzing calcipotriol and betamethasone dipropionate in biological matrices?
A2: The most common techniques are:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent.[4][10]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes while interferences are washed away. The analytes are then eluted with a suitable solvent.[4]
-
Protein Precipitation (PP): This is a simpler method where a solvent is added to precipitate proteins, which are then removed by centrifugation.[2] The choice of method depends on the complexity of the matrix and the required level of clean-up.
Q3: What type of analytical instrumentation is most suitable for the quantification of this compound® components in biological samples?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity, selectivity, and speed.[1][4][10][11][12] Reversed-phase HPLC with UV detection can also be used, but it may lack the sensitivity required for low-level quantification in biological matrices.[3][5]
Q4: Are there any known metabolites of calcipotriol and betamethasone dipropionate that I should be aware of during method development?
A4: Yes, both compounds are metabolized. Betamethasone dipropionate can be metabolized to betamethasone 17-monopropionate, betamethasone 21-monopropionate, and betamethasone.[4] Calcipotriol can be converted to its 24-ketone and other hydroxylated derivatives.[13] Depending on the goals of your study, you may need to develop a method that can separate and quantify these metabolites as well.
Quantitative Data Summary
The following tables summarize typical validation parameters reported in the literature for the analysis of calcipotriol and betamethasone dipropionate.
Table 1: Linearity and Sensitivity Data
| Analyte | Matrix | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) |
| Calcipotriol | Rat Whole Blood/Plasma | 0.5 - 500 | > 0.99 | 0.5 |
| Betamethasone | Human Plasma | 0.5 - 50.0 | 0.99 | 0.5 |
| Betamethasone Dipropionate | Human Plasma | 0.06 - 29.2 | N/A | 0.06 |
Data compiled from multiple sources.[1][10][11]
Table 2: Accuracy and Precision Data
| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Calcipotriol | Rat Whole Blood/Plasma | Low, Med, High | 3.09 - 10.7 | 5.20 - 12.9 | 90.5 - 106 |
| Betamethasone | Human Plasma | Low, Med, High | < 10 | < 10 | 91.09 - 103.84 |
Data compiled from multiple sources.[1][10][11]
Experimental Protocols
Detailed Protocol for the Quantification of Calcipotriol and Betamethasone Dipropionate in Human Plasma by LC-MS/MS
This protocol is a composite based on published methodologies.[1][4][11]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled analog or a structural analog like beclomethasone dipropionate).[4]
-
Vortex mix for 10 seconds.
-
Add 3 mL of an extraction solvent (e.g., a mixture of ether and n-hexane (4:1, v/v)).[4]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: Agilent or equivalent HPLC/UPLC system.
-
Column: C18 column (e.g., Zorbax Eclipse XDB C18, 50 mm x 4.6 mm, 1.8 µm).[11]
-
Mobile Phase:
-
A: 5 mM Ammonium acetate in water with 0.1% formic acid.
-
B: Methanol.
-
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Betamethasone Dipropionate: Monitor appropriate precursor/product ion transitions.
-
Calcipotriol: Monitor appropriate precursor/product ion transitions (e.g., m/z 411.1 → 393.5).[12]
-
-
Data Analysis: Use appropriate software to integrate peak areas and perform quantification based on the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound® components.
Caption: Simplified signaling pathways of Betamethasone and Calcipotriol.
References
- 1. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. simbecorion.com [simbecorion.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro metabolism of the anti-psoriatic vitamin D analog, calcipotriol, in two cultured human keratinocyte models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methodological Rigor in Enstilar® Clinical Trials
For researchers, scientists, and drug development professionals, understanding the nuances of clinical trial design is paramount to interpreting and applying study findings accurately. This technical support center provides in-depth information on the methodologies employed in Enstilar® (calcipotriene and betamethasone dipropionate) foam clinical trials, with a specific focus on how placebo effects are controlled.
Frequently Asked Questions (FAQs)
Q1: How are placebo effects controlled in clinical trials for a topical treatment like this compound®?
A1: In this compound® clinical trials, the primary method for controlling placebo effects is the use of a "vehicle" control rather than a true placebo. The vehicle is the foam formulation without the active pharmaceutical ingredients (APIs), calcipotriene and betamethasone dipropionate. This is a critical distinction in dermatology trials because the vehicle itself can have moisturizing and emollient properties that may lead to some improvement in skin conditions. By comparing the active drug in its vehicle to the vehicle alone, researchers can isolate the therapeutic effects of the APIs. The trials are typically designed as randomized, double-blind studies, where neither the participants nor the investigators know who is receiving the active treatment versus the vehicle control.[1]
Q2: What are the key efficacy endpoints used to measure treatment success in this compound® trials and minimize subjectivity?
A2: To ensure objective and standardized assessment of treatment efficacy, this compound® clinical trials utilize well-defined and validated endpoints. The most common primary endpoint is "treatment success" as defined by the Investigator's Global Assessment (IGA).[1] This is a static 5- or 6-point scale that provides a comprehensive evaluation of psoriasis severity. "Treatment success" is typically defined as a score of "clear" or "almost clear" and at least a 2-point improvement from the baseline score.[1]
Another key endpoint is the Psoriasis Area and Severity Index (PASI), which is a more detailed and quantitative measure of psoriasis severity. The PASI score assesses the extent of body surface area affected and the severity of erythema (redness), induration (thickness), and desquamation (scaling). A significant reduction in the PASI score from baseline, often reported as PASI 75 (a 75% reduction), is a common secondary endpoint.
Q3: How are patient-reported outcomes (PROs) incorporated into this compound® clinical trials to capture the patient's experience?
A3: Patient-reported outcomes are crucial for understanding the real-world impact of a treatment on a patient's quality of life. In this compound® trials, the Dermatology Life Quality Index (DLQI) is a frequently used PRO. The DLQI is a validated questionnaire that assesses how a skin condition affects various aspects of a patient's life, including daily activities, work, personal relationships, and psychological well-being. A significant improvement in the DLQI score indicates a meaningful benefit from the patient's perspective.
Troubleshooting Guides
Issue: High vehicle response rates in a clinical trial.
Possible Cause & Solution:
-
Vehicle Composition: The vehicle itself may possess therapeutic properties (e.g., high lipid content providing significant moisturization).
-
Recommendation: Thoroughly characterize the vehicle's effects on the skin barrier and inflammation in preclinical studies. Ensure the chosen vehicle is as inert as possible while maintaining the stability and delivery of the active ingredients.
-
-
Patient Population: The enrolled patient population may have a high potential for spontaneous remission or a strong response to the basic skincare provided by the vehicle.
-
Recommendation: Implement strict inclusion and exclusion criteria to enroll patients with a stable disease history. Consider a washout period for previous medications to establish a stable baseline.
-
-
Investigator Training: Inconsistent assessment of disease severity by investigators can lead to variability in IGA and PASI scores.
-
Recommendation: Conduct rigorous training and calibration sessions for all investigators to ensure consistent application of the scoring systems. Centralized reading of clinical photographs by a blinded panel can also be employed to reduce inter-rater variability.
-
Issue: Discrepancy between investigator-assessed outcomes (IGA/PASI) and patient-reported outcomes (DLQI).
Possible Cause & Solution:
-
Focus of the Instruments: IGA and PASI primarily measure the objective signs of psoriasis, while the DLQI captures the subjective impact on quality of life. A treatment might effectively clear plaques (good IGA/PASI) but still be associated with side effects like stinging or burning that negatively impact the patient's experience (poor DLQI).
-
Recommendation: Analyze all endpoints holistically. A successful treatment should demonstrate improvement in both objective and subjective measures. Consider including additional PROs that specifically assess treatment-related symptoms and satisfaction.
-
-
Patient Expectations: High patient expectations at the start of a trial can influence their reporting of symptoms and quality of life.
-
Recommendation: Provide clear and realistic information to participants about the potential benefits and risks of the treatment during the informed consent process.
-
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from pivotal this compound® clinical trials, demonstrating its efficacy compared to vehicle and its individual components.
Table 1: Investigator's Global Assessment (IGA) Treatment Success at Week 4
| Trial | Treatment Group | Number of Patients (n) | IGA Treatment Success Rate (%) |
| Trial 1 | This compound® Foam | 100 | 45.0% |
| Betamethasone dipropionate in vehicle | 101 | 30.7% | |
| Calcipotriene in vehicle | 101 | 14.9% | |
| Trial 2 | This compound® Foam | 323 | 53.3% |
| Vehicle Foam | 103 | 4.8% |
Treatment success defined as "clear" or "almost clear" with at least a 2-grade improvement from baseline.
Table 2: Psoriasis Area and Severity Index (PASI) and Patient-Reported Outcomes
| Outcome Measure | Trial | Treatment Group | Mean Improvement from Baseline |
| Mean PASI Score Reduction | PSO-ABLE Study | This compound® Foam | Significantly greater than Cal/BD gel from week 1 |
| Dermatology Life Quality Index (DLQI) | CAPITIS Study | This compound® Foam | Mean score reduced from 9.6 to 2.8 after 4 weeks |
Experimental Protocols
1. Investigator's Global Assessment (IGA) Protocol
The IGA is a static 5-point scale used to assess the overall severity of a patient's psoriasis at a specific time point.
-
0 - Clear: No signs of psoriasis.
-
1 - Almost Clear: Only slight faint pinkness and minimal fine scaling.
-
2 - Mild: Light pink to pink plaques with fine scaling.
-
3 - Moderate: Pink to red plaques with easily visible scaling.
-
4 - Severe: Deep red, thick plaques with significant scaling.
Procedure:
-
The investigator visually inspects all psoriatic lesions on the patient's body.
-
Based on the overall impression of the average lesion's induration, erythema, and scaling, the investigator selects a single score from the 5-point scale that best describes the patient's current disease state.
-
This assessment is performed at baseline and at specified follow-up visits to track changes in disease severity.
2. Psoriasis Area and Severity Index (PASI) Protocol
The PASI is a more detailed assessment that quantifies the severity and extent of psoriasis.[2]
Body Regions: The body is divided into four regions:
-
Head and Neck (10% of body surface area)
-
Upper Limbs (20% of body surface area)
-
Trunk (30% of body surface area)
-
Lower Limbs (40% of body surface area)
Assessment of Lesion Severity: For each region, the severity of three clinical signs (erythema, induration, and scaling) is assessed on a 0-4 scale:
-
0 = None
-
1 = Slight
-
2 = Moderate
-
3 = Severe
-
4 = Very Severe
Assessment of Area Involvement: The percentage of skin area affected by psoriasis in each region is graded on a 0-6 scale:
-
0 = 0%
-
1 = <10%
-
2 = 10-29%
-
3 = 30-49%
-
4 = 50-69%
-
5 = 70-89%
-
6 = 90-100%
Calculation of PASI Score: The final PASI score is calculated using the following formula: PASI = 0.1 * (Erythema_h + Induration_h + Scaling_h) * Area_h + 0.2 * (Erythema_ul + Induration_ul + Scaling_ul) * Area_ul + 0.3 * (Erythema_t + Induration_t + Scaling_t) * Area_t + 0.4 * (Erythema_ll + Induration_ll + Scaling_ll) * Area_ll
Where 'h' is head, 'ul' is upper limbs, 't' is trunk, and 'll' is lower limbs. The score ranges from 0 (no disease) to 72 (maximal disease).[2]
Visualizations
References
Technical Support Center: Enhancing Patient Adherence to Enstilar® (calcipotriene and betamethasone dipropionate) Foam Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in designing and conducting studies on patient adherence to Enstilar® foam therapy for psoriasis.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during adherence-focused clinical trials and studies.
Q1: Our self-reported adherence data seems unusually high. What could be the cause and how can we correct for it?
A: High self-reported adherence is a common issue often driven by recall bias and social desirability bias, where participants report what they believe the researcher wants to hear. Electronically monitored adherence rates have been shown to decline significantly over an 8-week period (from 84.6% to 51%), while rates calculated from patient logs and medication weights remained consistently higher.[1][2][3] Another phenomenon to consider is the "white coat effect," where adherence temporarily increases around trial visit dates.[1]
Troubleshooting Steps:
-
Employ a Multi-Method Approach: Do not rely solely on patient questionnaires. Combine self-report measures with objective methods like weighing the this compound® canister or using electronic monitoring devices that record the date and time of actuation.[4][5] A combination of methods provides a more accurate and comprehensive assessment of adherence.[6]
-
Use Validated Questionnaires: Utilize validated instruments designed to assess adherence behaviors and risk factors, such as the Morisky-Green-Levine Scale or the Topical Therapy Adherence Questionnaire (TTAQ).[3][7]
-
Analyze Data Patterns: Look for spikes in adherence around scheduled clinic visits to identify a potential "white coat effect."[1] Analyze weekend versus weekday application rates, as treatment gaps are more common on weekends.[8]
Q2: How do we select the most appropriate method for measuring adherence in our study?
A: The choice of measurement method depends on the study's objectives, budget, and the desired level of accuracy.[4] There is no single "gold standard," and each method has distinct advantages and limitations.
Guidance:
-
For Highest Accuracy: Electronic monitoring is considered a precise method for tracking dosing schedules.[2]
-
For Measuring Applied Dose: Canister weight measurement is the only method that directly assesses the amount of foam dispensed.[4]
-
For Understanding Barriers: Self-report questionnaires (e.g., TTAQ, PPQ) are invaluable for identifying the specific reasons for non-adherence, such as patient beliefs, cosmetic concerns, or side effects.[3][9]
-
Recommended Approach: A combination of a subjective measure (questionnaire) and an objective measure (canister weight) is recommended for a robust evaluation of adherence to topical treatments.[4][5]
Q3: Participants in our trial report confusion about the application of this compound® foam. How can we standardize patient education to minimize this?
A: Inadequate or unclear instructions are a known barrier to adherence.[10] A standardized, multi-faceted educational intervention is crucial for success.
Intervention Protocol:
-
Initial Training: During the baseline visit, have a trained research nurse provide a physical demonstration of the correct application technique: shaking the can, spraying for approximately 2 seconds to cover a hand-sized area, and gently rubbing it in.[11]
-
Written & Visual Aids: Provide all participants with standardized, easy-to-understand written instructions and visual aids (e.g., diagrams, links to instructional videos).
-
Teach-Back Method: Ask participants to explain or demonstrate the application process back to the nurse to ensure comprehension.
-
Follow-Up: At subsequent visits, inquire specifically about their application routine and address any questions or difficulties. A patient-support intervention delivered by healthcare professionals can significantly improve long-term adherence.[12]
Q4: We are designing a trial to compare this compound® foam to another topical formulation. How do we account for the influence of the vehicle on adherence?
A: The vehicle is a critical factor in topical therapy adherence.[13][14] Patients often prefer less greasy, quick-absorbing, and easy-to-apply formulations like foams over traditional ointments or creams.[15][16] The superior cosmetic characteristics of this compound® foam can lead to higher patient satisfaction and, consequently, better adherence.[17][18]
Design Considerations:
-
Patient Preference Assessment: Incorporate validated questionnaires like the Topical Product Usability Questionnaire (TPUQ) or the Patient Preference Questionnaire (PPQ) to formally assess patient experience with the different vehicles.[9][15]
-
Blinding: While it is impossible to blind the patient to the type of vehicle (e.g., foam vs. gel), the investigator assessing the clinical outcomes should be blinded to the treatment allocation to reduce bias.[19]
-
Crossover Design: Consider a crossover study design where each patient uses both formulations for a set period. This allows for a direct intra-patient comparison of preference and usability. The PSO-INSIGHTFUL study successfully used this design.[15]
Data Presentation: Adherence & Satisfaction Metrics
The following tables summarize quantitative data from key clinical studies involving calcipotriol/betamethasone dipropionate (Cal/BD) foam (this compound®).
Table 1: Adherence and Patient Satisfaction with Cal/BD Foam
| Study / Metric | Time Point | Result | Citation |
|---|---|---|---|
| Observational Study (Navarro-Triviño et al.) | |||
| High Adherence (Morisky-Green Scale) | Week 4 | 100% of participants | [18] |
| High Adherence (Morisky-Green Scale) | Week 12 | 73.8% of participants | [18] |
| Complete Satisfaction (TSQM-9) | Week 4 | 70.8% of patients | [18] |
| Complete Satisfaction (TSQM-9) | Week 12 | 84.6% of patients | [18] |
| CAPITIS Study (Real-World) | |||
| Mean DLQI Score (Improvement in QoL) | Baseline | 9.6 ± 5.5 | [20] |
| Mean DLQI Score (Improvement in QoL) | Week 4 | 2.8 ± 3.5 (p < 0.001) |[20][21] |
Table 2: Comparative Efficacy and Quality of Life (PSO-ABLE Study: Cal/BD Foam vs. Cal/BD Gel)
| Endpoint | Time Point | Cal/BD Foam | Cal/BD Gel | P-value | Citation |
|---|---|---|---|---|---|
| Patients with Moderate-to-Severe Psoriasis | |||||
| mPASI75 Achievement | Week 12 | 57.1% | 35.4% | 0.006 | [22] |
| Treatment Success (Clear/Almost Clear) | Week 8 | Higher with Foam | Lower than Foam | 0.0089 | [11] |
| All Patients | |||||
| Patients with DLQI Score of 0/1 (No QoL Impact) | Week 4 | 45.7% | 32.4% | 0.013 | [23] |
| Patients with DLQI Score of 0/1 (No QoL Impact) | Week 12 | 60.5% | 44.1% | 0.003 |[23] |
Experimental Protocols
This section provides detailed methodologies for key experiments and assessment tools cited in adherence research.
Protocol 1: Measuring Adherence in a Clinical Trial Setting
This protocol outlines a multi-method approach for robust adherence measurement.
-
Participant Selection: Recruit patients (e.g., aged ≥18 years) with a confirmed diagnosis of plaque psoriasis affecting a specified body surface area (BSA) (e.g., 2-30%).[22]
-
Baseline Assessment:
-
Dispense this compound® foam canisters with pre-weighed mass.
-
If using electronic monitoring, provide canisters fitted with a Medication Event Monitoring System (MEMS) cap, which records the date and time of each opening.
-
Administer baseline self-report questionnaires:
-
Provide standardized patient education on correct application.
-
-
Follow-Up Visits (e.g., Weeks 4, 8, 12):
-
Collect used canisters and weigh them to determine the amount of product used. Calculate adherence by comparing used amount to the expected amount based on prescribed BSA coverage.
-
Download data from the electronic monitoring device. Calculate adherence as the percentage of prescribed doses taken.
-
Administer follow-up questionnaires to track changes in behavior and satisfaction (e.g., TSQM-9, PPQ).[15][24]
-
-
Data Analysis:
-
Compare adherence rates obtained from the different methods (self-report, canister weight, electronic monitoring).
-
Correlate adherence data with clinical outcomes (e.g., change in mPASI) and quality of life scores (e.g., DLQI) to assess the impact of adherence on efficacy.
-
Protocol 2: Assessing Patient Satisfaction and Preference
This protocol details the use of validated questionnaires to measure subjective treatment experience.
-
Instrument Selection:
-
Treatment Satisfaction Questionnaire for Medication (TSQM-9): A 9-item questionnaire measuring three domains: Effectiveness, Convenience, and Global Satisfaction. Scores for each domain are transformed to a 0-100 scale, with higher scores indicating greater satisfaction.[24][25][26]
-
Patient Preference Questionnaire (PPQ): A questionnaire that asks patients to compare their current treatment to previous topical or systemic therapies across items like efficacy, ease of use, and tolerability.[9]
-
-
Study Design (Example: Crossover Trial like PSO-INSIGHTFUL):
-
Randomize patients into two arms. Arm 1 receives Treatment A (e.g., Cal/BD foam) for a set period (e.g., 1 week), followed by Treatment B (e.g., Cal/BD gel). Arm 2 receives the treatments in the reverse order.[15]
-
Administer the PPQ and/or TSQM-9 at the end of each treatment period.
-
Include a final Subject's Preference Assessment (SPA) questionnaire asking for their overall preferred treatment.[15]
-
-
Data Analysis:
-
Compare mean TSQM-9 scores between the two formulations.
-
Analyze the percentage of patients preferring one formulation over the other based on the PPQ and SPA.
-
Use logistic regression to determine if baseline characteristics (e.g., age, disease severity) predict treatment preference.[15]
-
Mandatory Visualizations
Diagram 1: Factors Influencing Topical Therapy Adherence
Caption: A logical model of key factors influencing patient adherence to topical psoriasis therapy.
Diagram 2: Experimental Workflow for an Adherence Trial
Caption: A standard experimental workflow for a clinical trial assessing this compound® adherence.
Diagram 3: Decision Tree for Adherence Measurement Method
Caption: A decision-making guide for selecting appropriate adherence measurement methodologies.
References
- 1. psoriasiscouncil.org [psoriasiscouncil.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing adherence factors in patients under topical treatment: development of the Topical Therapy Adherence Questionnaire (TTAQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methodologies for medication adherence evaluation: Focus on psoriasis topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morisky Scale used in Research and Clinical Trials - ADHERENCE [moriskyscale.com]
- 8. Non-adherence and measures to improve adherence in the topical treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adherence to Topical Therapies for the Treatment of Psoriasis: Surveys of Physicians and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcipotriol Plus Betamethasone Dipropionate Aerosol Foam in Patients with Moderate-to-Severe Psoriasis: Sub-Group Analysis of the PSO-ABLE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term improvement of psoriasis patients’ adherence to topical drugs: testing a patient-supporting intervention delivered by healthcare professionals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to improve adherence to treatment in patients with mild-to-moderate psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving patient outcomes in psoriasis: strategies to ensure treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patients with psoriasis have different preferences for topical therapy, highlighting the importance of individualized treatment approaches: randomized phase IIIb PSO‐INSIGHTFUL study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emjreviews.com [emjreviews.com]
- 17. digibug.ugr.es [digibug.ugr.es]
- 18. dpcj.org [dpcj.org]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. Prospective Observational Evaluation of Fixed Combination Calcipotriol/Betamethasone Aerosol Foam (this compound®) in the Management of Psoriasis with Scalp Involvement in Everyday Clinical Practice (the CAPITIS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A narrative review of fixed combination calcipotriol/betamethasone aerosol foam (this compound®) in the management of psoriasis with scalp involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcipotriol Plus Betamethasone Dipropionate Aerosol Foam in Patients with Moderate-to-Severe Psoriasis: Sub-Group Analysis of the PSO-ABLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Greater improvement in quality of life outcomes in patients using fixed-combination calcipotriol plus betamethasone dipropionate aerosol foam versus gel: results from the PSO-ABLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. IQVIA Treatment Satisfaction Questionnaire for Medication (TSQM) - IQVIA [iqvia.com]
- 26. Website [eprovide.mapi-trust.org]
Validation & Comparative
Comparative Efficacy of Enstilar Foam Versus Ointment and Gel Formulations in Plaque Psoriasis
A comprehensive guide for researchers and drug development professionals on the relative performance of Enstilar (calcipotriene and betamethasone dipropionate) foam against traditional ointment and gel formulations, supported by clinical and preclinical data.
Introduction
The topical treatment of plaque psoriasis has evolved with the development of new vehicle formulations designed to enhance drug delivery, improve cosmetic acceptability, and increase patient adherence. This compound foam, a fixed combination of calcipotriene (a vitamin D analog) and betamethasone dipropionate (a corticosteroid), represents a newer formulation in the therapeutic arsenal. This guide provides an objective comparison of the efficacy of this compound foam with its ointment and gel counterparts, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key efficacy data from clinical trials comparing this compound foam with ointment and gel formulations.
Table 1: Efficacy of this compound Foam vs. Calcipotriene/Betamethasone Dipropionate Ointment (Phase II Study)
| Efficacy Endpoint | This compound Foam | Ointment | p-value |
| Treatment Success (PGA 'clear' or 'almost clear' at Week 4) | 54.6% | 43.0% | 0.025 |
| Mean % mPASI Reduction at Week 4 | 74.2% | 63.2% | 0.005 |
| Mean % mPASI Reduction at Week 1 | 43.4% | 30.5% | 0.001 |
| Mean Itch Reduction (VAS) at Week 4 | -39.8 | -36.5 | Not statistically significant |
PGA: Physician's Global Assessment; mPASI: modified Psoriasis Area and Severity Index; VAS: Visual Analog Scale.[1][2]
Table 2: Efficacy of this compound Foam vs. Calcipotriene/Betamethasone Dipropionate Gel (PSO-ABLE Study)
| Efficacy Endpoint | This compound Foam (at Week 4) | Gel (at Week 8) | p-value |
| Treatment Success (PGA 'clear' or 'almost clear' with ≥2 grade improvement) | 38% | 22% | <0.001 |
| mPASI75 (≥75% reduction in mPASI) | 52% | 35% | <0.001 |
| Median Time to Treatment Success | 6 weeks | Not achieved by 50% of patients | <0.001 |
The primary endpoint compared foam at week 4 to gel at week 8, reflecting their respective recommended usage in clinical practice.
Table 3: Patient-Reported Outcomes - Foam vs. Gel (PSO-ABLE Study Sub-analysis)
| Endpoint (Moderate-to-Severe Psoriasis) | This compound Foam | Gel | p-value |
| mPASI75 at Week 12 | 57.1% | 35.4% | 0.006 |
| DLQI score of 0/1 ('no effect on patient's life') at Week 12 | Not specified in detail | Not specified in detail | 0.001 |
| DLQI score of 0/1 at Week 4 | Not specified in detail | Not specified in detail | 0.004 |
DLQI: Dermatology Life Quality Index.
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide context for the presented data.
Phase II Study: this compound Foam vs. Ointment
-
Study Design: A randomized, double-blind, parallel-group, phase II clinical trial involving 376 patients with psoriasis vulgaris.
-
Patient Population: Adults with mild to moderate plaque psoriasis.
-
Treatment Regimen: Patients were randomized to receive either this compound foam or the calcipotriene/betamethasone dipropionate ointment, applied once daily for 4 weeks.
-
Primary Efficacy Endpoint: The percentage of patients achieving "clear" or "almost clear" disease status according to the Physician's Global Assessment (PGA) at week 4.
-
Secondary Efficacy Endpoints:
-
Mean percentage reduction in modified Psoriasis Area and Severity Index (mPASI) from baseline.
-
Patient-reported itch, assessed using a Visual Analog Scale (VAS).
-
-
Statistical Analysis: Efficacy endpoints were analyzed using appropriate statistical tests to compare the two treatment groups, such as chi-squared tests for categorical data and t-tests or ANCOVA for continuous data.
PSO-ABLE Study: this compound Foam vs. Gel
-
Study Design: A phase III, multicenter, randomized, investigator-blinded, parallel-group study (NCT02132936).
-
Patient Population: 463 adult patients with mild-to-severe psoriasis vulgaris, affecting 2-30% of their body surface area (BSA).
-
Treatment Regimen: Patients were randomized in a 4:4:1:1 ratio to once-daily treatment for up to 12 weeks with:
-
This compound (Cal/BD) foam
-
Cal/BD gel
-
Foam vehicle
-
Gel vehicle
-
-
Primary Efficacy Endpoint: The proportion of patients achieving treatment success, defined as a PGA of 'clear' or 'almost clear' with at least a 2-grade improvement from baseline. This was assessed at week 4 for the foam group and week 8 for the gel group.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving at least a 75% reduction in mPASI (mPASI75).
-
Time to treatment success.
-
Patient-reported outcomes, including the Dermatology Life Quality Index (DLQI).
-
-
Statistical Analysis: The primary efficacy endpoint was analyzed using a logistic regression model. Secondary endpoints were analyzed using appropriate statistical methods for the data type.
Mandatory Visualization
Psoriasis Pathogenesis Signaling Pathway
Caption: Simplified signaling pathway in psoriasis pathogenesis.
Experimental Workflow: PSO-ABLE Clinical Trial
Caption: Experimental workflow of the PSO-ABLE clinical trial.
Logical Relationship: Formulation and Efficacy
References
Enstilar® (calcipotriene and betamethasone dipropionate) Foam: A Comparative Analysis of Head-to-Head Clinical Trials in Plaque Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enstilar® (a fixed-dose combination of calcipotriene 0.005% and betamethasone dipropionate 0.064% in an aerosol foam vehicle) against other topical corticosteroids for the treatment of plaque psoriasis. The analysis is based on data from head-to-head clinical trials, focusing on efficacy, safety, and experimental methodologies to support research and development in dermatology.
Executive Summary
This compound foam has consistently demonstrated superior efficacy compared to its individual active ingredients, its vehicle, and other formulations of the same combination, such as ointment and gel.[1][2] Clinical trials show that a higher percentage of patients treated with this compound achieve treatment success, defined as a "clear" or "almost clear" rating on the Investigator's Global Assessment (IGA) scale, compared to these comparators. While direct head-to-head trials against other potent topical corticosteroids like clobetasol propionate, halobetasol propionate, and desoximetasone are limited, available data from individual studies and an indirect comparison suggest this compound offers a favorable efficacy and safety profile.
Efficacy Comparison
The following tables summarize the key efficacy data from head-to-head clinical trials involving this compound.
Table 1: this compound vs. Individual Components and Vehicle
| Trial Name/Identifier | Treatment Groups | Primary Endpoint: IGA Success Rate (Clear or Almost Clear) at Week 4 | Key Secondary Endpoint: PASI75 |
| Trial 1 (Phase II) [1] | This compound Foam (n=100) | 45.0% | Not Reported |
| Betamethasone Dipropionate (BD) Foam (n=101) | 30.7% | Not Reported | |
| Calcipotriene (Cal) Foam (n=101) | 14.9% | Not Reported | |
| PSO-FAST (Phase III) [3] | This compound Foam (n=323) | 53.3% | >50% achieved PASI75 |
| Vehicle Foam (n=103) | 4.8% | Not Reported |
Table 2: this compound Foam vs. Other Calcipotriene/Betamethasone Dipropionate Formulations
| Trial Name/Identifier | Treatment Groups | Primary Endpoint: IGA Success Rate (Clear or Almost Clear) | Key Secondary Endpoint: mPASI75 |
| Phase II Study | This compound Foam | 55% at Week 4 | Not Reported |
| Cal/BD Ointment | 43% at Week 4 | Not Reported | |
| PSO-ABLE (Phase III) [4] | This compound Foam (n=185) | 38% at Week 4 | 52% at Week 4 |
| Cal/BD Gel (n=188) | 22% at Week 8 | 35% at Week 8 |
Table 3: Indirect and Head-to-Head Comparisons with Other Potent Corticosteroids
| Comparison | Treatment Groups | Efficacy Outcome |
| Matching-Adjusted Indirect Comparison [5] | This compound Foam | Statistically significantly more likely to have PGA success at week 4 (84.5%) |
| Halobetasol Propionate 0.01%/Tazarotene 0.045% Lotion | 54.4% PGA success at week 8 | |
| User-Reported Data (Non-Clinical Trial) [6] | Clobetasol Propionate | Higher average effectiveness rating (8.2/10) |
| This compound | Lower average effectiveness rating (6.8/10) |
Safety and Tolerability Comparison
Table 4: Adverse Events Profile
| Treatment | Common Adverse Events (Incidence <1% in some trials) |
| This compound Foam | Application site irritation, application site pruritus, folliculitis, skin hypopigmentation, hypercalcemia, urticaria, and exacerbation of psoriasis.[3] |
| Betamethasone Dipropionate Foam | Similar to this compound, with medication residue and application site pain reported.[7] |
| Calcipotriene Foam | Similar to this compound.[7] |
| Halobetasol Propionate 0.01%/Tazarotene 0.045% Lotion | Significantly more treatment-related AEs, AEs leading to withdrawal, and application site reactions (dermatitis, pain, pruritus) compared to this compound in an indirect comparison.[5] |
| Clobetasol Propionate | User-reported side effects include itching, pain, burning, and skin tightness.[6] |
Experimental Protocols
Key Clinical Trial Methodologies
Trial 1 (Phase II): this compound vs. Individual Components [1]
-
Design: Multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: 302 adult patients with plaque psoriasis.
-
Treatment Arms:
-
This compound Foam (n=100)
-
Betamethasone Dipropionate (0.064%) in foam vehicle (n=101)
-
Calcipotriene (0.005%) in foam vehicle (n=101)
-
-
Treatment Regimen: Once daily application for up to 4 weeks.
-
Primary Endpoint: Proportion of patients achieving "Clear" or "Almost Clear" with at least a 2-grade improvement from baseline in the Investigator's Global Assessment (IGA) of disease severity at Week 4.
PSO-FAST (Phase III): this compound vs. Vehicle [1][3]
-
Design: Multicenter, randomized, double-blind, vehicle-controlled study.
-
Patient Population: 426 adult patients with plaque psoriasis.
-
Treatment Arms:
-
This compound Foam (n=323)
-
Vehicle Foam (n=103)
-
-
Treatment Regimen: Once daily application for up to 4 weeks.
-
Primary Endpoint: Proportion of patients achieving "Clear" or "Almost Clear" with at least a 2-grade improvement from baseline in the IGA at Week 4.
PSO-ABLE (Phase III): this compound Foam vs. Cal/BD Gel [4]
-
Design: Randomized, parallel-group, investigator-blinded study.
-
Patient Population: 463 adult patients with mild-to-severe psoriasis.
-
Treatment Arms:
-
This compound Foam (n=185)
-
Calcipotriene/Betamethasone Dipropionate Gel (n=188)
-
Foam Vehicle (n=47)
-
Gel Vehicle (n=43)
-
-
Treatment Regimen: Once daily application for up to 12 weeks.
-
Primary Endpoint: Proportion of patients with IGA success at Week 4 for the foam and Week 8 for the gel.
Visualizations
Signaling Pathway of Calcipotriene and Betamethasone Dipropionate in Psoriasis
Caption: Signaling pathway of calcipotriene and betamethasone dipropionate in psoriasis.
Experimental Workflow of a Head-to-Head Clinical Trial
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. LEO reports positive late-stage results for this compound in adults with stable plaque psoriasis - Dermatology in practice [dermatologyinpractice.co.uk]
- 3. medscape.com [medscape.com]
- 4. Calcipotriol plus betamethasone dipropionate aerosol foam provides superior efficacy vs. gel in patients with psoriasis vulgaris: randomized, controlled PSO-ABLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matching-Adjusted Indirect Comparison of Long-Term Efficacy and Safety Outcomes for Calcipotriol Plus Betamethasone Dipropionate Foam Versus Halobetasol Proprionate Plus Tazarotene Lotion in the Treatment of Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clobetasol Topical vs this compound Comparison - Drugs.com [drugs.com]
- 7. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
Validating biomarkers for predicting Enstilar treatment response
For Researchers, Scientists, and Drug Development Professionals
Enstilar® (calcipotriene and betamethasone dipropionate) foam is a widely prescribed topical treatment for plaque psoriasis. However, patient response can vary. The identification and validation of predictive biomarkers are crucial for personalizing treatment, optimizing clinical trial design, and developing more effective therapies. This guide provides a comparative overview of potential biomarkers for predicting this compound treatment response, benchmarked against other psoriasis therapies, and includes detailed experimental protocols for their validation.
Understanding the Mechanism: How this compound Works
This compound combines a synthetic vitamin D3 analog, calcipotriene, and a potent corticosteroid, betamethasone dipropionate.[1][2] Their synergistic effect targets key pathways in psoriasis pathogenesis. Calcipotriene promotes the differentiation of keratinocytes and inhibits their proliferation, while betamethasone dipropionate exerts anti-inflammatory and immunosuppressive effects.[2] This dual action effectively addresses both the hyperproliferation of skin cells and the underlying inflammation characteristic of psoriasis.[1][2]
Potential Biomarkers for Predicting this compound Response
While research into biomarkers specifically for topical treatments like this compound is less extensive than for systemic therapies, a recent study using in-depth serum proteomics has identified promising candidates for a sequential therapy involving calcipotriene and calcipotriene/betamethasone dipropionate.[3]
Table 1: Potential Proteomic Biomarkers for Topical Calcipotriene/Betamethasone Treatment Response
| Biomarker | Function | Association with Treatment Response |
| COLEC11 | Collectin Kidney 1, involved in the complement pathway. | Higher baseline levels may be associated with a better response. |
| C1QA | Complement C1q A Chain, a component of the classical complement pathway. | Differential baseline levels may distinguish responders from non-responders. |
| BNC2 | Basonuclin 2, a zinc finger protein involved in keratinocyte differentiation. | Baseline expression may predict treatment efficacy. |
| ITIH4 | Inter-alpha-trypsin inhibitor heavy chain 4, an acute-phase reactant. | Levels may be altered in responders versus non-responders. |
Comparative Landscape: Biomarkers for Other Psoriasis Therapies
To provide context, it is valuable to compare the potential biomarkers for this compound with those being investigated for systemic psoriasis treatments, such as TNF-α inhibitors and IL-17/IL-23 inhibitors.
Table 2: Comparison of Potential Biomarkers Across Psoriasis Treatment Modalities
| Biomarker Type | This compound (Topical) | TNF-α Inhibitors (Systemic) | IL-17/IL-23 Inhibitors (Systemic) |
| Proteomic | COLEC11, C1QA, BNC2, ITIH4[3] | C-reactive protein (CRP)[4], various cytokines and chemokines | IL-17A, IL-22[5] |
| Genomic | Not yet well-established | Polymorphisms in TNF-α, TNFAIP3 genes[4] | HLA-C*06:02, polymorphisms in IL12B, IL23R genes[6] |
Experimental Protocols for Biomarker Validation
Validating these potential biomarkers requires robust and reproducible experimental methodologies. Below are detailed protocols for common techniques used in psoriasis biomarker research.
Serum Biomarker Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed for the quantitative measurement of cytokine and other protein biomarkers in serum samples from psoriasis patients.
Materials:
-
ELISA kit for the specific biomarker of interest (e.g., human IL-17A, TNF-α)
-
96-well microplate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or 1% BSA in PBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Patient serum samples, collected and stored at -80°C
-
Standard recombinant protein for the biomarker of interest
Procedure:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate three times.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the recombinant protein standard. Add 100 µL of diluted standards and patient serum samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate four times. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate four times. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Termination and Measurement: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the biomarker in the samples by interpolating from the standard curve.
Gene Expression Analysis in Skin Biopsies via RT-qPCR
This protocol details the measurement of mRNA levels of potential genomic biomarkers in skin biopsy samples.
Materials:
-
Skin biopsy samples (lesional and non-lesional)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR detection system
Procedure:
-
Sample Collection and Storage: Obtain 4mm punch biopsies from both lesional and non-lesional skin of psoriasis patients. Immediately store samples in an RNA stabilization solution (e.g., RNAlater) at -80°C.
-
RNA Extraction: Homogenize the skin tissue and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (10 µM each), and cDNA template.
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for the gene of interest and the housekeeping gene. Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizing the Pathways and Processes
To better understand the biological context of this compound's action and the workflow for biomarker validation, the following diagrams have been generated.
Conclusion
The identification of predictive biomarkers for this compound treatment response is an emerging field with the potential to significantly impact clinical practice. The proteomic candidates COLEC11, C1QA, BNC2, and ITIH4 represent a promising starting point for further investigation. By employing standardized and rigorous experimental protocols, researchers can validate these and other potential biomarkers, paving the way for a more personalized and effective approach to the management of psoriasis. This will ultimately lead to improved patient outcomes and more efficient drug development pipelines.
References
- 1. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Biomarkers in Psoriasis: The Future of Personalised Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of cytokine gene expression in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of disease progression in people with psoriasis: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
Enstilar® (calcipotriene/betamethasone dipropionate) Foam: A Long-Term Safety and Efficacy Comparison Guide for Topical Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and efficacy of Enstilar® (calcipotriene 0.005%/betamethasone dipropionate 0.064%) foam with other topical treatments for plaque psoriasis. The information is compiled from peer-reviewed clinical trials and systematic reviews to support evidence-based decision-making in research and drug development.
Executive Summary
This compound®, a fixed-dose combination of a vitamin D analogue and a potent corticosteroid in a foam vehicle, has demonstrated significant efficacy and a favorable safety profile in the long-term management of plaque psoriasis. The cornerstone of its long-term data is the 52-week PSO-LONG trial, which established the superiority of a proactive, twice-weekly maintenance regimen in prolonging remission and reducing relapses compared to reactive treatment. While direct, long-term (52-week) head-to-head comparative trials with other active topical agents are limited, this guide synthesizes available long-term data for this compound® and other relevant topical therapies, including other calcipotriene/betamethasone dipropionate formulations (ointments and gels), potent corticosteroids, and vitamin D analogues used as monotherapy.
Long-Term Efficacy Comparison
The following tables summarize the long-term efficacy data from key clinical trials. It is important to note that these results are from separate studies and not from direct head-to-head comparisons unless specified.
Table 1: Long-Term Efficacy of this compound® Foam (PSO-LONG Trial)
| Outcome Metric | Proactive this compound® Foam (twice-weekly) | Reactive Vehicle Foam |
| Median Time to First Relapse | 56 days[1] | 30 days[1] |
| Risk of First Relapse | 43% lower vs. vehicle (HR 0.57)[1] | - |
| Additional Days in Remission (per year) | 41 days[2] | - |
| Number of Relapses (per year of exposure) | 3.1[3] | 4.8[3] |
Table 2: Long-Term Efficacy of Other Calcipotriene/Betamethasone Dipropionate Formulations (Ointment/Gel)
| Treatment Regimen (52 weeks) | Outcome Metric | Result |
| Calcipotriene/BDP Ointment (once daily, as needed) | Percentage of Satisfactory Responses | Trend towards being more effective than 4 weeks of combination followed by 48 weeks of calcipotriol alone[4] |
| Calcipotriene/BDP Gel vs. Calcipotriol Gel (Scalp Psoriasis) | Satisfactorily Controlled Disease | 92.3% of visits for combination gel vs. 80.0% for calcipotriol gel[5][6] |
Table 3: Long-Term Efficacy of Monotherapies (52 weeks)
| Treatment | Outcome Metric | Result |
| Calcipotriol Cream & Scalp Solution | Mean PASI Reduction (Body) | From 6.8 to 2.6 by week 34[7] |
| Mean Total Sign Score Reduction (Scalp) | From 5.9 to 2.5 by week 28[7] | |
| Calcitriol Ointment | Marked Improvement (Investigator Assessment) | 63.8% of patients at 52 weeks[8] |
Long-Term Safety and Tolerability Comparison
Table 4: Long-Term Safety Profile of this compound® Foam (PSO-LONG Trial)
| Adverse Event (AE) Category | Proactive this compound® Foam (rate per 100 patient-years) | Reactive Vehicle Foam (rate per 100 patient-years) |
| Serious AEs | 8.3[1] | 7.9[1] |
| Treatment-Related AEs | 2.8[1] | 4.5[1] |
| Effects on Calcium Metabolism or HPA Axis | No clinically relevant effects observed[1] | No clinically relevant effects observed[1] |
Table 5: Long-Term Safety of Other Topical Treatments (52 weeks)
| Treatment | Adverse Drug Reactions (ADRs) / Key Safety Findings |
| Calcipotriene/BDP Ointment | ADRs in 21.7% of patients (vs. 37.9% in calcipotriol group). Skin atrophy in 1.9% of patients[9] |
| Calcipotriene/BDP Gel (Scalp) | ADRs less frequent than with calcipotriol monotherapy (17.2% vs. 29.5%)[5][6] |
| Calcipotriol Monotherapy | Facial irritation was the most frequent adverse event. No significant changes in serum or urinary calcium[7] |
| Potent Topical Corticosteroids (General) | Long-term use is associated with skin atrophy, striae, and telangiectasia. Systemic side effects like HPA axis suppression are a concern with extensive use of high-potency steroids[1][3][10] |
Experimental Protocols
PSO-LONG Trial (this compound® Foam)
Objective: To assess the long-term efficacy and safety of proactive management with twice-weekly calcipotriene/betamethasone dipropionate (Cal/BD) foam compared to reactive management with vehicle foam.[3][11]
Study Design: A phase III, multicenter, randomized, double-blind, vehicle-controlled, 52-week maintenance study.[3][11]
Patient Population: Adults with psoriasis vulgaris who achieved treatment success (Physician's Global Assessment [PGA] score of "clear" or "almost clear" with at least a two-grade improvement from baseline) after an initial 4-week open-label treatment phase with once-daily Cal/BD foam.[3][9]
Intervention:
-
Proactive Group: Twice-weekly application of Cal/BD foam on two non-consecutive days.[9]
-
Reactive Group: Twice-weekly application of vehicle foam.[3]
-
Relapse Treatment: Patients in both groups experiencing a relapse (PGA score of "mild" or higher) received once-daily Cal/BD foam for 4 weeks.[3][9]
Primary Endpoint: Time to first relapse.[3]
Secondary Endpoints: Number of relapses per year, and proportion of days in remission.[2][11]
Safety Assessments: Monitoring of adverse events, effects on calcium homeostasis, and the hypothalamic-pituitary-adrenal (HPA) axis.[1]
Long-Term Calcipotriene/Betamethasone Dipropionate Ointment Trial
Objective: To investigate the safety of two treatment regimens of a calcipotriene/betamethasone dipropionate two-compound product over 52 weeks.[4]
Study Design: A 52-week, multicenter, randomized, double-blind study.[4]
Patient Population: Patients with psoriasis vulgaris.
Intervention Groups:
-
52 weeks of the two-compound product once daily, as required.[4]
-
52 weeks of alternating 4-week periods of the two-compound product and calcipotriol, once daily as required.[4]
-
4 weeks of the two-compound product followed by 48 weeks of calcipotriol, once daily as required.[4]
Primary Endpoint: Safety, assessed by the incidence of adverse drug reactions.[4]
Efficacy Assessment: Percentage of satisfactory responses during the study.[4]
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways of Calcipotriene and Betamethasone Dipropionate in psoriasis.
Caption: Experimental workflow of the PSO-LONG clinical trial.
References
- 1. gov.uk [gov.uk]
- 2. Addressing challenges associated with long‐term topical treatment and benefits of proactive management in patients with psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. Efficacy results of a 52-week, randomised, double-blind, safety study of a calcipotriol/betamethasone dipropionate two-compound product (Daivobet/Dovobet/Taclonex) in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study of the Safety and Efficacy of Calcipotriol and Betamethasone Dipropionate Scalp Formulation in the Long-Term Management of Scalp Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Long-term treatment of psoriasis with calcipotriol scalp solution and cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Rationale Behind Topical Vitamin D Analogs in the Treatment of Psoriasis: Where Does Topical Calcitriol Fit In? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 52-week randomized safety study of a calcipotriol/betamethasone dipropionate two-compound product (Dovobet/Daivobet/Taclonex) in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
A Meta-Analysis of Enstilar® (calcipotriene/betamethasone dipropionate) Foam in the Treatment of Psoriasis Vulgaris
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of clinical trial data for Enstilar® (a fixed-dose combination of calcipotriene 0.005% and betamethasone dipropionate 0.064% in an aerosol foam formulation) for the treatment of plaque psoriasis.[1][2] The data presented herein is compiled from pivotal clinical trials to offer an objective overview of its efficacy, safety, and mechanism of action compared to alternatives.
Mechanism of Action in Psoriasis Pathogenesis
Psoriasis vulgaris is a chronic inflammatory skin disease driven by a complex interplay between the innate and adaptive immune systems. The pathogenesis involves the activation of dendritic cells, which stimulate the differentiation of T-helper cells (Th1, Th17, Th22). These cells release a cascade of pro-inflammatory cytokines, including Interleukin-17 (IL-17), IL-23, and Tumor Necrosis Factor-alpha (TNF-α), leading to keratinocyte hyperproliferation and the formation of psoriatic plaques.[3][4]
This compound® combines two active ingredients with complementary mechanisms:
-
Calcipotriene , a vitamin D analog, slows the overproduction of skin cells.[5]
-
Betamethasone dipropionate , a potent corticosteroid, reduces inflammation by inhibiting the inflammatory cytokine cascade.[5]
The diagram below illustrates the simplified signaling pathway in psoriasis and the points of intervention for this compound's components.
Clinical Efficacy Data
The efficacy of this compound® foam has been established in multiple randomized, controlled trials. The primary endpoint in these studies is typically "treatment success," defined as the proportion of patients achieving a Physician's Global Assessment (PGA) score of 'clear' or 'almost clear' with at least a 2-grade improvement from baseline.[6][7]
Table 1: Efficacy of this compound® Foam vs. Vehicle at Week 4 (PSO-FAST Study)
| Endpoint | This compound® Foam (n=323) | Vehicle Foam (n=103) | Odds Ratio (95% CI) | p-value |
|---|---|---|---|---|
| PGA Treatment Success | 53.3% | 4.8% | 30.3 (9.7, 94.3) | < 0.001 |
| Mean mPASI Score | 2.0 | 5.5 | - | < 0.001 |
Data sourced from the PSO-FAST Phase III clinical trial.[6]
Table 2: Efficacy of this compound® Foam vs. Individual Components at Week 4
| Treatment Group | PGA Treatment Success |
|---|---|
| This compound® (Cal/BD) Foam | 45.0% |
| Betamethasone (BD) Foam | 30.7% |
| Calcipotriene (Cal) Foam | 14.9% |
Data from a multicenter, randomized, double-blind trial comparing the combination to its individual active ingredients.[2]
Table 3: Efficacy of this compound® Foam vs. Other Cal/BD Formulations
| Formulation Comparison | PGA Treatment Success | p-value |
|---|---|---|
| This compound® Foam (at 4 Weeks) | 55% | 0.025 |
| Cal/BD Ointment (at 4 Weeks) | 43% | |
| This compound® Foam (at 4 Weeks) | 38% | < 0.001 |
| Cal/BD Gel (at 8 Weeks) | 22% |
Clinical trial data shows higher response rates with this compound® foam compared to ointment and gel formulations of the same active ingredients, with success achieved earlier.[7]
Experimental Protocols: The PSO-FAST Study (NCT01866163)
The following provides the methodology for the pivotal Phase III PSO-FAST (Cal/BD foam in PSOriasis vulgaris, a Four-week, vehicle-controlled, efficacy And Safety Trial) study.[6]
-
Study Design: A Phase III, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study conducted at 27 sites in the United States.[6]
-
Patient Population: 426 adult patients (≥18 years) with psoriasis vulgaris of at least mild severity on the trunk and/or limbs.[6] The majority of subjects had moderate disease at baseline.[2]
-
Inclusion Criteria: Diagnosis of plaque psoriasis eligible for topical therapy, affecting a body surface area (BSA) between 3% and 20%, with a Physician Global Assessment (PGA) score of 3 ('moderate').[8]
-
Exclusion Criteria: Guttate, erythrodermic, exfoliative, or pustular psoriasis; use of other psoriasis treatments within specified washout periods.[8]
-
Treatment Regimen: Patients were randomized (3:1) to receive either this compound® foam or vehicle foam.[6] The product was applied once daily to affected areas for up to 4 weeks.[5] Patients were instructed not to exceed a total dose of 60 grams every 4 days.[5]
-
Primary Endpoint: The proportion of patients achieving "treatment success" (PGA of 'clear' or 'almost clear' and a minimum 2-grade improvement from baseline) at Week 4.[6]
-
Secondary Endpoints: Modified Psoriasis Area and Severity Index (mPASI) score and patient's assessment of itch via a visual analog scale (VAS).[6]
The workflow for a typical Phase III trial like PSO-FAST is depicted below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. ABOUT this compound® FOAM [this compound.com]
- 6. Efficacy and Safety of Calcipotriene Plus Betamethasone Dipropionate Aerosol Foam in Patients With Psoriasis Vulgaris--a Randomized Phase III Study (PSO-FAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Enstilar® (calcipotriene and betamethasone dipropionate) Foam: A Comparative Guide for Psoriasis Treatment in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enstilar® foam's performance against various alternatives in the treatment of psoriasis across different patient populations. It includes a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Comparative Efficacy and Safety of this compound®
This compound®, a fixed-dose combination of calcipotriene 0.005% (a vitamin D analog) and betamethasone dipropionate 0.064% (a corticosteroid) in an aerosol foam formulation, has demonstrated significant efficacy and a favorable safety profile in the treatment of plaque psoriasis.[1][2] Clinical studies have shown its superiority to vehicle and its individual components, as well as other formulations like gels and ointments.[3][4]
Data Summary Tables
The following tables summarize the key efficacy and safety data from pivotal clinical trials involving this compound®.
Table 1: Efficacy of this compound® Foam in Plaque Psoriasis (4-Week Treatment)
| Trial | Patient Population | Treatment Arms | Primary Endpoint: Treatment Success* (%) | mPASI75 Achievement (%) | Itch Relief |
| PSO-FAST (NCT01866163) [5][6][7] | Adults with mild to severe plaque psoriasis | This compound® Foam (n=323) | 53.3 | 72 (at week 4) | Significant relief as early as Day 3 |
| Vehicle Foam (n=103) | 4.8 | 26 (at week 4) | - | ||
| Trial 1 (Phase II) [4] | Adults with moderate plaque psoriasis | This compound® Foam (n=100) | 45.0 | - | - |
| Betamethasone Dipropionate Foam (n=101) | 30.7 | - | - | ||
| Calcipotriene Foam (n=101) | 14.9 | - | - | ||
| PSO-ABLE (NCT02132936) [8] | Adults with mild to severe psoriasis | This compound® Foam (n=185) | 38 (at week 4) | 52 (at week 4) | - |
| Calcipotriene/Betamethasone Dipropionate Gel (n=188) | 22 (at week 8) | 35 (at week 8) | - |
*Treatment success is generally defined as the proportion of patients achieving a Physician's Global Assessment (PGA) score of 'clear' or 'almost clear' with at least a two-grade improvement from baseline.[4][5]
Table 2: Long-Term Maintenance Therapy with this compound® Foam (PSO-LONG Trial) [9][10][11]
| Outcome (at 52 weeks) | Proactive Management (this compound® Foam twice weekly) | Reactive Management (Vehicle Foam twice weekly, with this compound® for relapse) |
| Median Time to First Relapse | 56 days | 30 days |
| Proportion of Days in Remission | 69.3% | 56.6% |
| Median Number of Relapses | 2.0 | 3.0 |
Table 3: Safety Profile of this compound® Foam (Adverse Drug Reactions)
| Trial | This compound® Foam (%) | Vehicle Foam (%) | Comparator (if applicable) |
| PSO-FAST [7] | 3.1 | 1.9 | - |
| PSO-ABLE [8] | 7.6 | - | Cal/BD Gel: 3.7% |
No clinically relevant effects on calcium metabolism or the hypothalamic-pituitary-adrenal (HPA) axis have been observed with long-term use of twice-weekly this compound® foam.[12]
Experimental Protocols of Key Clinical Trials
Detailed methodologies for the pivotal clinical trials are provided below to allow for a comprehensive understanding of the data.
PSO-FAST (NCT01866163): A Phase III, Randomized, Double-Blind, Vehicle-Controlled Study[5][6][7]
-
Objective: To assess the efficacy and safety of once-daily this compound® foam compared to vehicle foam over a 4-week period.
-
Patient Population: 426 adult patients with mild-to-severe plaque psoriasis affecting the trunk and/or limbs.
-
Study Design: Patients were randomized in a 3:1 ratio to receive either this compound® foam (n=323) or vehicle foam (n=103) applied once daily for 4 weeks.
-
Primary Efficacy Endpoint: The proportion of patients achieving "treatment success" at week 4, defined as a Physician's Global Assessment (PGA) of 'clear' or 'almost clear' for patients with moderate or severe disease at baseline, or 'clear' for those with mild disease at baseline.
-
Secondary Efficacy Endpoints:
-
Modified Psoriasis Area and Severity Index (mPASI), excluding the head.
-
Patient's assessment of itch using a Visual Analog Scale (VAS).
-
-
Safety Assessments: Monitoring of adverse events and effects on calcium homeostasis.
PSO-ABLE (NCT02132936): A Phase III, Randomized, Investigator-Blinded, Parallel-Group Study[8][13]
-
Objective: To compare the efficacy and safety of once-daily this compound® foam with calcipotriene/betamethasone dipropionate (Cal/BD) gel over a 12-week period.
-
Patient Population: 463 adult patients with mild-to-severe psoriasis.
-
Study Design: Patients were randomized in a 4:4:1:1 ratio to receive this compound® foam (n=185), Cal/BD gel (n=188), foam vehicle (n=47), or gel vehicle (n=43) applied once daily.
-
Primary Efficacy Endpoint: The proportion of patients achieving "treatment success" (PGA of 'clear' or 'almost clear' with a ≥2 grade improvement) at week 4 for this compound® foam versus week 8 for Cal/BD gel.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving at least a 75% reduction in mPASI (mPASI75).
-
Time to treatment success.
-
-
Safety Assessments: Monitored throughout the study.
PSO-LONG (NCT02899962): A 12-Month, Randomized, Double-Blind, Vehicle-Controlled Maintenance Study[9][10][11]
-
Objective: To evaluate the long-term safety and efficacy of twice-weekly this compound® foam as a proactive maintenance therapy to prevent or delay disease relapse.
-
Patient Population: Adult patients with psoriasis vulgaris who responded to an initial 4-week open-label treatment with once-daily this compound® foam.
-
Study Design:
-
Open-Label Phase: 4 weeks of once-daily this compound® foam.
-
Maintenance Phase: Responders were randomized to receive either this compound® foam or vehicle foam twice weekly for up to 52 weeks.
-
Relapse Treatment: Patients experiencing a relapse in either group received once-daily this compound® foam for 4 weeks.
-
-
Efficacy Endpoints:
-
Time to first relapse.
-
Number of relapse-free days.
-
Number of relapses during the maintenance phase.
-
-
Safety Assessments: Adverse events, incidence of rebound, local tolerability, and effects on calcium metabolism and HPA axis function.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways of this compound's active ingredients and a typical clinical trial workflow.
Signaling Pathways
This compound® combines the actions of calcipotriene and betamethasone dipropionate to target different aspects of psoriasis pathophysiology.
Caption: Mechanism of action for this compound's active components.
Experimental Workflow
The diagram below outlines a typical workflow for a randomized controlled trial evaluating a topical psoriasis treatment like this compound®.
Caption: A generalized workflow for a clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reciprocal role of vitamin D receptor on β-catenin regulated keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. "Efficacy and safety of an innovative aerosol foam formulation of the f" by Craig L. Leonardi, Jerry Bagel et al. [scholarlycommons.henryford.com]
- 6. Efficacy and Safety of Calcipotriene Plus Betamethasone Dipropionate Aerosol Foam in Patients With Psoriasis Vulgaris: a Randomized Phase III Study (PSO-FAST) - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Efficacy and Safety of Calcipotriene Plus Betamethasone Dipropionate Aerosol Foam in Patients With Psoriasis Vulgaris--a Randomized Phase III Study (PSO-FAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcipotriol plus betamethasone dipropionate aerosol foam provides superior efficacy vs. gel in patients with psoriasis vulgaris: randomized, controlled PSO-ABLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PSO-LONG: Design of a Novel, 12-Month Clinical Trial of Topical, Proactive Maintenance with Twice-Weekly Cal/BD Foam in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. medicines.org.uk [medicines.org.uk]
Cost-Effectiveness of Enstilar® (calcipotriene and betamethasone dipropionate) Foam: A Research Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-effectiveness analysis of Enstilar® (calcipotriene and betamethasone dipropionate 0.005%/0.064% foam) within a research framework. It is designed to offer an objective comparison with alternative topical treatments for plaque psoriasis, supported by experimental data and detailed methodologies.
Executive Summary
Psoriasis is a chronic, immune-mediated inflammatory disease with a significant impact on patient quality of life and healthcare budgets. Topical therapies are the cornerstone of treatment for mild-to-moderate psoriasis. This compound®, a fixed-dose combination of a vitamin D analogue (calcipotriene) and a potent corticosteroid (betamethasone dipropionate) in a foam vehicle, has demonstrated greater efficacy compared to its individual components and other formulations like gels and ointments.[1][2] Economic analyses suggest that the higher acquisition cost of the foam formulation may be offset by its increased efficacy, leading to fewer consultations and a reduced need for more expensive second-line therapies like phototherapy or systemic agents.[3][4][5] However, a lack of direct head-to-head cost-effectiveness trials against a broader range of topical comparators necessitates further research.
Comparative Efficacy and Safety
Clinical trial data provides the foundation for any cost-effectiveness model. The following tables summarize key efficacy and safety data for this compound® from pivotal clinical trials.
Table 1: Efficacy of this compound® Foam in Plaque Psoriasis
| Trial | Comparator(s) | Primary Endpoint | This compound® Result | Comparator Result(s) |
| PSO-FAST | Vehicle Foam | Proportion of patients with Physician's Global Assessment (PGA) of 'clear' or 'almost clear' at Week 4. | 53.3% | 4.8% |
| Trial 1 (Phase 2) | Betamethasone Dipropionate (BD) Foam, Calcipotriene (Cal) Foam | Proportion of patients with PGA of 'clear' or 'almost clear' at Week 4. | 45% | BD Foam: 30.7%, Cal Foam: 14.9% |
| PSO-ABLE | Calcipotriene/Betamethasone Dipropionate Gel | Proportion of patients with PGA of 'clear' or 'almost clear' at Week 4 (this compound®) vs. Week 8 (Gel). | 38% (at Week 4) | 22% (at Week 8) |
| PSO-LONG | Vehicle Foam (maintenance phase) | Median time to first relapse. | 56 days | 30 days |
Table 2: Safety Profile of this compound® Foam (Common Adverse Events)
| Trial | Adverse Events (AEs) in this compound® Group |
| PSO-FAST | Adverse drug reactions were reported in 3.1% of patients. |
| PSO-ABLE | Adverse drug reactions were reported in 7.6% of patients. |
| PSO-LONG | The rate of AEs was comparable to the vehicle foam group. |
Note: For detailed safety information, including less common side effects, refer to the full prescribing information.
Cost-Effectiveness Analysis
The cost-effectiveness of a treatment is typically evaluated by comparing its costs to its health outcomes, often measured in Quality-Adjusted Life Years (QALYs) or as cost per successful treatment outcome.
Table 3: Summary of Cost-Effectiveness Analyses of Calcipotriene/Betamethasone Dipropionate Formulations
| Study | Comparison | Perspective | Key Findings |
| Foley et al. (Australia) | Cal/BD Foam vs. Cal/BD Gel | Australian Healthcare System | Cal/BD foam resulted in a cost of $13,609 per QALY gained at 4 weeks compared to the gel. When comparing 4 weeks of foam to 8 weeks of gel, the foam was dominant (less expensive and more effective).[1] |
| Duvetorp et al. (Sweden) | Cal/BD Foam vs. Cal/BD Ointment | Swedish Healthcare Payer | Cal/BD foam was the dominant strategy, being more effective and less costly than the ointment due to reduced healthcare resource utilization.[3][4][5] |
| Lanati et al. (Italy) | This compound® vs. Dovobet® Gel | Italian National Health Service | This compound® was found to be the dominant strategy compared to the gel formulation.[6] |
| A. Cameron et al. (Scotland) | Cal/BD two-compound formulation vs. other commonly used topicals (model-based) | National Health Service (NHS) in Scotland | The two-compound formulation was estimated to generate annual savings ranging from £96 to £276 per patient compared to other topical treatments.[7] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal and replication of research findings.
PSO-FAST Clinical Trial Protocol
-
Objective: To compare the efficacy and safety of calcipotriene/betamethasone dipropionate foam with a vehicle foam in patients with psoriasis.
-
Design: A Phase III, multicenter, randomized, double-blind, vehicle-controlled study.
-
Participants: Patients with psoriasis of at least mild severity according to the Physician's Global Assessment (PGA).
-
Intervention: Patients were randomized (3:1) to receive either calcipotriene/betamethasone dipropionate foam or vehicle foam, applied once daily for 4 weeks.
-
Primary Outcome: The proportion of patients achieving a PGA score of 'clear' or 'almost clear' at week 4.
-
Secondary Outcomes: Change in modified Psoriasis Area and Severity Index (mPASI) and patient-reported itch.
-
Safety Assessments: Monitoring of adverse events and calcium homeostasis.
PSO-ABLE Clinical Trial Protocol
-
Objective: To compare the efficacy and safety of calcipotriene/betamethasone dipropionate foam with the corresponding gel formulation.
-
Design: A Phase III, multicenter, randomized, investigator-blinded, parallel-group study.
-
Participants: Adult patients (≥18 years) with mild-to-severe psoriasis vulgaris.
-
Intervention: Patients were randomized to receive once-daily treatment with either calcipotriene/betamethasone dipropionate foam or gel for up to 12 weeks.
-
Primary Outcome: The proportion of patients achieving a PGA of 'clear' or 'almost clear' with at least a 2-grade improvement at week 4 for the foam and week 8 for the gel.
-
Secondary Outcomes: Proportion of patients achieving at least a 75% reduction in mPASI (mPASI75), and time to treatment success.
PSO-LONG Clinical Trial Protocol
-
Objective: To evaluate the long-term safety and efficacy of twice-weekly calcipotriene/betamethasone dipropionate foam as a proactive maintenance therapy.
-
Design: A 12-month, international, multicenter, randomized, vehicle-controlled, double-blind, two-arm, parallel-group trial.
-
Phases:
-
Open-label phase (4 weeks): All patients received once-daily calcipotriene/betamethasone dipropionate foam.
-
Maintenance phase (up to 52 weeks): Responders from the open-label phase were randomized to receive either calcipotriene/betamethasone dipropionate foam or vehicle foam twice weekly.
-
-
Primary Outcome: Time to first relapse during the maintenance phase.
-
Rescue Medication: In case of relapse, patients in either group received rescue therapy with once-daily calcipotriene/betamethasone dipropionate foam for 4 weeks.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound® are derived from the complementary actions of its two active ingredients on the key signaling pathways implicated in psoriasis.
Mechanism of Action of Calcipotriene and Betamethasone Dipropionate
-
Calcipotriene (Vitamin D3 Analogue): Binds to the vitamin D receptor (VDR), which leads to the inhibition of keratinocyte proliferation and the promotion of their normal differentiation.[8] It also exerts immunomodulatory effects by inhibiting the IL-23/Th17 axis, a key driver of psoriatic inflammation.[9][10][11][12][13] Specifically, calcipotriene can suppress the expression of IL-23 and IL-17.[9][10][11][12][13]
-
Betamethasone Dipropionate (Potent Corticosteroid): Acts as a potent anti-inflammatory and immunosuppressive agent. It binds to glucocorticoid receptors, which in turn suppress the activity of transcription factors like nuclear factor-kappa B (NF-κB).[14] This inhibition reduces the production of pro-inflammatory cytokines and mediators.[14]
The combination of these two agents in this compound® provides a dual approach to managing psoriasis by targeting both keratinocyte dysregulation and the underlying inflammatory cascade.
References
- 1. A cost-effectiveness analysis of calcipotriol plus betamethasone dipropionate aerosol foam versus gel for the topical treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. A Cost-utility Analysis of Calcipotriol/Betamethasone Dipropionate Aerosol Foam versus Ointment for the Topical Treatment of Psoriasis Vulgaris in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cost-utility Analysis of Calcipotriol/Betamethasone Dipropionate Aerosol Foam versus Ointment for the Topical Treatment of Psoriasis Vulgaris in Sweden | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cost-effectiveness of the two-compound formulation calcipotriol and betamethasone dipropionate compared with commonly used topical treatments in the management of moderately severe plaque psoriasis in Scotland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids | MDPI [mdpi.com]
- 9. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of calcipotriol and corticosteroid therapy for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of calcipotriol and corticosteroid therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
Enstilar Efficacy in Psoriasis Treatment: A Comparative Analysis of Patient-Reported Outcomes and Quality of Life
For Immediate Release
A comprehensive review of clinical trial data for Enstilar (calcipotriene and betamethasone dipropionate foam) demonstrates significant improvements in patient-reported outcomes (PROs) and quality of life for individuals with plaque psoriasis. This guide provides a detailed comparison of this compound's performance against various comparators, supported by experimental data from key clinical trials.
Executive Summary
This compound, a fixed-combination aerosol foam of calcipotriene (a vitamin D analog) and betamethasone dipropionate (a corticosteroid), has consistently shown superiority in improving the quality of life for psoriasis patients when compared to vehicle, individual components, and other formulations like calcipotriol/betamethasone dipropionate (Cal/BD) gel. Key patient-reported outcome measures, including the Dermatology Life Quality Index (DLQI) and the Psoriasis Symptom and Sign Diary (PSSD), have been utilized across multiple studies to quantify the impact of treatment on patients' lives.
Quantitative Data Summary
The following tables summarize the key patient-reported outcomes from comparative clinical trials involving this compound.
Table 1: Dermatology Life Quality Index (DLQI) Outcomes in this compound vs. Comparator Trials
| Trial Name | Comparator | Timepoint | This compound DLQI 0/1 (No Impact on QoL) | Comparator DLQI 0/1 (No Impact on QoL) | p-value |
| PSO-ABLE | Cal/BD Gel | Week 4 | 45.7% | 32.4% | p = 0.013[1] |
| PSO-ABLE | Cal/BD Gel | Week 12 | 60.5% | 44.1% | p = 0.003[1] |
| CAPITIS (Real-World) | Baseline | Week 4 | 47.9% | 3.2% (at baseline) | N/A[2][3] |
Table 2: Patient-Reported Symptom Improvement with this compound
| Trial Name | Outcome Measure | Timepoint | This compound Improvement | Comparator (Vehicle) Improvement |
| PSO-FAST | Itch Improvement | Day 3 | 37% | Not Reported |
| PSO-FAST | Itch Improvement | Week 4 | 84% | Not Reported[4] |
| PSO-FAST | Itch-Related Sleep Loss Improvement | Day 3 | 36% | Not Reported[4] |
| PSO-FAST | Itch-Related Sleep Loss Improvement | Week 4 | 71% | Not Reported[4] |
Table 3: Overall Health-Related Quality of Life and Treatment Satisfaction
| Trial Name | Outcome Measure | This compound Result |
| PSO-FAST | Clinically Meaningful HRQoL Improvement (DLQI & EQ-5D) | 81% of patients[4][5] |
| Community-Based Survey | Patient Satisfaction with Symptom Relief (15 days) | 94% satisfied or highly satisfied[6] |
| Community-Based Survey | Satisfaction with How Foam Felt on Skin | 88% satisfied[6] |
| CAPITIS (Real-World) | High Patient Satisfaction (TSQ-9) | Effectiveness: 74.5 ± 27.1, Ease of Use: 72.0 ± 25.2, General Satisfaction: 77.8 ± 24.2[2][3] |
Key Experimental Protocols
The clinical trials cited in this guide adhere to rigorous, well-defined protocols to ensure the validity of their findings. Below is a synthesized methodology representative of a key trial comparing this compound to a comparator.
Trial Design: PSO-ABLE Study
The PSO-ABLE study was a randomized, investigator-blinded clinical trial designed to compare the efficacy and patient-reported outcomes of this compound foam with Cal/BD gel.
Patient Population:
-
Adults (18 years or older) with a clinical diagnosis of psoriasis vulgaris.
-
Disease severity was typically graded using the Investigator's Global Assessment (IGA) scale, with the majority of subjects having moderate severity at baseline.[1]
Treatment Protocol:
-
Patients were randomly assigned to receive either this compound foam or Cal/BD gel.
-
Treatments were self-applied once daily to the affected areas for a specified duration (e.g., up to 12 weeks).
Outcome Measures:
-
Primary Efficacy Endpoint: The proportion of patients achieving "treatment success," defined as 'Clear' or 'Almost Clear' according to the IGA scale at the end of the treatment period.[1]
-
Patient-Reported Outcomes:
-
Dermatology Life Quality Index (DLQI): A 10-item questionnaire assessing the impact of the skin disease on various aspects of the patient's life over the last week. Scores range from 0 (no impact) to 30 (maximum impact). A score of 0 or 1 indicates no effect on the patient's quality of life.[7]
-
Psoriasis Symptom and Sign Diary (PSSD): A patient diary to record the severity of psoriasis symptoms such as itching, scaling, and redness.
-
Treatment Satisfaction Questionnaire for Medication (TSQM): A questionnaire to assess patient satisfaction with the medication's effectiveness, convenience, and global satisfaction.[8]
-
Data Analysis:
-
Statistical comparisons between the treatment groups were performed to determine the significance of the observed differences in efficacy and patient-reported outcomes.
Visualized Experimental Workflow & Signaling Pathway
To better illustrate the process of a typical clinical trial and the mechanism of action of this compound, the following diagrams are provided.
Conclusion
The available clinical evidence strongly supports the use of this compound for the treatment of plaque psoriasis, not only for its clinical efficacy but also for its significant positive impact on patients' quality of life. The foam vehicle is generally well-received by patients, leading to high satisfaction and potentially better adherence to treatment. The rapid onset of action in alleviating key psoriasis symptoms like itching further underscores its benefits from the patient's perspective. Researchers and drug development professionals should consider these patient-centric endpoints as crucial measures of a treatment's overall success.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Prospective Observational Evaluation of Fixed Combination Calcipotriol/Betamethasone Aerosol Foam (this compound®) in the Management of Psoriasis with Scalp Involvement in Everyday Clinical Practice (the CAPITIS Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. New Data Shows LEO Pharma A/S Investigational Psoriasis Treatment, this compound, Provides Rapid Itch Relief For Psoriasis Patients - BioSpace [biospace.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Patient-Reported Satisfaction With the Fixed Combination Calcipotriene/Betamethasone Dipropionate Foam for Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Multiarm study comparing patient-reported and clinical outcome measures in patients undergoing antipsoriatic therapy with non-biological systemic agents in a real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Enstilar® Efficacy Findings Across Diverse Research Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Enstilar® (calcipotriene and betamethasone dipropionate) foam across various multicenter clinical trials and real-world observational studies. The consistent findings from these diverse research settings underscore the reproducibility of this compound's performance in the treatment of plaque psoriasis.
Comparative Efficacy of this compound® Across Key Multicenter Studies
This compound® has demonstrated consistent efficacy in improving psoriasis symptoms across several large-scale, multicenter clinical trials. The data presented below summarizes key findings from major Phase 3 trials (PSO-LONG, PSO-FAST, and PSO-ABLE) and real-world observational studies, highlighting the product's reliable performance in varied patient populations and clinical settings.
| Study (Trial ID) | No. of Centers | Key Efficacy Endpoint(s) | Results for this compound® Group | Comparator(s) | Results for Comparator Group(s) | Citation(s) |
| PSO-LONG (NCT02899962) | International multicenter | Median time to first relapse (52-week maintenance phase) | 56 days | Foam Vehicle | 30 days | [1][2][3][4][5] |
| Patients achieving treatment success (PGA "clear"/"almost clear" with ≥2-grade improvement) at week 4 of open-label phase | 80% of 623 treated patients | N/A | N/A | [6] | ||
| PSO-FAST (NCT01866163) | 27 (US) | Proportion of patients with "treatment success" (PGA) at week 4 | 53.3% | Foam Vehicle | 4.8% | [7][8] |
| Mean mPASI score at week 4 | 2.0 | Foam Vehicle | 5.5 | [7][8] | ||
| PSO-ABLE (NCT02132936) | UK, USA, France | Proportion of patients with "treatment success" (PGA) at week 4 | 38% | Cal/BD Gel (at week 8) | 22% | [5] |
| Proportion of patients achieving mPASI75 at week 4 | 52% | Cal/BD Gel (at week 8) | 35% | [5] | ||
| German Observational Study | 87 (Germany) | Proportion of patients achieving IGA of "clear/almost clear" at week 4 | 49% | N/A | N/A | [9] |
| Mean PASI reduction from baseline at week 4 | Reduced from 10.4 to 5.2 | N/A | N/A | [9] | ||
| CAPITIS Study (Scalp Psoriasis) | Multicenter (Germany) | Proportion of patients with Scalp-BSA <10% and mild Scalp-PGA at week 4 | 53.4% | N/A | N/A | [3][10][11][12] |
| Proportion of patients achieving PSSI ≤2 at week 4 | 47.6% | N/A | N/A | [3][10][11][12] |
PGA: Physician's Global Assessment; mPASI: modified Psoriasis Area and Severity Index; IGA: Investigator's Global Assessment; Cal/BD: Calcipotriene/Betamethasone Dipropionate; BSA: Body Surface Area; PSSI: Psoriasis Scalp Severity Index.
Detailed Experimental Protocols
The consistency of this compound's efficacy is supported by robust clinical trial designs. Below are the methodologies for the key multicenter studies cited.
PSO-LONG (Proactive Management Study)
-
Objective: To assess the long-term efficacy and safety of a proactive, twice-weekly maintenance regimen of this compound® foam in preventing psoriasis relapse.[5]
-
Design: A Phase 3, international, multicenter, randomized, double-blind, vehicle-controlled, 52-week trial.[3][4] It included a 4-week open-label lead-in phase where all patients received this compound® once daily.[5]
-
Participants: Adults with plaque psoriasis.[1]
-
Procedure: Patients who achieved "treatment success" (PGA of "clear" or "almost clear" with at least a two-grade improvement from baseline) after the 4-week lead-in were randomized to receive either this compound® foam or a vehicle foam twice-weekly for 52 weeks.[3] In case of relapse, patients in both groups received once-daily this compound® for four weeks.[3]
-
Primary Endpoint: Time to first relapse, defined as a PGA score of "mild" or higher.[5]
PSO-FAST (Four-Week Efficacy and Safety Trial)
-
Objective: To compare the efficacy and safety of once-daily this compound® foam with its vehicle over a four-week period.[7][8]
-
Design: A Phase 3, multicenter, double-blind, randomized, vehicle-controlled study conducted at 27 sites in the United States.[7][8]
-
Participants: Patients with psoriasis of at least mild severity on the trunk and/or limbs.[7][8]
-
Procedure: Patients were randomized (3:1) to receive either this compound® foam or a vehicle foam applied once daily for four weeks.[7][8]
-
Primary Endpoint: The proportion of patients achieving "treatment success" according to the Physician's Global Assessment at week 4.[7][8]
-
Secondary Endpoints: Modified Psoriasis Area and Severity Index (mPASI) and patient's assessment of itch.[7][8]
PSO-ABLE Study
-
Objective: To compare the efficacy and safety of this compound® foam with this compound® gel formulation.[5]
-
Design: A Phase 3, 12-week, randomized, parallel-group, investigator-blinded study.[5]
-
Participants: Adult patients with mild-to-severe psoriasis.[5]
-
Procedure: Patients were randomized to receive once-daily this compound® foam, this compound® gel, foam vehicle, or gel vehicle.[5]
-
Primary Endpoint: The proportion of patients achieving "treatment success" at week 4 for the foam formulation versus week 8 for the gel formulation.[5]
Visualizing Methodologies and Mechanisms
To further elucidate the experimental design and the product's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow of the PSO-LONG clinical trial.
References
- 1. Calcipotriol/Betamethasone Dipropionate Foam: A Review in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Impact of fixed-dose combination Cal/BD foam on the work productivity of patients with psoriasis: results from the 52-week randomized, double-blind, PSO-LONG trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcipotriol plus betamethasone dipropionate aerosol foam provides superior efficacy vs. gel in patients with psoriasis vulgaris: randomized, controlled PSO-ABLE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Calcipotriene Plus Betamethasone Dipropionate Aerosol Foam in Patients With Psoriasis Vulgaris: a Randomized Phase III Study (PSO-FAST) - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Efficacy and Safety of Calcipotriene Plus Betamethasone Dipropionate Aerosol Foam in Patients With Psoriasis Vulgaris--a Randomized Phase III Study (PSO-FAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Prospective Observational Evaluation of Fixed Combination Calcipotriol/Betamethasone Aerosol Foam (this compound®) in the Management of Psoriasis with Scalp Involvement in Everyday Clinical Practice (the CAPITIS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prospective Observational Evaluation of Fixed Combination Calcipotriol/Betamethasone Aerosol Foam (this compound®) in the Management of Psoriasis with Scalp Involvement in Everyday Clinical Practice (the CAPITIS Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of Enstilar® (calcipotriene and betamethasone dipropionate) Foam in a Laboratory Setting
For Immediate Implementation: Essential Safety and Disposal Protocols
Enstilar® (calcipotriene and betamethasone dipropionate) foam is a flammable aerosolized pharmaceutical product. Due to its flammable propellants, primarily butane and dimethyl ether, it is classified as a hazardous waste upon disposal.[1][2][3][4] Improper disposal can lead to safety hazards, environmental contamination, and regulatory violations. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound® in research, scientific, and drug development environments. Adherence to these procedures is critical to ensure personnel safety and compliance with the Resource Conservation and Recovery Act (RCRA).
Hazardous Waste Classification
Unused, partially used, or expired this compound® cans must be managed as hazardous waste. The presence of flammable propellants means that the waste exhibits the characteristic of ignitability.
| Parameter | Classification | Description |
| RCRA Hazardous Waste Code | D001 | Ignitable Waste. This classification is due to the flammable aerosol propellants (butane and dimethyl ether) contained within the can.[1][2][5][6] |
| Waste Category | Pharmaceutical Waste | This compound® contains active pharmaceutical ingredients (calcipotriene and betamethasone dipropionate). |
| Container Type | Pressurized Aerosol Can | Poses a physical hazard if punctured, incinerated, or exposed to heat.[1][2] |
In-Laboratory Waste Management: Satellite Accumulation Area (SAA)
All this compound® waste must be accumulated in a designated Hazardous Waste Satellite Accumulation Area (SAA) within the laboratory at or near the point of generation.[7][8][9][10] The SAA must be under the control of the laboratory personnel generating the waste.
SAA Requirements:
-
Labeling: The SAA must be clearly marked with a "Hazardous Waste Satellite Accumulation Area" sign.[7][8]
-
Container Labeling: Each this compound® can designated for disposal must be individually labeled with a hazardous waste tag. The tag must include the words "Hazardous Waste," the full chemical names of the contents (calcipotriene, betamethasone dipropionate, butane, dimethyl ether), and the associated hazard (Ignitable).[8][9]
-
Segregation: Store this compound® cans segregated from incompatible materials.[10]
-
Accumulation Limits: Do not exceed the SAA accumulation limits for hazardous waste.
| Waste Type | Maximum Accumulation Volume | Time Limit |
| Non-Acute Hazardous Waste | 55 gallons | Once the 55-gallon limit is reached, the waste must be moved to a central storage area within 3 days.[7][8] |
| Acutely Hazardous Waste (P-listed) | 1 quart | Not applicable to this compound®, but important for general lab safety.[7][8] |
Step-by-Step Disposal Protocol for this compound®
1. Identification and Segregation:
- Identify this compound® cans that are expired, unused, or partially used and designated for disposal.
- Do not attempt to empty the can. Even if the can feels empty, it may still contain residual product and flammable propellant under pressure.
- Segregate these cans from regular trash and non-hazardous waste streams.
2. Labeling of Waste:
- Affix a completed hazardous waste tag directly to each this compound® can.
- The tag must clearly state:
- "Hazardous Waste"
- Contents: "this compound® (calcipotriene and betamethasone dipropionate foam), Butane, Dimethyl Ether"
- Hazard: "Ignitable"
- Accumulation Start Date (if required by your institution's policy for SAAs)
3. Accumulation in SAA:
- Place the properly labeled this compound® can(s) in the designated SAA.
- Ensure the SAA is located in a well-ventilated area away from heat sources, open flames, and sparks.
- The container must be under the control of the generator.[9]
4. Request for Waste Pickup:
- Once a sufficient quantity of waste has been accumulated, or in accordance with your institution's waste pickup schedule, contact your facility's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
- Follow your institution's specific procedures for requesting a waste collection.
5. Final Disposal:
- EHS personnel will transport the hazardous waste to a central accumulation area for subsequent disposal by a licensed hazardous waste vendor.
- The final disposal method for ignitable aerosol cans is typically incineration at a permitted facility.
This compound® Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound® aerosol cans.
Disclaimer: These procedures are based on general hazardous waste management principles. Researchers, scientists, and drug development professionals must consult and adhere to their institution's specific Environmental Health and Safety (EHS) policies and local regulations for hazardous waste disposal.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. nps.org.au [nps.org.au]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. danielstraining.com [danielstraining.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas) | Environment, Health and Safety [ehs.cornell.edu]
- 8. riskmanagement.unt.edu [riskmanagement.unt.edu]
- 9. Satellite Accumulation Area (SAA) | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 10. Hazardous Waste Management, Satellite Accumulation Area (SAA) and Waste Disposal | EHS [ehs.ua.edu]
Essential Safety and Handling of Enstilar® in a Research Environment
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling of pharmaceutical agents like Enstilar® (calcipotriene and betamethasone dipropionate) foam is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound® in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound® is a topical foam formulation in a pressurized, flammable aerosol can.[1] The active pharmaceutical ingredients (APIs) are calcipotriene, a vitamin D analog, and betamethasone dipropionate, a potent corticosteroid.[2] Safety Data Sheets (SDS) for the individual APIs provide critical hazard information relevant to a laboratory setting.
Calcipotriene is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[3][4][5] It is also known to cause damage to organs through prolonged or repeated exposure.[3][4] Betamethasone dipropionate is suspected of damaging an unborn child and may cause damage to organs through prolonged or repeated exposure.[6][7][8] Given these hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
| Hazard | Personal Protective Equipment (PPE) |
| Dermal Contact | Nitrile gloves (double-gloving is recommended for extended handling).[9][10] Disposable lab coat.[11][12] |
| Inhalation | Use in a well-ventilated area or a chemical fume hood, especially when generating aerosols or handling outside the canister.[10][13] |
| Eye Contact | ANSI Z87.1-compliant safety glasses with side shields.[9] If a splash hazard exists, chemical splash goggles should be worn.[9][12] |
| Flammability | Keep away from open flames, sparks, and hot surfaces.[1][14] Use a flame-resistant lab coat when handling larger quantities.[14] |
| Reproductive Hazard | Personnel who are pregnant or planning to become pregnant should be fully informed of the reproductive hazards associated with betamethasone dipropionate.[6][7] |
Standard Operating Procedure for Handling this compound®
A systematic approach to handling this compound® minimizes the risk of exposure and ensures a safe laboratory environment.
1. Preparation and Precautionary Measures:
-
Before handling, review the Safety Data Sheets for calcipotriene and betamethasone dipropionate.[15]
-
Ensure a designated, well-ventilated area, preferably a chemical fume hood, is available for all manipulations.[10][14]
-
Verify that all necessary PPE is readily available and in good condition.[16]
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.[14]
2. Handling and Application:
-
Don the appropriate PPE: lab coat, safety glasses, and nitrile gloves.[9][17]
-
Before initial use, shake the this compound® can for a few seconds.[1]
-
When dispensing, hold the can at least 3 cm from the target surface.[1] The can may be held in any orientation except horizontally.[2]
-
To avoid unintended aerosolization in the lab, it is advisable to spray the foam into a secondary container (e.g., a weigh boat or petri dish) within a fume hood.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. Post-Handling and Decontamination:
-
Decontaminate all surfaces that may have come into contact with this compound® foam.
-
Remove and dispose of gloves and any other disposable PPE in the appropriate laboratory waste stream.
-
Contaminated reusable lab coats should be professionally laundered. Do not take them home.[3]
4. Storage and Disposal Plan:
-
Store this compound® cans at a controlled room temperature, below 30°C (86°F), in a well-ventilated area.[1][18]
-
Protect the pressurized container from sunlight and do not expose it to temperatures exceeding 50°C (122°F), as it may burst.[1]
-
The propellants in this compound® are flammable; therefore, store it away from heat, sparks, and open flames.[14][19][20]
-
Any unused or expired this compound® must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not puncture or incinerate the can.[1]
-
Opened cans should be discarded after 6 months.[1]
Below is a diagram illustrating the logical workflow for the safe handling of this compound® in a laboratory setting.
Caption: Workflow for Safe Handling of this compound® in a Laboratory.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biosynth.com [biosynth.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. pharmatimesofficial.com [pharmatimesofficial.com]
- 11. clinicallab.com [clinicallab.com]
- 12. westlab.com [westlab.com]
- 13. heronpharma-sh.com [heronpharma-sh.com]
- 14. research.arizona.edu [research.arizona.edu]
- 15. youtube.com [youtube.com]
- 16. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 17. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 18. vionausa.com [vionausa.com]
- 19. ABOUT this compound® FOAM [this compound.com]
- 20. drugs.com [drugs.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
